molecular formula C7H10O2 B1167944 Entacapone CAS No. 116314-67-1

Entacapone

Katalognummer: B1167944
CAS-Nummer: 116314-67-1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entacapone is a second-generation, potent and selective catechol-O-methyltransferase (COMT) inhibitor supplied for research use . Its primary research application is in the study of Parkinson's disease, where it is used as an adjunct to levodopa/carbidopa therapy to model the management of end-of-dose "wearing-off" symptoms . By peripherally inhibiting the COMT enzyme, this compound prevents the metabolism of levodopa to 3-OMD, thereby increasing the bioavailability and prolonging the half-life of levodopa, leading to more constant dopaminergic stimulation . This mechanism helps researchers investigate strategies for optimizing dopaminergic therapy. This compound has also been utilized in oncological research, where its inhibition of COMT has been shown to work synergistically with other compounds to inhibit the growth of human and murine lung cancer cell lines in vitro . This compound acts exclusively in the periphery, as it is poorly lipophilic and does not significantly cross the blood-brain barrier . Biochemically, this compound potently inhibits rat liver COMT with an IC50 value of 20.1 nM . It is provided as a lyophilized powder with a molecular weight of 305.3 g/mol and a purity of over 98% . Product Use Statement: This product is supplied for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Handling and Storage: For optimal stability, store the lyophilized powder at -20°C in a desiccated environment. Once reconstituted, solutions should be stored at -20°C and used within one month to prevent loss of potency .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O5/c1-3-16(4-2)14(20)10(8-15)5-9-6-11(17(21)22)13(19)12(18)7-9/h5-7,18-19H,3-4H2,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRURYQJSLYLRLN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)O)O)[N+](=O)[O-])/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046439
Record name Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Entacapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from acetic acid + hydrochloric acid

CAS No.

130929-57-6
Record name Entacapone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130929-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Entacapone [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130929576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Entacapone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Entacapone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide, 2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethyl-, (2E)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENTACAPONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4975G9NM6T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ENTACAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Entacapone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012226
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

162-163 °C
Record name ENTACAPONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8251
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Entacapone: A Comprehensive Technical Guide to its Crystalline Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease. The efficacy and stability of a solid dosage form are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API), with the crystalline structure being of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact crucial parameters such as solubility, dissolution rate, bioavailability, and stability. This technical guide provides an in-depth exploration of the crystal structure and polymorphism of this compound, offering a critical resource for researchers, scientists, and professionals involved in its development and formulation.

This compound Polymorphs: An Overview

To date, several polymorphic forms of this compound have been identified and characterized, designated as Forms I, II, III, IV, A, D, C, E, and a series of forms denoted by Greek letters (α, β, γ, δ). Form A is widely recognized as the thermodynamically stable form under ambient conditions.[1][2] The existence of these multiple crystalline forms necessitates a thorough understanding of their individual properties and interconversion potential to ensure the consistent quality and therapeutic performance of the final drug product.

Data Presentation: Crystallographic and Physicochemical Properties

The following tables summarize the key quantitative data for the known polymorphic forms of this compound, facilitating a clear comparison of their structural and thermal characteristics.

Table 1: Crystallographic Data for this compound Polymorphs

PolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZCCDC Number
Form I TriclinicP-17.973(3)9.003(3)11.009(4)88.35(3)81.36(3)74.08(3)748.8(5)22074791
Form II OrthorhombicP2₁2₁2₁10.435(3)12.378(4)22.844(7)9090902950.4(16)82074821
Form III MonoclinicP2₁/c11.989(4)8.847(3)14.120(5)90108.97(3)901417.3(8)42074862
Form IV ----------2095588
Form A TriclinicP-17.9739.00311.00988.3581.3674.08748.82OFAZUQ
Form D OrthorhombicPna2₁22.84412.37810.4359090902950.48-

Table 2: Thermal Properties of this compound Polymorphs

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Thermal Events
Form I ~163-Thermodynamically stable form
Form II --Monotropically related to Form I[1]
Form III --Enantiotropically related to Form I[1]
Form IV --Enantiotropically related to Form I[1]
Free this compound 163.6-Sharp endothermic peak[4]

Experimental Protocols

The characterization of this compound polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.

Powder X-ray Diffraction (PXRD)
  • Objective: To identify the crystalline form and assess the polymorphic purity of this compound samples.

  • Instrumentation: A high-resolution powder X-ray diffractometer equipped with a copper anode (Cu Kα radiation, λ = 1.5406 Å).

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder, ensuring a flat and even surface.

  • Data Collection:

    • Scan Range (2θ): Typically 5° to 40°.

    • Scan Speed: 1°/min.

    • Step Size: 0.02°.

  • Data Analysis: The resulting diffraction pattern is compared with reference patterns of known polymorphs. The presence of unique peaks at specific 2θ angles allows for the identification of the polymorphic form(s) present in the sample.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal properties of this compound polymorphs, including melting point, enthalpy of fusion, and to study phase transitions.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Approximately 2-5 mg of the this compound sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Data Collection:

    • Heating Rate: A standard heating rate of 10 °C/min is commonly used.

    • Temperature Range: Typically from ambient temperature to a temperature above the melting point of all forms (e.g., 25 °C to 200 °C).

    • Atmosphere: A constant purge of dry nitrogen gas (e.g., 50 mL/min) is maintained to provide an inert atmosphere.

  • Data Analysis: The DSC thermogram reveals endothermic events (melting) and exothermic events (crystallization or degradation). The peak temperature of the endotherm corresponds to the melting point, and the area under the peak is used to calculate the enthalpy of fusion.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To obtain a vibrational spectrum of this compound polymorphs for identification and to study intermolecular interactions.

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of the this compound sample is intimately mixed with about 200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar.[5]

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

  • Data Collection:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The FTIR spectrum provides a unique "fingerprint" for each polymorph based on the vibrational modes of its functional groups. Differences in peak positions, shapes, and intensities can be used to differentiate between polymorphs.

Raman Spectroscopy
  • Objective: To obtain a vibrational spectrum complementary to FTIR for the characterization of this compound polymorphs.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source.

  • Sample Preparation: A small amount of the powder sample is placed on a microscope slide or in a suitable container.

  • Data Collection:

    • Excitation Wavelength: Common laser wavelengths include 532 nm, 785 nm, or 1064 nm. The choice depends on the sample's fluorescence properties. For many organic compounds, a 785 nm laser provides a good balance between signal intensity and fluorescence mitigation.[7][8]

    • Laser Power: The laser power is optimized to obtain a good signal without causing thermal degradation of the sample.

    • Spectral Range: Typically covering the fingerprint region (e.g., 200 to 2000 cm⁻¹).

  • Data Analysis: Similar to FTIR, the Raman spectrum provides a characteristic fingerprint for each polymorph. Specific vibrational modes, such as those associated with the cyano group or the aromatic rings, can be particularly informative.

Mandatory Visualizations

This compound's Mechanism of Action: COMT Inhibition Pathway

This compound exerts its therapeutic effect by inhibiting the Catechol-O-methyltransferase (COMT) enzyme, which is responsible for the peripheral breakdown of levodopa.[9][10] By blocking this metabolic pathway, this compound increases the bioavailability and prolongs the plasma half-life of levodopa, allowing a greater amount to reach the brain where it is converted to dopamine.

COMT_Inhibition_Pathway cluster_periphery Peripheral Circulation cluster_brain Brain Levodopa Levodopa COMT COMT Enzyme Levodopa->COMT Metabolism Dopamine Dopamine Levodopa->Dopamine Crosses Blood-Brain Barrier & Conversion Metabolite 3-O-Methyldopa (Inactive Metabolite) COMT->Metabolite This compound This compound This compound->COMT Inhibition

This compound's COMT Inhibition Pathway
Experimental Workflow for Polymorph Screening and Characterization

The discovery and characterization of new polymorphic forms is a critical step in drug development. A systematic workflow ensures a comprehensive evaluation of the solid-state landscape of an API.[11]

Polymorph_Screening_Workflow cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_selection Lead Form Selection Start Start Material (e.g., Amorphous this compound) Crystallization Crystallization Experiments (Varying Solvents, Temperatures, etc.) Start->Crystallization Solids Generated Solid Forms Crystallization->Solids PXRD PXRD Analysis Solids->PXRD DSC DSC Analysis Solids->DSC Spectroscopy FTIR / Raman Spectroscopy Solids->Spectroscopy Identify Identify Polymorphic Forms (Known and Novel) PXRD->Identify DSC->Identify Spectroscopy->Identify Stability Thermodynamic Stability (Slurry Experiments) Identify->Stability Properties Physicochemical Properties (Solubility, Dissolution) Identify->Properties Select Select Lead Polymorph for Development Stability->Select Properties->Select

Polymorph Screening Workflow

Conclusion

The polymorphic landscape of this compound is complex, with multiple crystalline forms exhibiting distinct structural and thermal properties. A thorough understanding and meticulous control of the solid form are imperative for the development of a safe, effective, and stable drug product. This technical guide has provided a comprehensive overview of the known polymorphs of this compound, detailed experimental protocols for their characterization, and visual representations of its mechanism of action and the workflow for polymorph screening. This information serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and manufacturing of this compound-containing pharmaceuticals. The continued investigation into the properties and interrelationships of this compound's polymorphs will further contribute to the optimization of this important therapeutic agent.

References

Synthesis and purification of Entacapone for research use

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Purification of Entacapone for Research Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease.[1][2] It is administered with levodopa and carbidopa to increase the bioavailability of levodopa and prolong its therapeutic effects.[3][4] For research purposes, obtaining high-purity this compound is critical for reliable and reproducible results. This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of this compound, tailored for a laboratory setting. Detailed experimental protocols and quantitative data are presented to facilitate practical application.

Synthesis of this compound

The most prevalent and well-documented method for synthesizing this compound is through a Knoevenagel condensation reaction.[5][6] This reaction involves the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with 2-cyano-N,N-diethylacetamide.[5] The synthesis primarily yields the therapeutically active (E)-isomer, also known as the trans-isomer, but a certain percentage of the (Z)-isomer (cis-isomer) is also formed as an impurity.[5][6]

General Synthesis Workflow

The synthesis can be visualized as a two-step logical flow from starting materials to the crude product, which then requires purification.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3,4-dihydroxy-5-nitrobenzaldehyde C Knoevenagel Condensation A->C B 2-cyano-N,N-diethylacetamide B->C D Crude this compound ((E)- and (Z)-isomers) C->D Yields mixture

Caption: Knoevenagel condensation workflow for this compound synthesis.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from publicly available synthesis procedures.[6][7]

Materials:

  • 3,4-dihydroxy-5-nitrobenzaldehyde

  • N,N-diethylcyanoacetamide

  • Toluene

  • Piperidine (catalyst)

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, charge 3,4-dihydroxy-5-nitrobenzaldehyde (1.0 eq) and N,N-diethylcyanoacetamide (0.9-1.1 eq) into toluene (approx. 10 volumes).

  • Add a catalytic amount of piperidine (approx. 0.05 eq).

  • Heat the reaction mixture to reflux (approximately 110-120°C) and collect the water azeotropically using the Dean-Stark trap.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to 25-30°C.

  • Add glacial acetic acid (approx. 2 volumes) to the reaction mixture.

  • Stir the mixture, and the crude product will precipitate.

  • Filter the solid product and wash the filter cake sequentially with toluene and water.

  • Dry the crude this compound under vacuum at 50-55°C. The product will be a mixture of (E) and (Z) isomers.[6]

Summary of Synthesis Data

The yield and isomeric purity of the crude product can vary based on the specific reaction conditions.

Solvent System Catalyst Yield (E)-Isomer Purity (HPLC) (Z)-Isomer Content (HPLC) Reference
ToluenePiperidine~55%99.02%0.12%[6]
Toluene / CyclohexanePiperidine~75%99.42%0.10%[6]
Anhydrous EthanolPiperidine Acetate73%70-80%20-30%[6][8]

Purification of this compound

Purification is a critical step to isolate the desired (E)-Entacapone from the (Z)-isomer and other process-related impurities. The most effective method for purification on a research scale is crystallization. The choice of solvent system is crucial as it influences not only the purity and yield but also the resulting polymorphic form of the final product.[5] this compound is known to exist in several polymorphic forms, with Form A being a thermodynamically stable form.[9]

Purification Workflow

The purification process involves dissolving the crude product in a suitable solvent system, followed by controlled crystallization to isolate the pure (E)-isomer.

G A Crude this compound ((E/Z) Isomer Mixture) B Dissolve in Solvent System (e.g., Toluene/Acetone) A->B C Controlled Cooling & Precipitation B->C D Filtration & Washing C->D E Pure (E)-Entacapone (e.g., Polymorph A) D->E F Mother Liquor (Contains (Z)-isomer & impurities) D->F

Caption: General workflow for the purification of this compound by crystallization.

Experimental Protocol: Purification by Crystallization

The following protocols describe crystallization using two different solvent systems.

Protocol 1: Toluene/Acetone System [5][10]

  • Suspend crude this compound (1.0 g) in toluene (approx. 5 mL).

  • Add acetone (e.g., 2.5 mL, for a toluene/acetone ratio of 5:2.5) to the suspension.

  • Heat the mixture until the this compound is completely dissolved.

  • If required, an activated carbon treatment can be performed at this stage to remove colored impurities, followed by hot filtration.

  • Distill off a portion of the acetone until the internal temperature reaches 75-80°C.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture to 0-5°C and stir for several hours.

  • Filter the precipitated solid, wash with a cold mixture of toluene/acetone, and dry under vacuum at approximately 45°C.

Protocol 2: Toluene/Ethanol System [5][10]

  • Suspend crude this compound (1.0 g) in a 1:1 mixture of toluene and ethanol (e.g., 5 mL of each).

  • Heat the mixture to reflux until complete dissolution is achieved.

  • Allow the solution to cool slowly to room temperature.

  • Cool further to 0-5°C and stir for an extended period (e.g., 24 hours).

  • Filter the solid, wash with a cold 1:1 mixture of toluene/ethanol, and dry.

Summary of Purification Data

The effectiveness of purification is measured by the final purity and the recovery yield.

Solvent System Initial Purity (Crude) Final Purity (HPLC) (Z)-Isomer Content (Final) Yield Reference
Toluene / Acetone97.4%> 99.8%< 0.02% (Not Detected)84%[10]
Toluene / Ethanol97.4%99.2%0.10%88%[5][10]
Toluene96.8%99.4%0.10%38%[5][10]

Analytical Characterization: RP-HPLC

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of this compound and quantifying the (E) and (Z) isomers, as well as other related impurities.

Experimental Protocol: RP-HPLC Method

This is an example of a validated HPLC method for this compound analysis.[1][2]

Instrumentation:

  • HPLC system with UV-Visible detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: Prepare a phosphate buffer (e.g., 1.361 g potassium di-hydrogen phosphate and 1.742 g of di-potassium phosphate in 1.0 L water) and adjust the pH to 2.5 with orthophosphoric acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Elution: Use a gradient elution program.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[11]

  • Detection Wavelength: 210 nm or 300 nm.[1][2]

  • Injection Volume: 10 µL.[11]

Sample Preparation:

  • Standard Solution: Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phase components).[1]

  • Sample Solution: Prepare a solution of the synthesized this compound at a similar concentration to the standard solution.

Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for this compound is typically around 5-12 minutes, depending on the specific method.[1][11]

  • Calculate the purity based on the area percentage of the main peak relative to the total peak area.

Summary of HPLC Method Parameters
Parameter Condition 1 Condition 2
Column X-Terra Phenyl (250x4.6 mm), 5µmC18 (250x4.6 mm), 5µm
Mobile Phase A: Phosphate buffer (pH 2.1) B: Methanol:THF (48:2) Ratio: 45:55 (A:B)A: Phosphate buffer (pH 2.5) B: Acetonitrile (Gradient)
Flow Rate 1.2 mL/min1.0 mL/min
Detection UV at 300 nmUV at 210 nm
Retention Time ~5.4 min-
Reference [1][2]

Mechanism of Action

This compound functions by inhibiting the Catechol-O-Methyltransferase (COMT) enzyme. In Parkinson's patients treated with Levodopa, a significant portion of the Levodopa is metabolized in the periphery by COMT to 3-O-methyldopa (3-OMD), which reduces the amount of Levodopa that can cross the blood-brain barrier to be converted into dopamine.[3] By inhibiting COMT, this compound increases the plasma half-life of Levodopa, leading to more sustained plasma levels and increased availability to the central nervous system.[4]

G cluster_periphery Peripheral System cluster_cns Central Nervous System (Brain) A Levodopa B COMT Enzyme A->B Metabolism E Levodopa A->E Crosses Blood-Brain Barrier C 3-O-methyldopa (Inactive Metabolite) B->C D This compound D->B Inhibits F Dopamine E->F Conversion

Caption: this compound's mechanism of action in Levodopa metabolism.

Conclusion

The synthesis of this compound via Knoevenagel condensation is a robust and accessible method for research laboratories. However, careful control of the subsequent purification by crystallization is paramount to achieving the high purity required for scientific investigation. The choice of crystallization solvent directly impacts yield, isomeric purity, and the final polymorphic form. The analytical methods outlined, particularly RP-HPLC, are essential for the rigorous characterization of the synthesized material, ensuring the quality and reliability of research outcomes.

References

An In-Depth Technical Guide to the Degradation Products and Pathways of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation products and pathways of entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. Understanding the stability of this compound and the formation of its degradation products is critical for ensuring drug quality, safety, and efficacy. This document summarizes key findings from forced degradation studies, details the experimental protocols used, and presents quantitative data in a structured format for easy comparison.

Introduction to this compound Stability

This compound, chemically known as (2E)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamide, is susceptible to degradation under various stress conditions, including exposure to light, acid, base, and oxidative agents. Forced degradation studies are essential to identify potential degradants that could form during manufacturing, storage, and administration. The primary degradation pathway identified for this compound is isomerization, particularly under photolytic conditions.

Known Degradation Products of this compound

Several degradation products and impurities of this compound have been identified. The most consistently reported degradation product is the (Z)-isomer of this compound. Other identified substances are often referred to as process-related impurities, but some may also be formed through degradation.

Table 1: Identified Degradation Products and Impurities of this compound

NameIUPAC NameOrigin
(Z)-Entacapone(2Z)-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)-N,N-diethylprop-2-enamidePhotodegradation, Metabolism[1][2]
Impurity A3,4-dihydroxy-5-nitrobenzaldehydeProcess-related/Degradation
Impurity C(2E)-2-cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)-N,N-diethylprop-2-enamideProcess-related/Degradation
Impurity DN,N-diethyl-2-cyanoacetamideProcess-related/Degradation
Impurity E3,4-dihydroxy-5-nitrobenzoic acidProcess-related/Degradation
Impurity F2-cyano-3-(3,4-dihydroxy-5-nitrophenyl)prop-2-enoic acidProcess-related/Degradation
"Stage IV" Impurity1-[2-Cyano-3-(3,4-dihydroxy-5-nitrophenyl)-1-oxo-2-propenyl]piperidineProcess-related/Degradation

Degradation Pathways and Mechanisms

This compound degrades through several pathways, with isomerization being the most prominent. Hydrolytic and oxidative pathways also contribute to its degradation profile.

Photodegradation Pathway: E/Z Isomerization

Exposure to ultraviolet light is a significant factor in the degradation of this compound. The primary photodegradation pathway involves the isomerization of the pharmacologically active (E)-isomer to the (Z)-isomer.[3] This conversion occurs at the double bond of the propenamide side chain.

G Entacapone_E (E)-Entacapone Entacapone_Z (Z)-Entacapone Entacapone_E->Entacapone_Z Isomerization UV_Light UV Light (254 nm)

Photodegradation pathway of this compound.
Hydrolytic Degradation

This compound shows susceptibility to degradation in both acidic and alkaline conditions.

  • Acid Hydrolysis: Under acidic conditions, this compound undergoes degradation, although the specific products are not consistently detailed in all literature.

  • Base Hydrolysis: In alkaline media, this compound degradation is also observed. The greatest degradation has been noted under basic conditions.

Oxidative Degradation

Forced degradation studies using hydrogen peroxide have demonstrated that this compound is susceptible to oxidation.

Quantitative Analysis of this compound Degradation

The extent of degradation of this compound under various stress conditions has been quantified in several studies. The following tables summarize the available quantitative data.

Table 2: Summary of this compound Degradation under Forced Conditions

Stress ConditionReagent/ConditionDurationTemperature% this compound DegradedReference
Acid Hydrolysis1.0 N HCl3 hoursRoom Temperature5.34%[4]
Base Hydrolysis1.0 N NaOH--6.64%[4]
Oxidative20% H₂O₂30 minutes60°C7.06%[4]
PhotolyticUV light (254 nm)--Significant isomerization to (Z)-isomer[3]
Thermal105°C10 days105°CNo appreciable degradation[1]

Note: The specific conditions for base hydrolysis were not fully detailed in the cited source. Photodegradation leads to the formation of the (Z)-isomer, but a precise percentage of conversion was not consistently reported across studies.

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for the reproducibility of stability studies. The following sections outline typical experimental protocols for the forced degradation of this compound.

General Experimental Workflow

The general workflow for conducting forced degradation studies on this compound involves sample preparation, exposure to stress conditions, and subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare this compound Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidative Oxidative Prep->Oxidative Thermal Thermal Prep->Thermal Photolytic Photolytic Prep->Photolytic Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize Dilute Dilute Sample Oxidative->Dilute Thermal->Dilute Photolytic->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Analyze Quantify Degradation HPLC->Analyze

General workflow for forced degradation studies.
Acid Hydrolysis Protocol

  • Sample Preparation: Weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 20 mL of a suitable diluent (e.g., a mixture of acetonitrile and water) and 2.0 mL of 1.0 N hydrochloric acid solution.[1]

  • Stress Condition: Keep the solution at 60°C for three hours.[1]

  • Neutralization: After the incubation period, neutralize the solution with 2.0 mL of 1.0 N sodium hydroxide solution.[1]

  • Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]

  • Analysis: Inject the final solution into the HPLC system for analysis.

Base Hydrolysis Protocol
  • Sample Preparation: Weigh approximately 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add 20 mL of diluent and 2.0 mL of 1.0 N sodium hydroxide solution.[1]

  • Stress Condition: Keep the solution at room temperature for three hours.[1]

  • Neutralization: Neutralize the solution with 2.0 mL of 1.0 N hydrochloric acid solution.[1]

  • Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]

  • Analysis: Analyze the sample using HPLC.

Oxidative Degradation Protocol
  • Sample Preparation: Weigh approximately 100 mg of this compound into a 100 mL volumetric flask, add 20 mL of diluent, and then add 2.0 mL of 5% hydrogen peroxide solution.[1]

  • Stress Condition: Keep the solution at 60°C for three hours.[1]

  • Final Preparation: Dilute the solution to 100 mL with the diluent. Further dilute 5 mL of this solution into a 100 mL volumetric flask and make up to volume with the diluent.[1]

  • Analysis: Inject the prepared sample into the HPLC system.

Photodegradation Protocol
  • Sample Preparation: Prepare a methanolic solution of this compound from coated tablets in quartz cells.[3]

  • Stress Condition: Expose the solution to UV light at 254 nm.[3]

  • Analysis: Monitor the degradation process and identify the degradation products using an LC-MS/MS system.[3]

Thermal Degradation Protocol
  • Sample Preparation: Expose the solid this compound drug substance to a temperature of 105°C.[1]

  • Stress Condition: Maintain the temperature for a period of up to 10 days.[1]

  • Analysis: At specified time points, prepare solutions of the heat-exposed sample and analyze by HPLC.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of this compound and its degradation products.

Table 3: Typical HPLC Method Parameters for this compound Degradation Studies

ParameterDescriptionReference
Column X-terra C18 (250 x 4.6 mm), 5.0 µm[1]
Mobile Phase Acetonitrile: 0.1% v/v phosphoric acid in Water (35:65, v/v)[1]
Flow Rate 1.0 mL/min[1]
Detection Wavelength 210 nm[1]
Column Temperature 30°C[1]
Injection Volume 10 µL[1]

Conclusion

This technical guide has summarized the current knowledge on the degradation products and pathways of this compound. The primary degradation pathway is photodegradation, leading to the formation of the (Z)-isomer. This compound is also susceptible to degradation under acidic, basic, and oxidative conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development, enabling the implementation of robust stability testing programs and ensuring the quality and safety of this compound-containing products. Further research is warranted to fully characterize all degradation products and their formation kinetics under various stress conditions.

References

In Vitro Characterization of Entacapone Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolism of catechols, including the neurotransmitter dopamine and the Parkinson's disease medication levodopa (L-dopa).[1][2][3] Primarily used as an adjunct therapy in the management of Parkinson's disease, this compound enhances the bioavailability and prolongs the therapeutic effect of L-dopa by inhibiting its peripheral degradation.[4][5] This guide provides an in-depth overview of the in vitro methodologies used to characterize the bioactivity of this compound, focusing on its primary mechanism of action, as well as its effects on cell viability and apoptosis.

Mechanism of Action: COMT Inhibition

This compound exerts its therapeutic effect by inhibiting the COMT enzyme, which is responsible for the O-methylation of L-dopa to 3-O-methyldopa (3-OMD), an inactive metabolite. By blocking this metabolic pathway in the periphery, this compound increases the plasma half-life of L-dopa, allowing a greater proportion to cross the blood-brain barrier where it can be converted to dopamine.[3]

Signaling Pathway of Levodopa Metabolism and this compound's Action

The following diagram illustrates the metabolic pathway of levodopa and the site of action for this compound.

Levodopa_Metabolism Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine AADC 3-OMD 3-O-methyldopa (inactive) Levodopa->3-OMD COMT COMT COMT AADC AADC This compound This compound This compound->COMT

Levodopa metabolism and the inhibitory action of this compound.
Quantitative Data: COMT Inhibition

The inhibitory potency of this compound against COMT has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying this activity.

Enzyme SourceSubstrateIC50 (nM)Reference
Rat Liver Soluble COMT-14.3[6]
Rat Liver Total COMT-20.1[6]
Rat Liver Membrane-Bound COMT-73.3[6]
Human Liver COMT3,4-dihydroxybenzoic acid151[7]
Human Duodenal Mucosa COMT3,4-dihydroxybenzoic acid-[7]
Human Renal Cortex COMT3,4-dihydroxybenzoic acid-[7]
Not Specified-~32[8]

Note: Specific substrates were not always detailed in the cited literature.

Experimental Protocol: In Vitro COMT Inhibition Assay (Radioenzymatic Method)

This protocol describes a common method for determining the inhibitory activity of compounds against COMT.

1.3.1. Principle

This assay measures the transfer of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) to a catechol substrate. The amount of radioactivity incorporated into the methylated product is inversely proportional to the COMT activity.

1.3.2. Materials

  • Rat liver homogenate (as a source of COMT)

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)

  • This compound (or other test inhibitors)

  • Phosphate buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • 0.5 M Hydrochloric acid (HCl)

  • Toluene/isoamyl alcohol mixture (3:2, v/v)

  • Scintillation cocktail

  • Liquid scintillation counter

1.3.3. Procedure

  • Enzyme Preparation: Homogenize fresh rat liver in ice-cold 0.15 M potassium chloride (KCl). Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C. The resulting supernatant contains the soluble form of COMT.

  • Reaction Setup: In reaction tubes, combine the phosphate buffer, MgCl₂, the catechol substrate, and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding the COMT enzyme preparation and [³H]-SAM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Termination: Stop the reaction by adding 0.5 M HCl.

  • Extraction: Add the toluene/isoamyl alcohol mixture, vortex vigorously, and centrifuge to separate the phases. The radiolabeled methylated product will be in the organic phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

COMT_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare COMT (from rat liver) Incubation Incubate at 37°C (COMT, Substrate, [3H]-SAM, this compound) Enzyme_Prep->Incubation Reagent_Prep Prepare Reagents (Substrate, [3H]-SAM, This compound) Reagent_Prep->Incubation Termination Terminate Reaction (add HCl) Incubation->Termination Extraction Extract Product (Toluene/Isoamyl alcohol) Termination->Extraction Quantification Quantify Radioactivity (Scintillation Counting) Extraction->Quantification Data_Analysis Calculate % Inhibition and IC50 Quantification->Data_Analysis

Workflow for the radioenzymatic COMT inhibition assay.

In Vitro Cytotoxicity and Apoptosis

Beyond its primary function as a COMT inhibitor, this compound has been observed to exhibit cytotoxic and pro-apoptotic effects in various cancer cell lines in vitro.

Quantitative Data: Cytotoxicity

The cytotoxic potential of this compound is typically assessed using cell viability assays, with the IC50 value representing the concentration required to inhibit cell growth by 50%.

Cell LineAssayIncubation Time (h)IC50 (µM)Reference
YM-1 (Esophageal Squamous Carcinoma)MTT48149[10]
KYSE-30 (Esophageal Squamous Carcinoma)MTT48131.8[10]
Experimental Protocol: MTT Cell Viability Assay

2.2.1. Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

2.2.2. Materials

  • Cell lines of interest (e.g., YM-1, KYSE-30)

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

2.2.3. Procedure

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_setup Setup cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Seed_Cells Seed Cells in 96-well plate Add_this compound Add this compound (various concentrations) Seed_Cells->Add_this compound Incubate_Treatment Incubate (e.g., 48h) Add_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Viability and IC50 Measure_Absorbance->Analyze_Data

Workflow for the MTT cell viability assay.
Apoptosis Induction

This compound has been shown to induce apoptosis in cancer cell lines. The induction of apoptosis is a key mechanism for its observed cytotoxic effects.

2.3.1. Signaling Pathway of Apoptosis

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program. The Bcl-2 family of proteins plays a crucial role in regulating the intrinsic pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Ligand binding Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 activates Caspase9->Caspase3 activates Bcl2_family Bcl-2 family (Bax, Bcl-2) Bcl2_family->Mitochondrion regulates Entacapone_effect This compound Entacapone_effect->Mitochondrion may influence Apoptosis Apoptosis Caspase3->Apoptosis leads to

Simplified overview of the extrinsic and intrinsic apoptosis pathways.

2.3.2. Quantitative Data: Apoptosis Induction

The percentage of apoptotic cells can be quantified using flow cytometry after staining with Annexin V and propidium iodide (PI).

Cell LineThis compound Concentration (µM)Apoptotic Cells (%)Necrotic Cells (%)Reference
YM-114022.65 ± 3.2517.55 ± 0.85[10]
KYSE-3014050.05 ± 1.558.05 ± 0.35[10]

Note: The data represents the percentage of cells in early and late apoptosis.

While it is suggested that this compound induces apoptosis via the intrinsic mitochondrial pathway, specific data on the activation of executioner caspases like caspase-3 and the modulation of Bcl-2 family proteins (e.g., Bax and Bcl-2) by this compound are not extensively detailed in the available literature.

Experimental Protocol: Annexin V/PI Apoptosis Assay

2.4.1. Principle

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.

2.4.2. Materials

  • Cell lines of interest

  • This compound

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

2.4.3. Procedure

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

AnnexinV_PI_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Treat_Cells Treat Cells with this compound Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Binding Buffer Wash_Cells->Resuspend Add_Stains Add Annexin V-FITC and PI Resuspend->Add_Stains Incubate Incubate in Dark Add_Stains->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Quantify Quantify Cell Populations Flow_Cytometry->Quantify

Workflow for the Annexin V/PI apoptosis assay.

In Vitro Drug-Drug Interaction Potential

Assessing the potential of a drug candidate to interact with drug-metabolizing enzymes is a critical component of preclinical development. The primary enzymes responsible for the metabolism of a vast number of drugs are the cytochrome P450 (CYP) enzymes.

Cytochrome P450 Inhibition and Induction

In vitro assays using human liver microsomes or hepatocytes are employed to determine if a drug inhibits or induces the activity of major CYP isoforms, such as CYP3A4, CYP2D6, and CYP2C9.

  • Inhibition Assays: These assays measure the ability of a drug to inhibit the metabolism of a known CYP substrate. The result is typically expressed as an IC50 value.

  • Induction Assays: These assays, usually conducted in cultured human hepatocytes, measure the increase in CYP enzyme expression (mRNA) or activity after treatment with the drug. The results are often reported as a fold-change relative to a vehicle control.

Specific in vitro data on the inhibitory (IC50 values) or inductive potential of this compound on major CYP450 isoforms are not widely available in the public literature.

Experimental Protocol: In Vitro CYP450 Induction in Human Hepatocytes

3.2.1. Principle

This assay evaluates the potential of a test compound to induce the expression of CYP enzymes in cultured primary human hepatocytes. The induction is typically measured by quantifying the increase in CYP mRNA levels using quantitative real-time PCR (qRT-PCR).

3.2.2. Materials

  • Cryopreserved or fresh primary human hepatocytes

  • Hepatocyte culture medium and supplements

  • This compound

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)

  • RNA extraction reagents

  • qRT-PCR reagents (primers, probes, master mix)

  • Real-time PCR instrument

3.2.3. Procedure

  • Hepatocyte Culture: Plate and culture human hepatocytes according to established protocols.

  • Treatment: Treat the hepatocytes with various concentrations of this compound, a vehicle control, and positive controls for 48-72 hours.

  • RNA Extraction: Lyse the cells and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA to cDNA.

  • qRT-PCR: Perform qRT-PCR using primers and probes specific for the target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the fold change in mRNA expression for each treatment group relative to the vehicle control.

CYP_Induction_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Molecular Analysis cluster_readout Data Analysis Culture_Hepatocytes Culture Human Hepatocytes Treat Treat with this compound, Positive & Vehicle Controls Culture_Hepatocytes->Treat Incubate Incubate (48-72h) Treat->Incubate RNA_Extraction Extract RNA Incubate->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qRT_PCR Perform qRT-PCR (CYP & Housekeeping genes) cDNA_Synthesis->qRT_PCR Calculate_Fold_Change Calculate mRNA Fold Change qRT_PCR->Calculate_Fold_Change

Workflow for in vitro CYP450 induction assay in human hepatocytes.

Conclusion

The in vitro characterization of this compound's bioactivity is multifaceted. Its primary and well-established mechanism of action is the potent and reversible inhibition of the COMT enzyme, which has been quantified through various in vitro assays. Furthermore, studies have revealed that this compound can induce cytotoxicity and apoptosis in cancer cell lines, suggesting a potential for bioactivity beyond its role in Parkinson's disease therapy. The detailed experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the in vitro evaluation of this compound and similar compounds. Further investigation into the specific molecular mechanisms of this compound-induced apoptosis and its interaction with drug-metabolizing enzymes will provide a more complete understanding of its pharmacological profile.

References

Entacapone in Preclinical Models: A Technical Guide to Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of entacapone, a catechol-O-methyltransferase (COMT) inhibitor, in key preclinical models. The information presented is intended to support drug development professionals and researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize the key quantitative parameters following oral and intravenous administration.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)t½ (h)Reference(s)
Rat 101,200 (approx.)~1-20-55 (dose-dependent)0.8[1]
65---20-55 (dose-dependent)-[1]
400---20-55 (dose-dependent)-[1]
Dog --~3--0.5 - 1[1]
Rabbit ------
Monkey (Cynomolgus) 20-----[2]
40-----[2]
80-----[2]

Note: Data for rabbits and specific quantitative values for monkeys were not available in the public domain literature reviewed.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)Vd (L/kg)CL (mL/min/kg)t½ (h)Reference(s)
Rat 3--0.8[1]
Human (for comparison) 20 mg (total dose)0.2711.70.38 (β-phase), 2.4 (γ-phase)[3]
Table 3: In Vitro Protein Binding of this compound
SpeciesProtein Binding (%)Reference(s)
Human 98[1]
Rabbit ~98[1]
Monkey ~98[1]
Mouse 5[1]
Pig 5[1]
Dog 10[1]

Metabolism

This compound is extensively metabolized, primarily in the liver, before excretion. The main metabolic pathways are consistent across species, including humans, and involve isomerization and subsequent glucuronidation.

The primary metabolic transformation is the isomerization of the (E)-isomer of this compound to its (Z)-isomer. Both the parent drug and its cis-isomer then undergo direct glucuronidation. The resulting glucuronide conjugates are inactive.[4] In rats and dogs, the majority of this compound metabolites are excreted in the feces, with a smaller portion eliminated in the urine.[1]

dot

Entacapone_Metabolism This compound This compound ((E)-isomer) Z_Isomer (Z)-isomer This compound->Z_Isomer Isomerization Entacapone_Glucuronide This compound Glucuronide (inactive) This compound->Entacapone_Glucuronide Direct Glucuronidation (UGT1A9) Z_Isomer_Glucuronide (Z)-isomer Glucuronide (inactive) Z_Isomer->Z_Isomer_Glucuronide Direct Glucuronidation

This compound Metabolic Pathway

Experimental Protocols

In Vivo Pharmacokinetic Study Workflow

The following diagram outlines a typical workflow for an in vivo pharmacokinetic study of this compound in a preclinical model.

dot

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Analytical Phase Animal_Acclimatization Animal Acclimatization Dosing Drug Administration (Oral or IV) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing Sample_Extraction Plasma Sample Extraction Plasma_Processing->Sample_Extraction HPLC_Analysis HPLC or LC-MS/MS Analysis Sample_Extraction->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling HPLC_Analysis->Data_Analysis

In Vivo Pharmacokinetic Study Workflow

Detailed Methodologies:

  • Animal Models: Studies have been conducted in various species, including Wistar and Sprague-Dawley rats, and Beagle dogs. Animals are typically housed in controlled environments with regulated light-dark cycles and access to standard chow and water.

  • Dosing: For oral administration, this compound is often formulated as a suspension in a vehicle such as 0.5% methylcellulose.[2] Intravenous doses are typically administered as a solution.

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing via appropriate methods for the species (e.g., tail vein in rats, cephalic vein in dogs). Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

In Vitro Metabolism Study: Liver Microsomes

In vitro metabolism studies using liver microsomes are crucial for understanding the metabolic stability and pathways of a drug candidate.

Protocol Outline:

  • Microsome Preparation: Liver microsomes are prepared from the livers of the species of interest (e.g., rat, dog, monkey, human) through differential centrifugation.

  • Incubation:

    • A reaction mixture is prepared containing liver microsomes, a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound (this compound).

    • The reaction is initiated by the addition of NADPH, a necessary cofactor for many metabolic enzymes.

    • The mixture is incubated at 37°C.

    • A control incubation without NADPH is also performed to assess non-NADPH dependent metabolism.

  • Sample Collection: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a quenching solution, such as acetonitrile.

  • Analysis: The samples are then analyzed by HPLC or LC-MS/MS to determine the concentration of the parent drug remaining and to identify and quantify any metabolites formed.

dot

InVitro_Metabolism_Workflow Microsome_Prep Liver Microsome Preparation Incubation_Setup Incubation Setup (Microsomes, Buffer, this compound) Microsome_Prep->Incubation_Setup NADPH_Addition Initiate Reaction (Add NADPH) Incubation_Setup->NADPH_Addition Incubation Incubate at 37°C NADPH_Addition->Incubation Time_Sampling Time-Point Sampling Incubation->Time_Sampling Quenching Quench Reaction Time_Sampling->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis

In Vitro Metabolism Workflow
Analytical Methods for Quantification of this compound

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric (MS) detection is commonly employed.

Example HPLC-UV Method Protocol:

  • Sample Preparation:

    • To a plasma sample, add an internal standard.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., a mixture of ethyl acetate and n-hexane) or a protein precipitation with a solvent like acetonitrile.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 310 nm.

  • Quantification: The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

Example LC-MS/MS Method Protocol:

  • Sample Preparation: Similar to the HPLC-UV method, involving protein precipitation or liquid-liquid extraction.

  • Chromatographic Conditions: Similar to HPLC-UV, but often with faster run times.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: Based on the ratio of the peak areas of the analyte and the internal standard against a calibration curve.

Conclusion

The preclinical pharmacokinetic and metabolic profiles of this compound have been reasonably well-characterized in common laboratory animal species. The drug exhibits rapid absorption and is extensively metabolized, primarily through isomerization and glucuronidation. While there are some species-specific differences in parameters like protein binding and bioavailability, the overall metabolic pathways are conserved. This body of preclinical data provides a solid foundation for understanding the disposition of this compound and for designing and interpreting clinical studies. Further investigation into the specific pharmacokinetic parameters in rabbits and monkeys would provide a more complete preclinical picture.

References

Navigating the Blood-Brain Barrier: A Technical Guide on Entacapone Permeability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone, a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, serves as an adjunctive therapy to levodopa/carbidopa for managing Parkinson's disease. Its primary mechanism of action is the inhibition of peripheral COMT, which reduces the peripheral metabolism of levodopa, thereby increasing its plasma half-life and the amount of levodopa that can cross the blood-brain barrier (BBB) to exert its therapeutic effects in the central nervous system (CNS).[1][2] this compound itself is considered to be a peripherally acting drug with limited ability to penetrate the BBB.[3][4] This technical guide provides an in-depth overview of the experimental and computational methodologies employed to study the BBB permeability of pharmaceutical compounds, with a specific focus on the characteristics of this compound.

This compound is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, which is characterized by both low aqueous solubility and low intestinal permeability.[5] This classification inherently suggests that its ability to permeate biological membranes, including the highly selective BBB, is limited. While specific quantitative data on this compound's BBB permeability from preclinical in vitro and in vivo studies are not extensively reported in publicly available literature, this guide will detail the standard protocols and assays used to generate such critical data for CNS drug development.

Physicochemical Properties of this compound

A drug's ability to cross the BBB is significantly influenced by its physicochemical properties. This compound is described as being poorly lipophilic.[3] In a comparative study, the apparent partition coefficient (logPapp) of tolcapone, another COMT inhibitor known to have better brain penetration, was found to be higher than that of this compound in the pH range of 5.0 to 7.4.[6] While both drugs are potent COMT inhibitors in vitro, their differing lipophilicity is a key factor in their differential BBB penetration.[6]

In Vitro Methodologies for BBB Permeability Assessment

In vitro models are essential high-throughput screening tools in early drug discovery to predict the BBB permeability of compounds. These models aim to replicate the endothelial barrier of the brain capillaries.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a non-cell-based assay that evaluates the passive diffusion of a compound across an artificial lipid membrane. It is a rapid and cost-effective method to estimate the passive transcellular permeability of a drug.

Experimental Protocol:

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane that mimics the lipid composition of the BBB.

  • Donor and Acceptor Compartments: The wells of the filter plate serve as the donor compartment, which is filled with a solution of the test compound (e.g., this compound) in a physiologically relevant buffer (e.g., phosphate-buffered saline at pH 7.4). This plate is then placed in a second plate containing the buffer solution without the compound, which acts as the acceptor compartment.

  • Incubation: The setup is incubated for a defined period (typically 2-18 hours) at room temperature.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor compartments is determined using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    Where:

    • V_D is the volume of the donor well.

    • V_A is the volume of the acceptor well.

    • A is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration of the compound in the acceptor well at time t.

    • C_D(0) is the initial concentration of the compound in the donor well.

Below is a Graphviz diagram illustrating the workflow of a PAMPA experiment.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Coat filter plate with lipid solution assemble Assemble donor and acceptor plates prep_membrane->assemble prep_donor Prepare donor solution with test compound prep_donor->assemble prep_acceptor Prepare acceptor solution (buffer only) prep_acceptor->assemble incubate Incubate at room temperature assemble->incubate measure_conc Measure compound concentration (LC-MS/MS) incubate->measure_conc calculate_pe Calculate effective permeability (Pe) measure_conc->calculate_pe

PAMPA Experimental Workflow
Cell-Based Assays: Caco-2 and MDCK Models

Cell-based assays utilize monolayers of immortalized cell lines, such as human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells, to model the BBB. These models have the advantage of expressing tight junctions and efflux transporters, providing a more comprehensive assessment of both passive and active transport mechanisms.

Experimental Protocol:

  • Cell Culture: Caco-2 or MDCK cells are seeded on permeable filter inserts and cultured for an extended period (e.g., 21 days for Caco-2) to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).

  • Bidirectional Permeability Assay:

    • Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, and its appearance in the basolateral (lower) chamber is monitored over time. This represents absorption into the brain.

    • Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral chamber, and its transport to the apical chamber is measured. This indicates efflux out of the brain.

  • Quantification: Samples are collected from both chambers at various time points, and the concentration of the compound is determined by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions using the formula:

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor chamber.

  • Efflux Ratio (ER) Calculation: The efflux ratio is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

    An efflux ratio significantly greater than 2 suggests that the compound is actively transported out of the cells.

The following diagram illustrates the process of a cell-based permeability assay.

Cell_Based_Assay_Workflow cluster_culture Cell Culture & Monolayer Formation cluster_transport Transport Experiment cluster_analysis Data Analysis seed_cells Seed Caco-2 or MDCK cells on filter inserts culture_cells Culture for differentiation and monolayer formation seed_cells->culture_cells check_integrity Verify monolayer integrity (TEER, marker permeability) culture_cells->check_integrity add_compound_ab Add compound to Apical side (A-B) check_integrity->add_compound_ab add_compound_ba Add compound to Basolateral side (B-A) check_integrity->add_compound_ba incubate Incubate and collect samples over time add_compound_ab->incubate add_compound_ba->incubate quantify Quantify compound concentration (LC-MS/MS) incubate->quantify calc_papp Calculate Papp (A-B) and Papp (B-A) quantify->calc_papp calc_er Calculate Efflux Ratio (ER) calc_papp->calc_er

Cell-Based Permeability Assay Workflow

In Vivo Methodologies for BBB Permeability Assessment

In vivo studies in animal models provide the most physiologically relevant data on BBB permeability, accounting for factors such as plasma protein binding, metabolism, and cerebral blood flow.

Brain-to-Plasma Concentration Ratio (Kp)

This method involves administering the compound to an animal and measuring its concentration in both the brain and plasma at a specific time point.

Experimental Protocol:

  • Compound Administration: The test compound is administered to rodents (e.g., rats or mice) via an appropriate route (e.g., intravenous or oral).

  • Sample Collection: At a predetermined time point, a blood sample is collected, and the animal is euthanized. The brain is then harvested.

  • Sample Processing: Plasma is separated from the blood. The brain is homogenized.

  • Quantification: The concentration of the compound in the plasma and brain homogenate is measured using LC-MS/MS.

  • Kp and logBB Calculation: The brain-to-plasma concentration ratio (Kp) is calculated as:

    The logarithmic form, logBB, is often used:

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid perfusing the brain, eliminating the influence of peripheral metabolism and plasma protein binding.

Experimental Protocol:

  • Surgical Preparation: An animal (typically a rat) is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: A perfusion fluid containing the test compound at a known concentration is infused through the carotid artery, replacing the blood supply to one hemisphere of the brain.

  • Perfusion Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds).

  • Brain Uptake Measurement: The animal is decapitated, and the perfused brain hemisphere is removed and analyzed for the amount of compound that has entered the brain tissue.

  • Permeability-Surface Area (PS) Product Calculation: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated.

In Silico Prediction of BBB Permeability

Computational models are valuable tools for predicting the BBB permeability of compounds based on their molecular structure and physicochemical properties. These models are often used in the early stages of drug discovery to prioritize candidates for experimental testing.

Commonly used in silico models include:

  • Quantitative Structure-Property Relationship (QSPR) models: These models use statistical methods to correlate molecular descriptors (e.g., logP, polar surface area, molecular weight, number of hydrogen bond donors/acceptors) with experimentally determined BBB permeability data (e.g., logBB).

  • Physiologically-Based Pharmacokinetic (PBPK) models: These more complex models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, including its transport across the BBB.

The diagram below illustrates the general logic of in silico BBB permeability prediction.

In_Silico_Prediction cluster_input Input Data cluster_model Prediction Model cluster_output Predicted Output compound_structure Chemical Structure of Compound physchem_properties Physicochemical Properties (e.g., logP, MW, PSA) compound_structure->physchem_properties qspr_model QSPR/Machine Learning Model physchem_properties->qspr_model predicted_logbb Predicted logBB or Permeability Class qspr_model->predicted_logbb

In Silico BBB Permeability Prediction Logic

The Role of Efflux Transporters at the BBB

The BBB is equipped with a variety of active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which act as "gatekeepers" by actively pumping a wide range of xenobiotics out of the brain endothelial cells and back into the bloodstream. This is a critical mechanism that limits the brain penetration of many drugs. While there is a suggestion that this compound's bioavailability may be influenced by P-gp, specific studies confirming it as a substrate at the BBB are lacking.[5]

The following diagram illustrates the different transport mechanisms across the BBB, highlighting the role of efflux transporters.

BBB_Transport_Mechanisms cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain blood Drug in Circulation passive_diffusion Passive Transcellular Diffusion blood->passive_diffusion Lipophilic drugs paracellular_diffusion Paracellular Diffusion (restricted) blood->paracellular_diffusion Very small, polar molecules influx_transporter Carrier-Mediated Influx blood->influx_transporter Nutrients, specific drugs brain Drug in Brain Interstitial Fluid passive_diffusion->brain paracellular_diffusion->brain influx_transporter->brain efflux_transporter Active Efflux (P-gp, BCRP) efflux_transporter->blood brain->efflux_transporter Efflux substrates

Drug Transport Mechanisms Across the Blood-Brain Barrier

Summary of Quantitative Data

ParameterAssayExpected Value for this compoundRationale
Papp (A-B) Caco-2 / MDCKLowBCS Class IV drug with low permeability.[5]
Efflux Ratio Caco-2 / MDCK>2 (Possible)Some literature suggests potential interaction with P-gp.[5]
logBB In vivo (rodent)< 0Consistent reports of peripheral action and poor CNS penetration.[3][4][7]

Conclusion

This compound's clinical utility in Parkinson's disease is well-established and is attributed to its peripheral COMT inhibition. Its physicochemical properties and BCS Class IV classification are consistent with the widely held view that it has poor blood-brain barrier permeability. While specific preclinical data quantifying this are scarce in the public domain, the methodologies outlined in this guide represent the gold standard for assessing the BBB permeability of any new chemical entity. For compounds intended for CNS targets, a thorough evaluation using a combination of in silico, in vitro, and in vivo models is crucial for successful drug development. For peripherally acting drugs like this compound, these studies would serve to confirm the desired limited brain penetration, thereby minimizing the potential for off-target CNS effects.

References

Molecular Blueprint: A Technical Guide to the Entacapone-COMT Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme pivotal in the metabolic pathway of catecholamines, including the neurotransmitter dopamine.[1][2] In the treatment of Parkinson's disease, this compound is co-administered with levodopa to prevent the peripheral breakdown of levodopa, thereby increasing its bioavailability to the brain.[2][3] This guide provides an in-depth technical overview of the molecular modeling of the interaction between this compound and COMT, offering insights for researchers and professionals in drug development.

Molecular Interaction at the Core

The binding of this compound to the active site of COMT is a multifaceted interaction involving a coordinated effort of hydrogen bonds, hydrophobic contacts, and the crucial role of a magnesium ion (Mg²⁺).[4] This intricate network of interactions is responsible for the potent and selective inhibition of the enzyme.

Key Interacting Residues

Molecular docking and X-ray crystallography studies have identified several key amino acid residues within the COMT active site that are fundamental to the binding of this compound. These interactions can be broadly categorized into two types:

  • Hydrogen Bonding: The catechol moiety of this compound forms critical hydrogen bonds with the side chains of Lys144 , Asn170 , and Glu199 . These bonds are essential for the proper orientation and anchoring of the inhibitor within the active site.[4]

  • Hydrophobic Contacts: The aromatic and aliphatic portions of this compound engage in hydrophobic interactions with several residues, contributing to the overall stability of the complex. These include Trp38 , Pro174 , and Leu198 .[4] Furthermore, the diethylamino tail of this compound can form additional hydrophobic contacts with Val173 , Leu198 , Met201 , and Val203 , which is thought to be favorable for its inhibitory activity.[4]

The Role of the Magnesium Ion (Mg²⁺)

A centrally located Mg²⁺ ion is a critical component of the COMT active site and plays a direct role in the binding of this compound. The catechol oxygens of this compound chelate the Mg²⁺ ion, an interaction that is vital for the high-affinity binding of the inhibitor.[4]

Quantitative Analysis of the Interaction

The strength of the this compound-COMT interaction has been quantified through various experimental and computational methods. The half-maximal inhibitory concentration (IC₅₀) and the binding affinity are key parameters used to evaluate the potency of this compound.

ParameterValueMethodSource
Binding Affinity (kcal/mol) -6.34Molecular Docking (AutoDock)[2]
IC₅₀ (nM) 14.3In vitro COMT Inhibition Assay (Rat Liver Soluble COMT)[5][6]
IC₅₀ (nM) 73.3In vitro COMT Inhibition Assay (Rat Liver Membrane-Bound COMT)[5][6]
IC₅₀ (nM) 20.1In vitro COMT Inhibition Assay (Rat Liver Total COMT)[5][6]
IC₅₀ (nM) 151In vitro COMT Inhibition Assay (Human Liver)[7]
Kᵢ (nM) 10.7In vitro COMT Inhibition Assay (Rat Liver Total COMT)[6]

Experimental and Computational Protocols

A comprehensive understanding of the this compound-COMT interaction relies on a combination of experimental and computational methodologies.

In Vitro COMT Inhibition Assay (Radioenzymatic Method)

This protocol outlines a standard method for determining the in vitro inhibitory activity of this compound against COMT.[1]

  • Enzyme Preparation:

    • Homogenize tissue (e.g., rat liver) in a suitable buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Use the resulting supernatant, containing the soluble form of COMT, for the assay.[1]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing the COMT enzyme preparation, a methyl donor (S-adenosyl-L-methionine), and MgCl₂.

  • Incubation:

    • Pre-incubate the reaction mixture without the substrate for 10 minutes at 37°C.[1]

    • Initiate the reaction by adding the substrate, 3,4-dihydroxybenzoic acid (1 µmol).[1]

    • Incubate for 20 minutes at 37°C.[1]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 0.5 mL of 0.5 M HCl.[1]

    • Add 5 mL of a mixture of toluene and isoamyl alcohol (3:2, v/v).[1]

    • Vortex vigorously for 30 seconds and centrifuge to separate the phases.[1]

    • Transfer a 4 mL aliquot of the organic phase to a scintillation vial.[1]

  • Quantification:

    • Evaporate the organic solvent to dryness.[1]

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.[1]

    • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a protein.

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of COMT from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.

    • Generate the 3D structure of this compound and optimize its geometry.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock) to explore the conformational space of this compound within the COMT active site.[8]

    • The program calculates the binding energy for different poses of the ligand.

  • Analysis of Results:

    • Analyze the docking results to identify the most favorable binding pose and the corresponding binding energy.

    • Visualize the protein-ligand complex to identify key interactions.

3D Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR is a computational method that relates the biological activity of a series of compounds to their 3D physicochemical properties.

  • Dataset Preparation:

    • Compile a dataset of COMT inhibitors with their corresponding biological activities (e.g., IC₅₀ values).

  • Molecular Alignment:

    • Align the 3D structures of the compounds in the dataset based on a common scaffold or pharmacophore.

  • Calculation of Molecular Fields:

    • Calculate steric and electrostatic fields around each molecule.

  • Statistical Analysis:

    • Use statistical methods, such as Comparative Molecular Field Analysis (CoMFA), to build a regression model that correlates the molecular fields with the biological activities.[4]

  • Model Validation and Prediction:

    • Validate the 3D-QSAR model using internal and external test sets.

    • Use the validated model to predict the activity of new, untested compounds.

Visualizing the Interaction and Methodologies

To further elucidate the concepts discussed, the following diagrams visualize the key pathways and workflows.

cluster_0 COMT Inhibition Pathway Levodopa Levodopa COMT COMT Levodopa->COMT Metabolized by Brain Brain Levodopa->Brain Crosses Blood-Brain Barrier 3-O-Methyldopa 3-O-Methyldopa COMT->3-O-Methyldopa Produces This compound This compound This compound->COMT Inhibits Dopamine Dopamine Brain->Dopamine Converted to

COMT Inhibition Pathway

cluster_1 Molecular Docking Workflow Start Start PrepProtein Prepare COMT Structure Start->PrepProtein PrepLigand Prepare this compound Structure Start->PrepLigand GridGen Define Binding Site & Generate Grid PrepProtein->GridGen PrepLigand->GridGen Docking Perform Docking Simulation GridGen->Docking Analysis Analyze Docking Results Docking->Analysis Visualization Visualize Protein-Ligand Complex Analysis->Visualization End End Visualization->End cluster_2 3D-QSAR Workflow Dataset Compile Dataset of COMT Inhibitors Alignment Align 3D Structures Dataset->Alignment FieldCalc Calculate Molecular Fields (Steric/Electrostatic) Alignment->FieldCalc ModelBuild Build 3D-QSAR Model (e.g., CoMFA) FieldCalc->ModelBuild Validation Validate Model ModelBuild->Validation Prediction Predict Activity of New Compounds Validation->Prediction End End Prediction->End

References

Entacapone's Dichotomy: A Technical Guide to its Central and Peripheral Effects on COMT Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Entacapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role in the management of Parkinson's disease by enhancing the bioavailability of levodopa. This technical guide delves into the core mechanism of this compound, dissecting its differential effects on COMT activity in the central nervous system versus the periphery. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth analysis of this compound's pharmacokinetic and pharmacodynamic properties, supported by detailed experimental protocols and quantitative data summaries. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the metabolic degradation of catechols, including the neurotransmitter precursor levodopa.[1] In the treatment of Parkinson's disease, the peripheral metabolism of levodopa by COMT significantly reduces its bioavailability and efficacy in the central nervous system (CNS). This compound was developed as a potent, selective, and reversible COMT inhibitor to address this challenge.[2] A critical feature of this compound is its preferential inhibition of peripheral COMT, with limited ability to cross the blood-brain barrier.[3][4] This targeted action minimizes central side effects while maximizing the therapeutic window for levodopa. This guide will explore the experimental evidence that substantiates this central versus peripheral dichotomy.

Quantitative Analysis of this compound's COMT Inhibition

The selective peripheral action of this compound is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) values in different tissues and its impact on levodopa metabolism.

Table 1: IC50 Values of this compound for COMT Activity
Tissue/SpeciesIC50 (nM)Reference
Rat Liver151[5]
Rat Duodenum18 - 130[1]
Human Liver151[5]
Human Duodenum--
Rat Striatum (Brain)Limited Inhibition[6]

Note: The IC50 values can vary depending on the experimental conditions, such as substrate concentration.

Table 2: Effect of this compound on Levodopa and 3-O-Methyldopa (3-OMD) Plasma Levels
ParameterTreatment% ChangeReference
Levodopa AUCThis compound + Levodopa/Carbidopa vs. Placebo▲ 30-40%[7]
3-OMD AUCThis compound + Levodopa/Carbidopa vs. Placebo▼ 55-60%[7][8]
Levodopa AUCThis compound + Sinemet CR vs. Placebo▲ 39%[9]
3-OMD ConcentrationThis compound + Sinemet CR vs. Placebo▼ ~50%[9]
3-OMD ConcentrationAfter this compound administration (8 weeks)▼ 34%[10]

AUC: Area Under the Curve, representing total drug exposure over time.

Signaling Pathways and Mechanism of Action

This compound's therapeutic effect is a direct consequence of its interaction with the metabolic pathway of levodopa.

Levodopa_Metabolism cluster_periphery Periphery cluster_cns Central Nervous System (CNS) Levodopa Levodopa Dopamine Dopamine Three_OMD 3-O-Methyldopa (3-OMD) HVA Homovanillic Acid (HVA) Levodopa_p Levodopa DDC_p DDC Levodopa_p->DDC_p Metabolism COMT_p COMT Levodopa_p->COMT_p Metabolism Levodopa_c Levodopa Levodopa_p->Levodopa_c Crosses BBB Three_OMD_p 3-OMD COMT_p->Three_OMD_p This compound This compound This compound->COMT_p Inhibition Three_OMD_p->Levodopa_c Competes for BBB transport DDC_c DDC Levodopa_c->DDC_c Dopamine_c Dopamine DDC_c->Dopamine_c COMT_c COMT Dopamine_c->COMT_c HVA_c HVA COMT_c->HVA_c

Caption: Levodopa metabolism with and without this compound.

In the periphery, COMT converts a significant portion of levodopa to 3-O-methyldopa (3-OMD).[7][8] 3-OMD then competes with levodopa for transport across the blood-brain barrier (BBB).[11] this compound selectively inhibits peripheral COMT, thereby reducing the formation of 3-OMD and increasing the amount of levodopa that can enter the CNS.[7] This leads to higher and more sustained levels of dopamine in the brain.

Experimental Protocols

The following protocols are synthesized from multiple sources to provide a detailed methodology for key experiments used to characterize this compound's effects.

Measurement of COMT Activity using HPLC with Electrochemical Detection

This method quantifies COMT activity by measuring the formation of a methylated product from a catechol substrate.[2][12][13]

Workflow Diagram:

HPLC_Workflow Start Start: Tissue Homogenate Incubation Incubate with Substrate (e.g., Norepinephrine) & S-adenosyl-L-methionine (SAM) Start->Incubation Termination Terminate Reaction (e.g., with acid) Incubation->Termination Extraction Extract Methylated Product (e.g., Normetanephrine) Termination->Extraction HPLC HPLC Separation (C18 column) Extraction->HPLC ECD Electrochemical Detection HPLC->ECD Quantification Quantify Product Formation ECD->Quantification End End: Determine COMT Activity Quantification->End

Caption: Workflow for COMT activity assay using HPLC-ED.

Protocol:

  • Tissue Homogenization: Homogenize tissue samples (e.g., liver, duodenum, striatum) in a suitable buffer on ice.

  • Incubation: In a microcentrifuge tube, combine the tissue homogenate with a reaction mixture containing a catechol substrate (e.g., norepinephrine), S-adenosyl-L-methionine (SAM) as the methyl donor, and magnesium chloride (a COMT cofactor). Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the enzymatic reaction by adding an acid (e.g., perchloric acid).

  • Sample Preparation: Centrifuge the mixture to pellet proteins. The supernatant containing the methylated product (e.g., normetanephrine) is collected.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A buffered solution containing an ion-pairing agent (e.g., sodium 1-octanesulfonate) and organic modifiers (e.g., methanol, acetonitrile).[12][13]

    • Detection: An electrochemical detector with a coulometric cell set at an appropriate potential (e.g., +450 mV) to detect the methylated product.[2][12]

  • Quantification: Calculate the amount of methylated product formed by comparing the peak area to a standard curve. COMT activity is expressed as the amount of product formed per unit time per milligram of protein.

In Vivo Microdialysis in Rodent Striatum

This technique allows for the real-time measurement of extracellular levels of neurotransmitters and their metabolites in the brain of a freely moving animal.[14][15][16]

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula stereotaxically into the striatum.

    • Secure the cannula with dental cement. Allow the animal to recover.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of analytes.

  • Drug Administration and Sample Collection:

    • Administer this compound and/or levodopa/carbidopa systemically (e.g., orally or intraperitoneally).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.

  • Analysis of Dialysates:

    • Analyze the collected dialysate samples for levodopa, dopamine, 3-OMD, and homovanillic acid (HVA) using HPLC with electrochemical detection as described above.

  • Data Analysis: Express the concentrations of analytes in the post-drug samples as a percentage of the baseline levels.

Positron Emission Tomography (PET) with [18F]-6-L-fluorodopa ([18F]dopa)

PET imaging with the radiotracer [18F]dopa is used to assess the integrity of the presynaptic dopaminergic system and can be used to study the effects of this compound on levodopa metabolism in vivo.[17][18][19][20]

Protocol:

  • Subject Preparation:

    • Subjects should fast before the scan.

    • Administer carbidopa orally to inhibit peripheral dopa decarboxylase.

    • In the experimental group, co-administer this compound orally.

  • Radiotracer Injection: Inject a bolus of [18F]dopa intravenously.

  • PET Imaging:

    • Acquire dynamic PET images of the brain over a period of time (e.g., 90-120 minutes).

  • Blood Sampling and Metabolite Analysis:

    • Collect arterial blood samples throughout the scan.

    • Analyze plasma samples to determine the concentrations of [18F]dopa and its major metabolite, 3-O-methyl-[18F]dopa (3-OMFD), over time using HPLC.

  • Image Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs), typically in the striatum (caudate and putamen) and a reference region with low dopamine innervation (e.g., cerebellum or occipital cortex).

    • Calculate the striatal [18F]dopa uptake constant (Ki), which reflects the activity of aromatic L-amino acid decarboxylase, using kinetic modeling with the metabolite-corrected plasma input function.

Discussion

The data presented in this guide unequivocally demonstrate that this compound's primary site of action is in the periphery. Its high affinity for COMT in tissues like the liver and duodenum, coupled with its limited CNS penetration, results in a significant reduction in the peripheral O-methylation of levodopa.[6][14] This leads to a marked increase in the plasma half-life and bioavailability of levodopa, allowing for more of the drug to reach the brain.[9]

The lack of significant central COMT inhibition by clinically relevant doses of this compound is a key differentiator from other COMT inhibitors like tolcapone.[14] While tolcapone inhibits both central and peripheral COMT, this broader activity is associated with a higher risk of hepatotoxicity.[4] this compound's peripheral selectivity, therefore, offers a favorable safety profile.

The experimental methodologies detailed herein are fundamental to the characterization of COMT inhibitors. HPLC with electrochemical detection provides a robust and sensitive method for quantifying COMT activity and the levels of levodopa and its metabolites. In vivo microdialysis offers invaluable real-time insights into the neurochemical effects of these drugs in the living brain. PET imaging with [18F]dopa allows for a non-invasive assessment of the functional integrity of the dopaminergic system and the impact of COMT inhibition on levodopa kinetics in humans.

Conclusion

This compound's pharmacological profile is characterized by a potent and selective inhibition of peripheral COMT. This mechanism of action effectively increases the central bioavailability of levodopa without significantly altering central COMT activity. The in-depth technical information and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further innovate in the field of Parkinson's disease therapeutics. The clear distinction between this compound's central and peripheral effects underscores its targeted approach to optimizing levodopa therapy.

References

Entacapone's Role in Modulating Non-Dopaminergic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Entacapone, a nitrocatechol-type inhibitor of catechol-O-methyltransferase (COMT), is a well-established adjunct therapy in the management of Parkinson's disease. Its primary mechanism of action is the inhibition of peripheral COMT, which reduces the metabolic degradation of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect. While its dopaminergic effects are well-characterized, emerging evidence suggests that this compound's therapeutic profile may be influenced by its modulation of non-dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's interactions with the noradrenergic system and the gut microbiome, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The potential for interactions with the serotonergic and adenosinergic systems is also explored, highlighting areas for future research.

Modulation of the Noradrenergic System

This compound's inhibition of COMT directly impacts the metabolism of catecholamines, including norepinephrine. By preventing the O-methylation of norepinephrine, this compound can potentiate noradrenergic signaling.

Quantitative Data: Effects on Norepinephrine and its Metabolites

Clinical studies have investigated the impact of this compound on norepinephrine and its metabolites, particularly when co-administered with L-threo-3,4-dihydroxyphenylserine (L-DOPS), a norepinephrine prodrug.

ParameterTreatment GroupChange from BaselineReference
Plasma Norepinephrine (NE) L-DOPS + this compound (ENT)Peak increase of 0.57 ± 0.11 nmol/L[1]
Plasma Dihydroxyphenylglycol (DHPG) L-DOPS + ENTAugmented response compared to L-DOPS + Placebo[1]
Plasma Dihydroxymandelic Acid (DHMA) L-DOPS + ENTAugmented response compared to L-DOPS + Placebo[1]
Systolic Blood Pressure L-DOPS + ENTIncrease of 24 ± 9 mm Hg at 3 hours[1]
Signaling Pathway: this compound's Influence on Norepinephrine Metabolism

The following diagram illustrates how this compound alters the metabolic pathway of norepinephrine.

NE Norepinephrine Normetanephrine Normetanephrine NE->Normetanephrine O-methylation DHPG DHPG NE->DHPG Deamination This compound This compound COMT COMT This compound->COMT inhibits MAO MAO

This compound inhibits COMT, reducing norepinephrine's conversion to normetanephrine.

Interaction with the Gut Microbiome

Recent studies have revealed a significant interplay between this compound and the gut microbiota. This interaction appears to be a key non-dopaminergic mechanism influencing both the drug's efficacy and its side-effect profile.

Quantitative Data: Impact on Microbial Composition

Studies utilizing 16S rRNA sequencing have demonstrated that this compound can alter the composition of the gut microbiome.

Microbial TaxonEffect of this compoundStudy PopulationReference
Actinobacteria Significantly increased abundanceParkinson's Disease Patients[2]
Firmicutes Significantly decreased abundanceParkinson's Disease Patients[2]
Faecalibacterium prausnitzii Significantly reduced abundanceParkinson's Disease Patients[2]
Bifidobacterium Increased relative abundanceParkinson's Disease Patients on COMT-inhibitor therapy[2]
Experimental Protocol: 16S rRNA Gene Sequencing of Gut Microbiota

The following outlines a typical workflow for analyzing changes in the gut microbiome following this compound treatment.

1. Sample Collection and DNA Extraction:

  • Fecal samples are collected from study participants (e.g., Parkinson's disease patients with and without this compound treatment).

  • Total bacterial DNA is extracted from the samples using a standardized kit, such as the E.Z.N.A.® Stool DNA Kit.[3]

2. PCR Amplification of the 16S rRNA Gene:

  • The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified using polymerase chain reaction (PCR).

  • Barcoded primers (e.g., 341F and 805R) are used to allow for the multiplexing of samples in a single sequencing run.[3]

  • PCR conditions are optimized for initial denaturation, followed by multiple cycles of denaturation, annealing, and extension.[3]

3. Library Preparation and Sequencing:

  • The amplified PCR products are purified and quantified.

  • The DNA library is prepared for sequencing on a platform like the Illumina NovaSeq.[3]

4. Bioinformatic Analysis:

  • The raw sequencing reads are processed to remove low-quality sequences and chimeras.

  • Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) are generated.

  • Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA).

  • Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively.

  • Statistical analyses are employed to identify significant differences in microbial taxa between treatment groups.

Experimental Workflow: Gut Microbiome Analysis

The diagram below visualizes the experimental workflow for studying this compound's effect on the gut microbiome.

cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Fecal_Sample Fecal Sample Collection DNA_Extraction Bacterial DNA Extraction Fecal_Sample->DNA_Extraction PCR_Amplification 16S rRNA Gene PCR Amplification DNA_Extraction->PCR_Amplification Library_Prep Library Preparation PCR_Amplification->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Processing Sequencing->Bioinformatics Taxonomic_Analysis Taxonomic Classification Bioinformatics->Taxonomic_Analysis Statistical_Analysis Statistical Analysis Taxonomic_Analysis->Statistical_Analysis Results Results Statistical_Analysis->Results Differential Abundance

Workflow for 16S rRNA gene sequencing to analyze gut microbiota changes.

Potential Serotonergic Interactions

The potential for this compound to interact with the serotonergic system is an area of clinical interest, primarily due to the theoretical risk of serotonin syndrome when co-administered with other serotonergic agents. However, direct experimental evidence for such an interaction is limited.

Clinical Observations

Case reports have described serotonin syndrome in patients with Parkinson's disease who were taking a combination of medications, including this compound and a selective serotonin reuptake inhibitor (SSRI) or a serotonin-norepinephrine reuptake inhibitor (SNRI).[4] It is important to note that in these cases, the patients were on multiple medications with serotonergic activity, making it difficult to attribute the adverse event solely to this compound.[4]

Proposed Mechanism of Interaction

A retrospective chart review suggested a possible link between the combined use of cannabinoids and sertraline leading to adverse effects.[5] While not directly involving this compound, this highlights the complexity of drug interactions in patients with neurological disorders. Some studies have noted that COMT inhibition may enhance dopaminergic and noradrenergic signaling, which could theoretically complement the effects of serotonergic agents.[5]

Adenosinergic Pathway: An Indirect Target?

The adenosine A2A receptor is a key non-dopaminergic target in Parkinson's disease, as it is co-localized with the dopamine D2 receptor in the striatum and exerts an antagonistic modulatory effect on dopaminergic neurotransmission. While there is no direct evidence of this compound binding to or directly modulating adenosine receptors, its primary effect of enhancing levodopa's efficacy could indirectly influence the balance between the dopaminergic and adenosinergic systems. By increasing the availability of dopamine, this compound may help to counteract the inhibitory effects of adenosine on motor function.

Experimental Protocol: In Vitro COMT Inhibition Assay

To assess the inhibitory potential of compounds like this compound on COMT activity, a standard in vitro assay can be performed.

1. Enzyme and Substrate Preparation:

  • Recombinant human soluble COMT (S-COMT) is used as the enzyme source.[6]

  • A fluorescent substrate, such as 3-cyano-4-(3,4-dihydroxy-5-nitrophenyl)-6-methyl-2-pyridone (3-BTD), is prepared.[6]

2. Reaction Mixture:

  • The reaction is carried out in a buffer solution (e.g., PBS, pH 7.4) containing:

    • Recombinant human S-COMT (e.g., 2.0 μg/mL).[6]

    • Magnesium chloride (MgCl2, e.g., 5 mM), as COMT is a magnesium-dependent enzyme.[6]

    • Dithiothreitol (DTT, e.g., 1 mM) to maintain a reducing environment.[6]

    • S-adenosyl-L-methionine (SAM, e.g., 200 μM) as the methyl donor.[6]

    • The fluorescent substrate (e.g., 2 μM 3-BTD).[6]

    • Varying concentrations of the test inhibitor (this compound).[6]

3. Incubation and Measurement:

  • The reaction mixture is pre-incubated at 37°C.[6]

  • The reaction is initiated by the addition of SAM and allowed to proceed at 37°C for a defined period (e.g., 6 minutes).[6]

  • The formation of the methylated product is measured using a fluorescence plate reader.

4. Data Analysis:

  • The rate of the reaction is calculated.

  • The half-maximal inhibitory concentration (IC50) of the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow: COMT Inhibition Assay

The following diagram illustrates the workflow of an in vitro COMT inhibition assay.

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Enzyme_Prep Prepare Recombinant COMT Enzyme Mix_Components Combine Enzyme, Substrate, Cofactors, and Inhibitor Enzyme_Prep->Mix_Components Substrate_Prep Prepare Fluorescent Substrate (e.g., 3-BTD) Substrate_Prep->Mix_Components Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Mix_Components Incubate Incubate at 37°C Mix_Components->Incubate Start_Reaction Initiate with SAM Incubate->Start_Reaction Measure_Fluorescence Measure Fluorescence of Methylated Product Start_Reaction->Measure_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 Result Result Determine_IC50->Result Inhibitory Potency

Workflow for an in vitro COMT inhibition assay to determine IC50.

Conclusion and Future Directions

This compound's role extends beyond its primary function as a COMT inhibitor, with significant interactions observed in the noradrenergic system and the gut microbiome. The modulation of norepinephrine metabolism is a direct consequence of its mechanism of action, while its impact on the gut microbiota represents a distinct and increasingly recognized non-dopaminergic effect.

Further research is warranted to elucidate the direct effects, if any, of this compound on the serotonergic and adenosinergic pathways. While clinical observations suggest a potential for interaction with the serotonergic system, controlled experimental studies are needed to establish a causal link and define the underlying mechanisms. Understanding the full spectrum of this compound's non-dopaminergic modulation will be crucial for optimizing its therapeutic use, predicting drug interactions, and developing novel therapeutic strategies for Parkinson's disease and potentially other neurological disorders.

References

The Genesis of a COMT Inhibitor: An In-depth Technical Guide to the Discovery and Development of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone, a nitrocatechol-structured compound, is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT).[1] Primarily used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease, this compound mitigates the peripheral breakdown of levodopa, thereby enhancing its bioavailability and prolonging its therapeutic effects in the brain.[2][3] This technical guide provides a comprehensive overview of the discovery and development of this compound, from its conceptualization and synthesis to its preclinical and clinical evaluation.

The Discovery Trajectory: A Journey from Concept to Candidate

The development of this compound was pioneered by Orion Pharma in the 1980s, stemming from the hypothesis that inhibiting peripheral COMT could optimize levodopa therapy for Parkinson's disease.[4][5] The rationale was to counteract the peripheral conversion of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[6]

Key Milestones in the Development of this compound:
  • 1980s: Orion Pharma initiates a research program focused on COMT inhibitors.[4]

  • Early 1990s: this compound is identified as a promising drug candidate.

  • 1998: The New Drug Application (NDA) for this compound is submitted to the US Food and Drug Administration (FDA) by Orion Corporation.[6]

  • 1998: this compound is first launched in Europe under the trade names Comtess and Comtan.[5]

  • September 3, 1999: The clinical pharmacology review for the NDA is completed.[6]

  • 1999: this compound is launched in the United States.[5]

  • 2003: A triple-combination tablet of levodopa, carbidopa, and this compound (Stalevo) is introduced.[7]

Mechanism of Action: Targeting COMT

This compound's therapeutic effect is derived from its ability to selectively and reversibly inhibit the COMT enzyme, primarily in peripheral tissues.[1] COMT is a key enzyme in the metabolic pathway of catechols, including levodopa.[1] By inhibiting peripheral COMT, this compound reduces the formation of 3-OMD from levodopa, leading to a more sustained plasma concentration of levodopa and, consequently, more consistent dopaminergic stimulation in the brain.[8]

G cluster_periphery Peripheral Tissues cluster_brain Brain Levodopa_peripheral Levodopa COMT COMT Levodopa_peripheral->COMT Metabolized by DDC DDC Levodopa_peripheral->DDC Metabolized by Levodopa_brain Levodopa Levodopa_peripheral->Levodopa_brain Crosses Blood-Brain Barrier OMD 3-O-Methyldopa COMT->OMD Produces This compound This compound This compound->COMT Inhibits Dopamine_peripheral Dopamine DDC->Dopamine_peripheral Produces Dopamine_brain Dopamine Levodopa_brain->Dopamine_brain Converts to Dopaminergic_Stimulation Dopaminergic Stimulation Dopamine_brain->Dopaminergic_Stimulation Leads to

Mechanism of action of this compound.

Data Summary

In Vitro Efficacy: COMT Inhibition

The inhibitory potency of this compound against COMT has been demonstrated in various preclinical models.

Tissue Source (Rat)COMT FormIC50 (nM)
LiverSoluble14.3
LiverTotal20.1
LiverMembrane-bound73.3
DuodenumSoluble10[2]
LiverSoluble160[2]
Human Liver-151[3]
Pharmacokinetic Properties

Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.

ParameterValuePopulation
Cmax ~1.2 µg/mLHealthy Volunteers (200 mg single dose)[6]
Tmax ~1 hourHealthy Volunteers[6]
Elimination Half-life (β-phase) 0.4 - 0.7 hoursHealthy Volunteers[9]
Elimination Half-life (γ-phase) 2.4 hoursHealthy Volunteers[9]
Absolute Bioavailability 35%Humans[9]
Plasma Protein Binding 98%In vitro (Human Plasma)[9]
Clinical Efficacy: Pivotal Trials in Parkinson's Disease

Multiple clinical trials have established the efficacy of this compound in improving motor fluctuations in patients with Parkinson's disease.

StudyNumber of PatientsTreatment DurationPrimary OutcomeResultp-value
NOMECOMT 1716 monthsIncrease in "On" Time1.4 hours increase<0.01[10]
Decrease in "Off" Time1.1 hours decrease<0.001[10]
Parkinson Study Group 20524 weeksIncrease in % "On" Time5.0 percentage point increase-[11]
Olanow et al. --UPDRS Motor ScoreNo significant improvement in non-fluctuating patients0.83[12]

Experimental Protocols

In Vitro COMT Inhibition Assay (Radioenzymatic Method)

This protocol outlines a standard method for determining the in vitro inhibitory activity of compounds against COMT.

  • Enzyme Preparation:

    • Homogenize rat liver tissue in a suitable buffer.

    • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

    • Use the resulting supernatant, containing the soluble form of COMT, for the assay.[13]

  • Reaction Mixture:

    • Prepare a reaction mixture containing the COMT enzyme preparation, a magnesium source (as COMT is a magnesium-dependent enzyme), a methyl donor (S-adenosyl-L-methionine, SAM), and varying concentrations of this compound.[14]

  • Incubation:

    • Pre-incubate the reaction mixture without the substrate for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate, 3,4-dihydroxybenzoic acid (1 µmol).

    • Incubate for 20 minutes at 37°C.[13]

  • Reaction Termination and Product Extraction:

    • Stop the reaction by adding 0.5 mL of 0.5 M HCl.

    • Add 5 mL of a mixture of toluene and isoamyl alcohol (3:2, v/v).

    • Vortex vigorously for 30 seconds and centrifuge to separate the phases.[13]

  • Quantification:

    • Transfer a 4 mL aliquot of the organic phase to a scintillation vial.

    • Evaporate the organic solvent to dryness.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[13]

Quantification of this compound in Human Plasma (HPLC-UV Method)

This method describes a validated procedure for the quantification of this compound in human plasma samples.

  • Sample Preparation:

    • Perform a single-step liquid-liquid extraction of the plasma sample with a mixture of ethyl acetate and n-hexane (30:70, v/v).[4]

  • Chromatographic Separation:

    • Use a reverse-phase C18 column.

    • Employ an isocratic mobile phase consisting of 30 mM phosphate buffer (pH 2.75) and acetonitrile (62:38, v/v).[4]

  • Detection:

    • Utilize UV detection at a wavelength of 315 nm.[4]

  • Validation Parameters:

    • Lower Limit of Quantitation (LLOQ): 25 ng/mL.[4]

    • Linearity: 25-2500 ng/mL.[4]

    • Precision (Between-batch and Within-batch): 2.2-4.2% and 1.7-7.8%, respectively.[4]

    • Accuracy (Between-batch and Within-batch): 98.7-107.5% and 97.5-106.0%, respectively.[4]

Synthesis of this compound

The synthesis of this compound typically involves the Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethyl-2-cyanoacetamide.

G cluster_synthesis This compound Synthesis Starting_Material_1 3,4-dihydroxy-5-nitrobenzaldehyde Reaction Knoevenagel Condensation Starting_Material_1->Reaction Starting_Material_2 N,N-diethyl-2-cyanoacetamide Starting_Material_2->Reaction Catalyst Piperidine Acetate Catalyst->Reaction Solvent Ethanol Solvent->Reaction This compound This compound Reaction->this compound

Simplified synthesis scheme for this compound.

A detailed method for the preparation of the key intermediate, 3,4-dihydroxy-5-nitrobenzaldehyde, involves the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde using zinc chloride and hydrochloric acid.

Clinical Development Workflow

The clinical development of this compound followed a structured path from early-phase studies to large-scale pivotal trials and post-marketing surveillance.

G cluster_workflow This compound Clinical Development Workflow Phase_I Phase I (Safety & PK in Healthy Volunteers) Phase_II Phase II (Dose-ranging & Efficacy in PD Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety (e.g., NOMECOMT)) Phase_II->Phase_III NDA_Submission NDA Submission to FDA (1998) Phase_III->NDA_Submission Regulatory_Approval Regulatory Approval (Europe 1998, US 1999) NDA_Submission->Regulatory_Approval Post_Marketing Post-Marketing Surveillance & Stalevo Development Regulatory_Approval->Post_Marketing

Clinical development workflow of this compound.

Conclusion

The discovery and development of this compound represent a significant advancement in the management of Parkinson's disease. Through a targeted approach of inhibiting peripheral COMT, Orion Pharma successfully developed a therapeutic agent that enhances the efficacy of the gold-standard treatment, levodopa. The comprehensive preclinical and clinical evaluation of this compound has provided a robust dataset supporting its safety and efficacy, solidifying its role as a valuable component in the armamentarium against Parkinson's disease. The subsequent development of the triple-combination therapy, Stalevo, further underscores the commitment to improving patient convenience and adherence.

References

Methodological & Application

Application Note: Quantification of Entacapone using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Entacapone in bulk and pharmaceutical dosage forms using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Introduction

This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy for the treatment of Parkinson's disease.[1][2] It helps to improve the bioavailability and extend the clinical benefit of levodopa. Accurate and reliable quantification of this compound is crucial for quality control in pharmaceutical manufacturing and for various research applications. This application note describes a robust and validated RP-HPLC-UV method for the determination of this compound.

Principle of the Method

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C18 or similar stationary phase with a suitable mobile phase. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength. The peak area of this compound is proportional to its concentration in the sample.

Materials and Reagents

  • This compound reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol[1][3]

  • Potassium dihydrogen phosphate[2][4]

  • Orthophosphoric acid[5]

  • Triethylamine[4]

  • HPLC grade water

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is required. The following table summarizes typical chromatographic conditions for the analysis of this compound.

Table 1: HPLC-UV Chromatographic Conditions for this compound Quantification

ParameterCondition 1Condition 2Condition 3
HPLC Column X-Terra Phenyl (250mm x 4.6 mm), 5µm[1]YMC Pack ODS-AQ (C18) (250 × 4.6 mm; 5 µm)[2]Cosmosil PE (150 × 4.6 mm, 5 μ)[5]
Mobile Phase Phosphate buffer: (Methanol:Tetrahydrofuran 48:2 v/v) in a 45:55 v/v ratio, pH 2.1[1]Mobile Phase A: Potassium dihydrogen phosphate and dipotassium phosphate buffer, pH 2.5. Mobile Phase B: Acetonitrile (Gradient Elution)[2]Phosphate buffer (pH 2.5) and Methanol (Gradient mode)[5]
Flow Rate 1.2 ml/min[1]1.0 mL/min[2]1.0 mL/min[5]
Detection Wavelength 300 nm[1]210 nm[2]280 nm[5]
Injection Volume 20 µL10 µL[2]20 µL[6]
Column Temperature Ambient25°C[2]Ambient

Experimental Protocols

The following protocols describe the preparation of solutions and the analytical procedure for the quantification of this compound.

  • Phosphate Buffer Preparation: Dissolve an appropriate amount of monobasic sodium phosphate in HPLC grade water to a final concentration of 2.1g/L.[1]

  • Adjust the pH to 2.1 ± 0.05 with orthophosphoric acid.[1]

  • Filter the buffer solution through a 0.45 µm membrane filter.[1]

  • Mobile Phase Preparation: Mix the filtered phosphate buffer with a pre-mixed solution of methanol and tetrahydrofuran (48:2 v/v) in a ratio of 45:55 (v/v).[1]

  • Degas the mobile phase by sonication before use.

  • Accurately weigh about 25 mg of this compound working standard.[1]

  • Transfer it to a 50 ml volumetric flask.[1]

  • Add about 30 ml of diluent (e.g., mobile phase or a suitable solvent mixture like water/acetonitrile 50:50 v/v) and sonicate to dissolve.[1][7]

  • Make up the volume to 50 ml with the diluent and mix well. This yields a stock solution of a known concentration (e.g., 500 µg/ml).[1]

Prepare a series of calibration standards by diluting the standard stock solution with the diluent to achieve concentrations covering the expected range of the samples. A typical linearity range for this compound is 20 to 120 µg/ml or 251.67-755.01 μg/ml.[1][4]

  • Weigh and finely powder 20 tablets to determine the average tablet weight.[1]

  • Accurately weigh a quantity of the powder equivalent to a specific amount of this compound (e.g., 100 mg).

  • Transfer the powder to a suitable volumetric flask (e.g., 100 ml).

  • Add a portion of the diluent and sonicate for a sufficient time to ensure complete dissolution of this compound.

  • Make up the volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Further dilutions may be necessary to bring the concentration within the calibration range.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solutions in increasing order of concentration.

  • Inject the sample solutions.

  • Record the chromatograms and the peak areas for this compound.

Data Presentation and Validation Summary

The developed HPLC-UV method should be validated according to ICH guidelines. The following tables summarize typical validation parameters for the quantification of this compound.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.0< 1.5
Theoretical Plates > 2000> 5000
%RSD of Peak Area (n=5) ≤ 2.0%< 1.0%

Table 3: Method Validation Summary

ParameterTypical Range/Value
Linearity Range 20 - 120 µg/ml[4][8]
Correlation Coefficient (r²) ≥ 0.999[4]
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD)
- Intraday≤ 2.0%
- Interday≤ 2.0%
Limit of Detection (LOD) 0.004% to 0.01 µg/mL[3][9]
Limit of Quantification (LOQ) 0.012% to 0.03 µg/mL[3][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC-UV quantification of this compound.

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardStock Standard Stock Solution CalibrationStandards Calibration Standards StandardStock->CalibrationStandards Injection Injection of Samples & Standards CalibrationStandards->Injection SamplePrep Sample Preparation SamplePrep->Injection SystemEquilibration->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection Chromatography->Detection PeakIntegration Peak Integration & Area Measurement Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Quantification of this compound PeakIntegration->Quantification CalibrationCurve->Quantification

Caption: Workflow for this compound quantification by HPLC-UV.

Conclusion

The described HPLC-UV method is simple, accurate, precise, and reliable for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis and research applications. The validation data confirms that the method meets the requirements of international guidelines for analytical method validation.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Entacapone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, prescribed in combination with levodopa and carbidopa for the treatment of Parkinson's disease.[1][2] It helps to improve motor fluctuations by increasing the bioavailability of levodopa. Monitoring the plasma concentrations of this compound is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.[3][4] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid, sensitive, and selective quantification of this compound in human plasma.

Experimental

Materials and Reagents

  • This compound reference standard and its deuterated internal standard (IS), this compound-d10, were sourced from a reputable supplier.[3]

  • HPLC-grade acetonitrile, methanol, and water were purchased from a commercial vendor.[1]

  • Formic acid and ammonium formate were of analytical grade.[1][3]

  • Human plasma (with K3-EDTA as anticoagulant) was obtained from a certified blood bank.

Instrumentation

An LC-MS/MS system consisting of a high-performance liquid chromatography (HPLC) unit coupled with a triple quadrupole mass spectrometer was used for the analysis.[4][5]

Sample Preparation

Two primary methods for plasma sample preparation were evaluated: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

  • Liquid-Liquid Extraction (LLE): To 200 µL of plasma, 50 µL of the internal standard working solution (this compound-d10) was added and vortexed.[3] Subsequently, 3 mL of a mixture of ethyl acetate and n-hexane (30:70, v/v) was added.[6][7] The mixture was vortexed for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes. The organic layer was transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 200 µL of the mobile phase.[3]

  • Protein Precipitation (PPT): To 100 µL of plasma, 200 µL of acetonitrile containing the internal standard was added.[8][9] The mixture was vortexed for 1 minute to precipitate the proteins. After centrifugation at 10,000 rpm for 10 minutes, the supernatant was transferred for injection into the LC-MS/MS system.[8][10]

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters were optimized for the sensitive and selective detection of this compound and its internal standard.

ParameterCondition
LC Column Zorbax SB-C18, 2.1 × 50 mm, 5 µm[3]
Mobile Phase A 10 mM Ammonium formate (pH 3.0) in water[3]
Mobile Phase B Acetonitrile[3]
Gradient Isocratic: 60% Mobile Phase A, 40% Mobile Phase B[3]
Flow Rate 0.7 mL/min[3]
Injection Volume 10 µL
Column Temperature 30 °C[3]
Ionization Mode Electrospray Ionization (ESI), Positive[4]
Scan Type Multiple Reaction Monitoring (MRM)[4]
MRM Transition (this compound) m/z 306.1 → 233.1[3]
MRM Transition (this compound-d10) m/z 316.3 → 233.0[3]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.

Validation ParameterResult
Linearity Range 1.00 - 2000.00 ng/mL (r² ≥ 0.9993)[3]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[3]
Intra-day Precision (%CV) 3.60 to 7.30%[3]
Inter-day Precision (%CV) 4.20 to 5.50%[3]
Intra-day Accuracy (%) 97.30 to 104.20%[3]
Inter-day Accuracy (%) 98.30 to 105.80%[3]
Recovery (LLE) 76.5 to 98.28%[4]

Sample Preparation Comparison

Both LLE and PPT methods effectively prepared the plasma samples for analysis. LLE provided a cleaner extract, resulting in lower matrix effects, while PPT offered a simpler and faster workflow.[10][11] The choice of method can be based on the specific requirements of the study, balancing the need for high throughput with the desired level of cleanliness.

Visualizations

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_ppt Protein Precipitation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle_extraction Add Extraction Solvent (Ethyl Acetate/n-Hexane) add_is->lle_extraction ppt_solvent Add Acetonitrile add_is->ppt_solvent vortex_lle Vortex lle_extraction->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle separate_lle Separate Organic Layer centrifuge_lle->separate_lle evaporate Evaporate to Dryness separate_lle->evaporate reconstitute Reconstitute evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation vortex_ppt Vortex ppt_solvent->vortex_ppt centrifuge_ppt Centrifuge vortex_ppt->centrifuge_ppt collect_supernatant Collect Supernatant centrifuge_ppt->collect_supernatant collect_supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound bioanalysis.

dot

lc_msms_principle cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_output Output sample_injection Sample Injection lc_column LC Column (Stationary Phase) sample_injection->lc_column separation Separation of Analytes lc_column->separation mobile_phase Mobile Phase (Solvent) mobile_phase->lc_column ion_source Ion Source (ESI) separation->ion_source quadrupole1 Q1: Precursor Ion Selection (m/z 306.1) ion_source->quadrupole1 collision_cell Q2: Collision Cell (Fragmentation) quadrupole1->collision_cell quadrupole3 Q3: Product Ion Selection (m/z 233.1) collision_cell->quadrupole3 detector Detector quadrupole3->detector chromatogram Chromatogram (Intensity vs. Retention Time) detector->chromatogram

Caption: Principle of LC-MS/MS for this compound quantification.

The LC-MS/MS method detailed in this application note is robust, sensitive, and selective for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis in clinical and research settings, providing reliable data for pharmacokinetic and bioequivalence studies. Both LLE and PPT sample preparation methods are viable, with the choice depending on the specific analytical needs.

References

Application Notes and Protocols: In Vivo Microdialysis for Assessing the Central Effects of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the peripheral degradation of levodopa. By inhibiting COMT, this compound increases the plasma half-life of levodopa, leading to a greater and more sustained supply of this dopamine precursor to the brain.[1][2] Due to its mechanism of action, this compound itself does not need to cross the blood-brain barrier (BBB) to exert its therapeutic effects in the management of Parkinson's disease.[3][4][5] Consequently, in vivo microdialysis studies focusing on this compound are designed to measure its indirect central nervous system (CNS) effects, primarily the resulting changes in brain extracellular fluid (ECF) levels of dopamine and its metabolites, rather than quantifying this compound in the brain tissue itself.

These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the pharmacodynamic effects of peripherally administered this compound on brain neurochemistry.

Mechanism of Action of this compound

This compound's primary role is to inhibit the COMT enzyme in peripheral tissues. This action prevents the conversion of levodopa to 3-O-methyldopa (3-OMD), thereby increasing the amount of levodopa that can cross the BBB. Once in the brain, levodopa is converted to dopamine, helping to alleviate the motor symptoms of Parkinson's disease.[1][2] Therefore, the administration of this compound is expected to lead to a sustained elevation of dopamine levels in the striatum and other relevant brain regions.

cluster_0 Periphery cluster_1 Blood-Brain Barrier cluster_2 Brain Levodopa_peripheral Levodopa 3-OMD 3-O-Methyldopa (Inactive) Levodopa_peripheral->3-OMD Metabolism Levodopa_brain Levodopa Levodopa_peripheral->Levodopa_brain Crosses BBB COMT COMT This compound This compound This compound->COMT Inhibits BBB Dopamine Dopamine Levodopa_brain->Dopamine Conversion AADC AADC Surgery Stereotaxic Surgery (Guide Cannula Implantation) Recovery Post-operative Recovery (48-72h) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion aCSF Perfusion & Stabilization (1-2h) Probe_Insertion->Perfusion Baseline Baseline Sample Collection Perfusion->Baseline Drug_Admin Drug Administration (Levodopa/Carbidopa +/- this compound) Baseline->Drug_Admin Sample_Collection Experimental Sample Collection Drug_Admin->Sample_Collection Analysis Sample Analysis (HPLC or LC-MS/MS) Sample_Collection->Analysis Verification Histological Verification Sample_Collection->Verification

References

Application Notes and Protocols for Entacapone Studies in Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established rodent models of Parkinson's Disease (PD) for the preclinical evaluation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor. The protocols detailed herein are designed to facilitate the assessment of this compound's efficacy, typically as an adjunct to Levodopa (L-DOPA) therapy.

Introduction to Animal Models of Parkinson's Disease

Parkinson's disease is a neurodegenerative disorder characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta. To study the disease's pathology and evaluate potential therapeutics, researchers rely on animal models that replicate key features of PD. The most widely used and well-characterized are neurotoxin-based models, which induce a rapid and significant loss of dopaminergic neurons.[1]

Two primary neurotoxin models are recommended for this compound studies:

  • The 6-hydroxydopamine (6-OHDA) Rat Model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the nigrostriatal pathway of rats. This creates a hemiparkinsonian phenotype, where motor deficits are observed on the contralateral side of the body. This model is particularly useful for studying motor symptoms and the effects of dopaminergic therapies.[2]

  • The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model: MPTP is a neurotoxin that selectively destroys dopaminergic neurons in mice, mimicking the biochemical and pathological hallmarks of PD.[2][3] This model is valuable for investigating neurochemical changes and motor deficits.[4]

Mechanism of Action of this compound

This compound is a peripherally acting COMT inhibitor.[5] COMT is an enzyme that metabolizes L-DOPA to 3-O-methyldopa (3-OMD), a metabolite that does not have therapeutic value and can compete with L-DOPA for transport across the blood-brain barrier.[6][7] By inhibiting COMT in the periphery, this compound increases the bioavailability and prolongs the plasma half-life of L-DOPA, allowing more of it to reach the brain where it is converted to dopamine.[5][6] this compound itself does not possess antiparkinsonian effects and must be administered with L-DOPA.[8]

Signaling Pathway of this compound and Levodopa

cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain (Striatum) L-DOPA_oral Oral L-DOPA Administration L-DOPA_plasma L-DOPA (in plasma) L-DOPA_oral->L-DOPA_plasma COMT_periphery COMT L-DOPA_plasma->COMT_periphery Metabolism L-DOPA_transport L-DOPA Transport L-DOPA_plasma->L-DOPA_transport 3-OMD 3-O-methyldopa (3-OMD) COMT_periphery->3-OMD Entacapone_oral Oral this compound Administration Entacapone_plasma This compound (in plasma) Entacapone_oral->Entacapone_plasma Entacapone_plasma->COMT_periphery Inhibition L-DOPA_brain L-DOPA L-DOPA_transport->L-DOPA_brain Dopamine Dopamine L-DOPA_brain->Dopamine Conversion by DOPA Decarboxylase DA_receptors Dopamine Receptors Dopamine->DA_receptors Binding Therapeutic_Effect Therapeutic Effect (Motor Symptom Improvement) DA_receptors->Therapeutic_Effect

Caption: Levodopa metabolism and this compound's mechanism of action.

Experimental Protocols

The 6-OHDA Rat Model of Parkinson's Disease

This model is ideal for assessing the effects of this compound on motor function, particularly rotational behavior.

Experimental Workflow:

A Animal Acclimatization (e.g., Sprague-Dawley rats) B Unilateral 6-OHDA Lesion (Stereotaxic Surgery) A->B C Post-operative Recovery (2-3 weeks) B->C D Lesion Confirmation (Apomorphine-induced rotation) C->D E Drug Administration (L-DOPA +/- this compound) D->E F Behavioral Assessment (Rotational Behavior) E->F G Neurochemical Analysis (Striatal Dopamine Levels) E->G H Data Analysis and Interpretation F->H G->H

Caption: Experimental workflow for this compound studies in the 6-OHDA rat model.

Detailed Protocol:

  • Animal Model Creation:

    • Animals: Male Sprague-Dawley or Wistar rats (200-250g).

    • Anesthesia: Isoflurane or a ketamine/xylazine mixture.

    • Stereotaxic Surgery: Unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra. A common dosage is 8 µg of 6-OHDA in 4 µL of sterile saline with 0.02% ascorbic acid.[9][10]

    • Post-operative Care: Provide appropriate analgesia and monitor the animals' recovery.

  • Lesion Confirmation:

    • Two to three weeks post-surgery, assess the lesion's success by challenging the rats with a dopamine agonist, such as apomorphine (0.5 mg/kg, s.c.).[11]

    • Animals exhibiting a consistent contralateral rotational behavior (typically >3-5 turns per minute) are considered successfully lesioned and are included in the study.[12]

  • Drug Administration:

    • L-DOPA: Administer L-DOPA orally (p.o.) or intraperitoneally (i.p.). A typical dose is 6-12 mg/kg, co-administered with a peripheral decarboxylase inhibitor like benserazide (10-15 mg/kg).[11][13]

    • This compound: Administer this compound (10-30 mg/kg, p.o. or i.p.) concomitantly with L-DOPA.[9][14][15]

  • Behavioral Assessment:

    • Rotational Behavior: Following drug administration, place the rats in a circular arena and record the number of full 360° contralateral turns over a set period (e.g., 90-120 minutes).[11]

  • Neurochemical Analysis (Optional):

    • At the end of the study, euthanize the animals and dissect the striata.

    • Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).

Quantitative Data Summary (6-OHDA Rat Model):

Treatment GroupL-DOPA Dose (mg/kg)This compound Dose (mg/kg)Peak Contralateral Rotations (turns/15 min)Reference
L-DOPA/Carbidopa (Control)100~20[9]
L-DOPA/Carbidopa + this compound103~80[9]
L-DOPA/Carbidopa + this compound1010~120[9]
L-DOPA/Benserazide (Control)6.50Significantly lower than this compound group[14]
L-DOPA/Benserazide + this compound6.5Not specifiedSignificantly enhanced turning response[14]
L-DOPA/Benserazide + this compound4.25Not specifiedComparable to 6.5 mg/kg L-DOPA alone[14]
The MPTP Mouse Model of Parkinson's Disease

This model is suitable for evaluating the effects of this compound on general motor activity and neurochemical deficits.

Experimental Workflow:

A Animal Acclimatization (e.g., C57BL/6 mice) B MPTP Administration (Systemic Injections) A->B C Post-injection Period (e.g., 7 days) B->C D Drug Administration (L-DOPA +/- this compound) C->D E Behavioral Assessment (Open Field Test) D->E F Neurochemical Analysis (Striatal Dopamine & Metabolites) D->F G Data Analysis and Interpretation E->G F->G

Caption: Experimental workflow for this compound studies in the MPTP mouse model.

Detailed Protocol:

  • Animal Model Creation:

    • Animals: Male C57BL/6 mice are commonly used due to their sensitivity to MPTP.[16]

    • MPTP Administration: Several regimens can be used. A common sub-acute protocol involves daily intraperitoneal injections of 20-30 mg/kg MPTP for 5-7 consecutive days.[17][18] All handling of MPTP must be done with strict adherence to safety protocols.[19]

  • Drug Administration:

    • L-DOPA: Administer L-DOPA (e.g., 25 mg/kg, i.p.) with a decarboxylase inhibitor like benserazide.[20]

    • This compound: Administer this compound (e.g., 10-30 mg/kg) concurrently with L-DOPA.

  • Behavioral Assessment:

    • Open Field Test: This test assesses general locomotor activity, exploratory behavior, and anxiety.[17] Place the mouse in an open-field arena and use a video tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency for a defined period (e.g., 5-10 minutes).[21][22]

  • Neurochemical Analysis:

    • Following behavioral testing, euthanize the mice and dissect the striata.

    • Use HPLC to quantify the levels of dopamine, DOPAC, and HVA. A significant reduction in these neurochemicals in the MPTP-treated group compared to controls confirms the lesion.[23]

Quantitative Data Summary (MPTP Mouse Model):

Treatment GroupMPTP RegimenL-DOPA Dose (mg/kg)This compound Dose (mg/kg)Striatal Dopamine Levels (% of Control)Behavioral OutcomeReference
SalineN/AN/AN/A100%Normal locomotor activity[4][23]
MPTP20 mg/kg/day for 7 daysN/AN/ASignificantly reducedDecreased locomotor activity[17]
MPTP + L-DOPANot specified250Partially restoredImproved locomotor activity[17][20]
MPTP + L-DOPA + this compoundNot specifiedLow-threshold dose12.5Not specifiedEnhanced motor response[24]
MPTP + L-DOPA + this compoundNot specifiedNear-maximal dose12.5Not specifiedNo potentiation of motor response[24]

Data Presentation and Interpretation

All quantitative data should be presented in clearly structured tables to allow for easy comparison between treatment groups. Statistical analysis, such as ANOVA followed by post-hoc tests, should be employed to determine the significance of the observed effects.

The results from these studies will help elucidate the potential of this compound to enhance the therapeutic effects of L-DOPA, potentially allowing for lower doses of L-DOPA to be used, which may in turn reduce the risk of L-DOPA-induced dyskinesias.[14]

Conclusion

The 6-OHDA rat and MPTP mouse models are robust and reliable platforms for the preclinical evaluation of this compound in the context of Parkinson's disease. The detailed protocols and application notes provided herein offer a framework for researchers to conduct well-controlled and informative studies to further understand the therapeutic potential of COMT inhibition.

References

Application Notes and Protocols for Entacapone Administration in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Entacapone in rodent models, primarily focusing on rats in the context of Parkinson's disease research.

Introduction

This compound is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including levodopa. In clinical practice and preclinical research, this compound is primarily used as an adjunct to levodopa therapy for Parkinson's disease. By inhibiting peripheral COMT, this compound increases the plasma half-life and bioavailability of levodopa, thereby enhancing its therapeutic effects in the brain.[1][2] This document outlines established protocols for the use of this compound in rodent models to study its pharmacokinetic and pharmacodynamic properties.

Data Presentation: Quantitative Summary of this compound Administration

The following tables summarize the dosages and administration parameters of this compound in various rodent studies.

Table 1: this compound Dosage and Administration in Rat Models of Parkinson's Disease (PD)

Rodent ModelThis compound DoseCo-administered Drug(s)Administration RouteFrequency & DurationKey FindingsReference
6-OHDA-lesioned Sprague-Dawley rats30 mg/kg/dayLevodopa (6 mg/kg) + Benserazidei.p.Twice daily for 22 daysAttenuated the severity and delayed the onset of levodopa-induced dyskinesias.[2][2]
6-OHDA-lesioned Sprague-Dawley rats30 mg/kg/dayLevodopa (50 mg/kg/day) + Benserazide (12.5 mg/kg/day)i.p.Twice or thrice daily for 22 daysReversed and prevented "wearing-off" motor fluctuations.[1][1]
6-OHDA-lesioned rats4.25 mg/kg & 6.50 mg/kgLevodopa + BenserazideNot SpecifiedChronic treatmentEnhanced and prolonged the central effects of levodopa, increasing striatal dopamine release.[3][3]

Table 2: this compound Dosage in Pharmacokinetic and Toxicological Studies in Rodents

Rodent SpeciesThis compound DoseCo-administered Drug(s)Administration RouteStudy TypeKey FindingsReference
Healthy Wistar rats10 or 30 mg/kgLevodopa (30 or 100 mg/kg)Not SpecifiedAcute and sub-chronicPrevented levodopa-induced rise in plasma homocysteine levels in a dose-dependent manner.[4][4]
Rats0.3 - 30 mg/kgLevodopa (50 mg/kg) + Carbidopa (50 mg/kg)p.o.Single doseSignificantly increased serum levodopa concentrations and decreased 3-OMD levels.[5][5]
Rats10 mg/kgNonep.o.Single and 7-day repeatedInhibited peripheral COMT; had a shorter duration of action compared to tolcapone.[6][6]
Ratsup to 400 mg/kgNonep.o.52-week toxicityNon-toxic effect level was 95 mg/kg/day.[5][5]
Rats200, 400, 600 mg/kg dailyNonep.o.Short-term toxicityNo adverse effects observed at the tested dose levels, unlike tolcapone which showed hepatotoxicity.[7][7]
Mice~2 g/kgNonep.o.Single dose toxicityLD50 was approximately 2 g/kg.[5][5]

Experimental Protocols

Protocol 1: Evaluation of this compound's Effect on Levodopa-Induced Motor Fluctuations

This protocol is based on studies investigating the "wearing-off" phenomenon in a 6-OHDA rat model of Parkinson's disease.[1]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Model Induction: Unilateral 6-hydroxydopamine (6-OHDA) lesion in the nigrostriatal pathway to induce a hemiparkinsonian model.

2. Drug Preparation and Administration:

  • Levodopa/Benserazide: Prepare a solution of Levodopa (50 mg/kg) with Benserazide (12.5 mg/kg).

  • This compound: Prepare a suspension of this compound (30 mg/kg).

  • Administration: Administer all drugs intraperitoneally (i.p.).

3. Experimental Groups:

  • Group 1 (Levodopa alone): Levodopa/Benserazide + Vehicle.

  • Group 2 (Levodopa + this compound): Levodopa/Benserazide + this compound.

4. Dosing Regimen:

  • Administer the respective treatments twice or thrice daily for 22 consecutive days.

5. Behavioral Assessment:

  • Rotational Behavior: Monitor rotational behavior as a measure of the motor response to levodopa. The duration of the motor response is a key parameter to assess "wearing-off".

  • Frequency of Failures: Record the number of instances where levodopa fails to induce a motor response.

6. Outcome Measures:

  • Compare the duration of motor response and the frequency of levodopa failures between the groups to determine if this compound prevents the shortening of the motor response duration.

Protocol 2: Assessment of this compound's Impact on Levodopa-Induced Dyskinesias

This protocol is designed to characterize the effect of early administration of this compound on levodopa-induced dyskinesias (LIDs) in the 6-OHDA rat model.[2]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Model Induction: Unilateral 6-OHDA lesion in the nigrostriatal pathway.

2. Drug Preparation and Administration:

  • Levodopa: Prepare a solution of Levodopa (6 mg/kg).

  • This compound: Prepare a suspension of this compound (30 mg/kg/day).

  • Administration: Administer all drugs intraperitoneally (i.p.).

3. Experimental Groups:

  • Group 1 (Levodopa alone): Levodopa + Vehicle.

  • Group 2 (Levodopa + this compound): Levodopa + this compound.

4. Dosing Regimen:

  • Administer Levodopa twice daily.

  • Administer this compound once daily with one of the Levodopa doses for 22 consecutive days.

5. Behavioral Assessment:

  • Abnormal Involuntary Movements (AIMs): Score for axial, limb, and orofacial dyskinesias at regular intervals after drug administration.

6. Outcome Measures:

  • Compare the severity and onset of dyskinesias between the two groups.

Visualization of Pathways and Workflows

Signaling Pathway: Mechanism of this compound Action

Entacapone_Mechanism cluster_periphery Periphery cluster_brain Brain (CNS) Levodopa Levodopa COMT COMT Levodopa->COMT Metabolism DDC DDC Levodopa->DDC Metabolism Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses BBB Three_OMD 3-O-Methyldopa (3-OMD) COMT->Three_OMD This compound This compound This compound->COMT Inhibits Dopamine_periphery Dopamine DDC->Dopamine_periphery DDC_brain DDC Levodopa_brain->DDC_brain Metabolism Dopamine_brain Dopamine DDC_brain->Dopamine_brain Dopamine_receptors Dopamine Receptors Dopamine_brain->Dopamine_receptors Stimulates Therapeutic_effect Therapeutic Effect Dopamine_receptors->Therapeutic_effect

Caption: Mechanism of this compound in enhancing Levodopa bioavailability for the brain.

Experimental Workflow: 6-OHDA Model and Behavioral Testing

Experimental_Workflow cluster_setup Model Preparation cluster_treatment Treatment Phase (22 days) cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animal_model Sprague-Dawley Rats OHDA_lesion Unilateral 6-OHDA Lesion in Nigrostriatal Pathway Animal_model->OHDA_lesion Group_A Group A: Levodopa/Benserazide + Vehicle OHDA_lesion->Group_A Group_B Group B: Levodopa/Benserazide + this compound OHDA_lesion->Group_B Daily_treatment Daily i.p. Administration Group_A->Daily_treatment Group_B->Daily_treatment Rotational_behavior Rotational Behavior Monitoring Daily_treatment->Rotational_behavior AIMs_scoring Abnormal Involuntary Movements (AIMs) Scoring Daily_treatment->AIMs_scoring Data_comparison Compare Motor Response Duration, Levodopa Failures, and Dyskinesia Scores Rotational_behavior->Data_comparison AIMs_scoring->Data_comparison Conclusion Determine Efficacy of this compound Data_comparison->Conclusion

References

Application Notes and Protocols for Entacapone Formulation in Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including the Parkinson's disease drug levodopa.[1][2] By inhibiting COMT, this compound increases the bioavailability and prolongs the therapeutic effect of levodopa.[1][3] Due to its low aqueous solubility and variable bioavailability, developing appropriate formulations for both in vitro and in vivo studies is crucial for obtaining reliable and reproducible experimental results.[4][5] These application notes provide detailed information on the formulation of this compound for research purposes, including solubility data, experimental protocols, and relevant biological pathways.

Data Presentation: Physicochemical and Pharmacokinetic Properties

The following tables summarize key quantitative data for this compound, aiding in the selection of appropriate formulation strategies.

Table 1: this compound Solubility Data

Solvent/SystemSolubilityReference
Dimethyl sulfoxide (DMSO)~30 mg/mL[6]
Dimethylformamide (DMF)~30 mg/mL[6]
Ethanol~5 mg/mL[6]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[6]
WaterPractically insoluble[7][8]
Glyceryl monostearate (GMS)42.01 ± 0.05 mg/g[9]
Oleic acid47.71 ± 0.77 mg/g[9]

Table 2: In Vitro this compound COMT Inhibition

Tissue Source (Rat)IC50 ValueReference
Duodenum10 nM[6]
Brain10 nM[6]
Erythrocyte20 nM[6]
Liver160 nM[6]

Table 3: Human Pharmacokinetic Parameters of Oral this compound (200 mg dose)

ParameterValueReference
Absolute Bioavailability35%[10]
Tmax (Time to peak plasma concentration)~1 hour[3][10]
Cmax (Peak plasma concentration)~1.2 µg/mL[7][10]
Plasma Protein Binding98% (mainly to serum albumin)[3][10]
Elimination Half-life (β-phase)0.4 - 0.7 hours[10][11]
Elimination Half-life (γ-phase)2.4 hours[10][11]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution of this compound in an organic solvent, suitable for dilution in aqueous buffers for cell-based or enzymatic assays.

Materials:

  • This compound powder (crystalline solid)[6]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a stock concentration of 10-30 mg/mL.[6]

  • Purge the headspace of the tube with an inert gas to prevent oxidation.[6]

  • Cap the tube tightly and vortex until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.

  • Store the stock solution at -20°C for long-term stability (≥4 years as a solid).[6] For aqueous solutions, it is not recommended to store for more than one day.[6]

Note: When diluting the DMSO stock solution into aqueous media for experiments, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 2: Formulation of this compound Suspension for Oral Gavage in Rodents (In Vivo)

This protocol details the preparation of a homogenous suspension of this compound for oral administration in animal models, such as rats or mice.

Materials:

  • This compound powder

  • Vehicle: 0.5% w/v sodium carboxymethyl cellulose (CMC-Na) in purified water[9]

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinder and beaker

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 3-10 mg/kg) and the number and weight of the animals.[6][9]

  • Prepare the 0.5% CMC-Na vehicle by slowly adding the CMC-Na powder to purified water while stirring continuously with a magnetic stirrer until a clear, viscous solution is formed.

  • Weigh the this compound powder and place it in a mortar.

  • Add a small volume of the vehicle to the mortar and triturate the this compound to form a smooth, uniform paste. This step is crucial for preventing particle aggregation.

  • Gradually add the remaining vehicle to the paste while continuously stirring or transferring to a beaker for magnetic stirring.

  • Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.

  • Administer the suspension to the animals via oral gavage using an appropriate gauge gavage needle. Ensure the suspension is well-mixed before each administration.

Note: The stability of the suspension should be assessed if not used immediately. It is recommended to prepare the suspension fresh on the day of the experiment.

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Entacapone_Mechanism cluster_periphery Peripheral Tissues cluster_brain Brain (CNS) Levodopa Levodopa AADC AADC Levodopa->AADC Metabolism COMT COMT Levodopa->COMT Metabolism Levodopa_brain Levodopa Levodopa->Levodopa_brain Crosses Blood-Brain Barrier Carbidopa Carbidopa Carbidopa->AADC Inhibition Dopamine_periphery Dopamine AADC->Dopamine_periphery OMD 3-O-Methyldopa (3-OMD) COMT->OMD This compound This compound This compound->COMT Inhibition AADC_brain AADC Levodopa_brain->AADC_brain Conversion Dopamine_brain Dopamine AADC_brain->Dopamine_brain Therapeutic_Effect Therapeutic Effect (Parkinson's Symptom Relief) Dopamine_brain->Therapeutic_Effect

Caption: this compound inhibits peripheral COMT, increasing levodopa's CNS availability.

Experimental Workflow: In Vivo Pharmacokinetic Study

InVivo_Workflow start Start formulation Prepare this compound Suspension (Protocol 2) start->formulation animal_prep Fast Animals (e.g., 12 hours) start->animal_prep dosing Oral Gavage Administration formulation->dosing animal_prep->dosing sampling Serial Blood Sampling (e.g., tail vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis of this compound Concentration processing->analysis pk_calc Pharmacokinetic Parameter Calculation (AUC, Cmax, T1/2) analysis->pk_calc end End pk_calc->end

Caption: Workflow for an in vivo pharmacokinetic study of an oral this compound formulation.

References

Application Notes and Protocols for the Quantification of Entacapone and its Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used as an adjunct to levodopa/carbidopa therapy in the management of Parkinson's disease.[1][2] It enhances the bioavailability of levodopa by inhibiting its peripheral metabolism.[3] Accurate quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the analysis of this compound and its primary metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

Metabolic Pathway of this compound

This compound undergoes extensive metabolism prior to excretion. The primary metabolic pathway involves isomerization to its (Z)-isomer, which is also pharmacologically active.[4][5][6] Both the parent drug (E-isomer) and the Z-isomer are then conjugated with glucuronic acid to form inactive glucuronides, which are predominantly excreted in urine and feces.[2][4][6][7] In human urine, the glucuronides of this compound and its (Z)-isomer account for approximately 70% and 25% of the metabolites, respectively.[7]

G cluster_0 This compound Metabolism This compound This compound (E-isomer) Z_isomer (Z)-isomer This compound->Z_isomer Isomerization Entacapone_Glucuronide This compound Glucuronide (inactive) This compound->Entacapone_Glucuronide Glucuronidation Z_isomer_Glucuronide (Z)-isomer Glucuronide (inactive) Z_isomer->Z_isomer_Glucuronide Glucuronidation

Caption: Metabolic pathway of this compound.

Quantitative Analysis Data Summary

The following tables summarize the quantitative parameters from various validated analytical methods for the determination of this compound in human plasma.

Table 1: LC-MS/MS Methods for this compound Quantification in Human Plasma

ParameterMethod 1[8]Method 2[9]Method 3[10]
Internal Standard This compound-d10TolcaponeNot Specified
Linearity Range 1.00 - 2000.00 ng/mL60.0 - 2200.0 ng/mLNot Specified
LLOQ 1.00 ng/mL60.0 ng/mL10.0 ng/mL
Intra-day Precision 3.60 - 7.30%Within limits< 11.3%
Inter-day Precision 4.20 - 5.50%Within limits< 11.3%
Intra-day Accuracy 97.30 - 104.20%Within limits< 11.8%
Inter-day Accuracy 98.30 - 105.80%Within limits< 11.8%
Correlation Coeff. ≥ 0.9993> 0.99> 0.99

Table 2: HPLC Methods for this compound Quantification

ParameterMethod 1 (Plasma)[3]Method 2 (Tablets)[11]Method 3 (Tablets)[12]
Detection AmperometricUV (310 nm)UV (310 nm)
Linearity Range Not Specified20 - 120 µg/mL0.1 - 0.3 mg/mL
LLOQ 10 ng/mLNot Specified0.13 µg/mL
Intra-assay CV < 5%Not SpecifiedNot Specified
Inter-assay CV < 9%Not SpecifiedNot Specified
Correlation Coeff. Not Specified0.999Not Specified
Recovery Not SpecifiedNot Specified100.10%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a synthesized procedure based on established LC-MS/MS methods.[8][9]

1. Materials and Reagents:

  • This compound reference standard

  • This compound-d10 or Tolcapone as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid and ammonium formate

  • Human plasma (with anticoagulant)

2. Standard and Sample Preparation:

  • Stock Solutions (100 µg/mL): Prepare stock solutions of this compound and the IS in acetonitrile.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma, add 50 µL of the IS working solution and vortex.

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent.

  • Column: Zorbax SB-C18, 2.1 x 50 mm, 5 µm or ACE 3 C18, 150 x 4.6 mm, 5 µ.[8][9]

  • Mobile Phase:

    • A: 10 mM Ammonium formate (pH 3.0) or 0.1% Formic acid in water.[8][13]

    • B: Acetonitrile.

    • Gradient or isocratic elution can be optimized. A common isocratic condition is a 60:40 (v/v) mixture of mobile phase A and B.[8]

  • Flow Rate: 0.5 - 0.7 mL/min.[8][9]

  • Injection Volume: 10 - 15 µL.[9]

  • MS/MS System: Applied Biosystems API 4000 or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • This compound: m/z 306.1 → 233.1.[8]

    • This compound-d10 (IS): m/z 316.3 → 233.0.[8]

    • Tolcapone (IS): m/z 272.20 → 212.10.[9]

Protocol 2: Quantification of this compound and its Z-isomer in Human Urine by HPLC

This protocol is based on a reversed-phase HPLC method with amperometric detection for the analysis of this compound and its Z-isomer in urine.[14]

1. Materials and Reagents:

  • This compound and its Z-isomer reference standards

  • HPLC-grade methanol and water

  • Hydrochloric acid and phosphate buffer

  • n-hexane and ethyl acetate

2. Sample Preparation:

  • Acidify urine samples with hydrochloric acid.

  • Extract this compound and its Z-isomer with a mixture of n-hexane and ethyl acetate.

  • Back-extract the analytes into a phosphate buffer (pH 7.2).

  • Inject the aqueous phase into the HPLC system.

  • For the determination of glucuronides, an enzymatic hydrolysis step with β-glucuronidase would be required prior to extraction.

3. HPLC Conditions:

  • LC System: Standard HPLC system with an amperometric detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier like methanol or acetonitrile. The exact composition should be optimized for separation.

  • Detection: Amperometric detection at an appropriate oxidation potential.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples using LC-MS/MS.

G cluster_1 LC-MS/MS Experimental Workflow Sample_Collection Biological Sample Collection (Plasma, Urine) Sample_Preparation Sample Preparation (e.g., LLE, SPE) Sample_Collection->Sample_Preparation Add Internal Standard LC_Separation LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation Inject Extract MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS analysis.

References

Development of a Stability-Indicating HPLC Method for Entacapone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Entacapone. The protocols and data presented are compiled from established scientific literature to ensure robustness and reliability.

Introduction

This compound is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[1][2] A stability-indicating analytical method is crucial for the quantitative determination of this compound in bulk drug and pharmaceutical formulations, ensuring that the method can accurately measure the drug substance in the presence of its degradation products, impurities, or excipients.[3] This application note details a validated RP-HPLC method that demonstrates specificity, linearity, accuracy, and precision for its intended purpose.

The method is capable of separating this compound from its potential degradation products formed under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic degradation.[1][4] The primary known degradation product is the Z-isomer of this compound.[5][6]

Chromatographic Conditions

A robust isocratic reverse-phase HPLC method has been developed for the determination of this compound. The following conditions are recommended:

ParameterSpecification
HPLC Column X-Terra Phenyl (250mm x 4.6 mm), 5µm or equivalent C18 column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate Buffer:Methanol:Tetrahydrofuran (45:53.2:1.8 v/v/v), pH adjusted to 2.1 ± 0.05 with orthophosphoric acid.
Flow Rate 1.2 mL/min
Detection Wavelength 300 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25°C - 30°C)[4][6]
Run Time Approximately 10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize separation and peak shape. A gradient elution using a phosphate buffer and acetonitrile has also been shown to be effective.[4]

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation:

  • Prepare a phosphate buffer by dissolving 2.1 g of monobasic sodium phosphate in 1000 mL of water.[1]

  • Adjust the pH to 2.1 ± 0.05 with orthophosphoric acid.[1]

  • Filter the buffer through a 0.45 µm membrane filter and degas.[1]

  • Prepare the final mobile phase by mixing the phosphate buffer, methanol, and tetrahydrofuran in the specified ratio.

Standard Solution Preparation (Example Concentration: 500 µg/mL):

  • Accurately weigh about 25 mg of this compound working standard into a 50 mL volumetric flask.[1]

  • Add approximately 30 mL of the diluent (mobile phase can be used as diluent) and sonicate to dissolve.[1]

  • Make up the volume to 50 mL with the diluent and mix well.[1]

Sample Solution Preparation (from Tablets):

  • Weigh and finely powder 20 tablets to determine the average weight.[1]

  • Transfer a quantity of the powder equivalent to 25 mg of this compound into a 50 mL volumetric flask.

  • Add approximately 30 mL of the diluent and sonicate for 15-20 minutes to ensure complete dissolution.

  • Make up the volume to 50 mL with the diluent, mix well, and filter through a 0.45 µm syringe filter before injection.

Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1][4] The goal is to achieve approximately 10-20% degradation of the active pharmaceutical ingredient (API).

Acid Hydrolysis:

  • To a solution of this compound, add 1.0 N HCl.

  • Reflux the solution for a specified period (e.g., 2 to 12 hours) or keep at room temperature.[4]

  • Neutralize the solution with an appropriate amount of 1.0 N NaOH.

  • Dilute to the final concentration with the diluent.

Base Hydrolysis:

  • To a solution of this compound, add 0.05 N NaOH.[4]

  • Keep the solution at room temperature for a specified period (e.g., 30 to 120 minutes).[4]

  • Neutralize the solution with an appropriate amount of 0.05 N HCl.

  • Dilute to the final concentration with the diluent.

Oxidative Degradation:

  • To a solution of this compound, add 3% H₂O₂.[4]

  • Keep the solution at 60°C for a specified period (e.g., 3 hours).[6]

  • Dilute to the final concentration with the diluent.

Thermal Degradation:

  • Expose the solid this compound powder to a high temperature (e.g., 105°C) for a specified period (e.g., 24 hours).[4][6]

  • Dissolve the stressed sample in the diluent to the final concentration.

Photolytic Degradation:

  • Expose a solution of this compound (in a quartz cell) or the solid powder to UV light (e.g., 254 nm) for a specified duration.[5]

  • Dilute the solution or dissolve the solid to the final concentration with the diluent.

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResults
Specificity The method is specific, as there was no interference from the blank, placebo, or degradation products at the retention time of this compound. Peak purity analysis confirmed the homogeneity of the this compound peak in the presence of its degradants.[7]
Linearity The method demonstrated good linearity over the concentration range of 251.67-755.01 µg/mL.[1] The correlation coefficient (r²) was found to be > 0.99.[4]
Accuracy (% Recovery) The mean recovery of this compound was found to be 100.60%.[1] Recovery was tested at levels ranging from 50% to 150% of the initial assay concentration.[1]
Precision (% RSD) The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) was found to be less than 2.0%.
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slope of the calibration curve.[1] Values are typically in the range of µg/mL.
Limit of Quantitation (LOQ) Calculated based on the standard deviation of the response and the slope of the calibration curve.[1] Values are typically in the range of µg/mL.
Robustness The method was found to be robust with deliberate small variations in flow rate (±0.2 mL/min) and mobile phase pH (±0.2 units).[1] System suitability parameters remained within acceptable limits.
System Suitability System suitability was confirmed by injecting five replicate injections of the standard solution. Parameters such as theoretical plates, tailing factor, and %RSD of peak areas were within the acceptable limits (Tailing factor < 2.0, %RSD < 2.0).[6]

Diagrams

HPLC_Method_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation MobilePhase Mobile Phase Preparation Injection Inject Blank, Standard, and Sample Solutions MobilePhase->Injection StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solution Preparation SampleSol->Injection SystemSuitability->Injection Chromatography Chromatographic Separation Injection->Chromatography DataAcquisition Data Acquisition (Peak Area, RT) Chromatography->DataAcquisition Quantification Quantification of This compound DataAcquisition->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the HPLC analysis of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Start This compound (API or Formulation) Acid Acid Hydrolysis (HCl) Start->Acid Base Base Hydrolysis (NaOH) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Thermal (Heat) Start->Thermal Photo Photolytic (UV Light) Start->Photo Analysis HPLC Analysis of Stressed Samples Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Degradation Profile Analysis->Evaluation

References

Application Notes and Protocols for the Use of Entacapone in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entacapone is a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), primarily used as an adjunct therapy in the management of Parkinson's disease. Its main clinical function is to prevent the peripheral degradation of levodopa, thereby increasing its bioavailability to the central nervous system.[1] Beyond its role in dopamine metabolism, emerging research suggests that this compound may exert direct neuroprotective and neurogenic effects. These properties make it a compound of interest for in vitro studies using primary neuronal cell cultures to investigate mechanisms of neurodegeneration, neuroprotection, and neuronal plasticity.

These application notes provide an overview of this compound's mechanisms of action relevant to neuronal cell cultures and detailed protocols for its application in studying neuroprotection, signaling pathways, and mitochondrial function.

Mechanisms of Action in a Neuronal Context

This compound's effects in primary neuronal cultures can be attributed to several mechanisms:

  • Modulation of Dopaminergic Signaling: While primarily a peripheral COMT inhibitor, any investigation involving co-treatment with L-DOPA in neuronal cultures would see this compound preventing the degradation of dopamine, thus prolonging its effects on dopaminergic signaling pathways.

  • Neurogenesis and Neuronal Differentiation: In vivo studies have shown that this compound treatment promotes hippocampal neurogenesis. This effect is linked to the activation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[2][3] this compound has been observed to increase the expression of BDNF and its receptor, Tropomyosin receptor kinase B (TrkB), leading to the phosphorylation of cAMP response element-binding protein (pCREB), a key transcription factor involved in neuronal survival and plasticity.[2][3]

  • Antioxidant Properties: this compound has demonstrated potent antioxidant capabilities, effectively scavenging reactive oxygen species (ROS). This activity is crucial in mitigating oxidative stress, a common pathway in neuronal cell death in various neurodegenerative models. One study found that a 20 μM concentration of this compound effectively reduced H₂O₂-induced cell death in human umbilical vein endothelial cells (HUVECs) by 67%.

  • Mitochondrial Safety: Unlike other COMT inhibitors such as tolcapone, this compound does not appear to impair mitochondrial energy metabolism at therapeutically relevant concentrations.[4] Studies on isolated rat liver mitochondria showed no effect on the mitochondrial membrane potential at typical therapeutic concentrations.[4] In various cell lines, this compound shows a favorable safety profile concerning mitochondrial function.[5][6]

Data Presentation

Table 1: Summary of this compound Effects on BDNF-TrkB Signaling Pathway In Vivo (Mouse Hippocampus)
Treatment Group (Oral Gavage)Change in Mature BDNF Levels (Relative Optical Density %)Change in Phosphorylated TrkB Levels (Relative Optical Density %)
10 mg/kg this compound169.0%151.1%
50 mg/kg this compound162.3%156.0%
200 mg/kg this compound194.5%168.2%

Data extracted from a study on mice, where this compound was administered for 21 days.[2] These in vivo data suggest a dose-responsive effect on key neurotrophic signaling molecules.

Table 2: In Vitro Cytotoxicity and Mitochondrial Function of this compound in Non-Neuronal Cells
Cell TypeThis compound Concentration (µM)AssayOutcome
Primary Rat Hepatocytes50MTT Assay~49% decrease in metabolic activity
Primary Rat Hepatocytes50Neutral Red Uptake~20% decrease in lysosomal activity
HepG2 Cells1, 10, 50MTT AssayCell viability >85.9%
HepG2 Cells50Neutral Red UptakeCell viability >91.1%
HUVECs20MTT Assay (H₂O₂ challenge)67% reduction in H₂O₂-induced cell death

This table summarizes findings from various in vitro studies on non-neuronal cells, providing a reference for effective and minimally toxic concentrations of this compound.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

This protocol outlines the preparation of this compound stock solutions for use in primary neuronal cultures.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free water

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 3.053 mg of this compound (Molar Mass: 305.29 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

  • Immediately before use, thaw an aliquot and dilute it to the desired final concentration in pre-warmed neuronal culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.

Protocol 2: Neuroprotection Assay Against Oxidative Stress

This protocol is designed to assess the neuroprotective effects of this compound against oxidative stress induced by hydrogen peroxide (H₂O₂) in primary cortical or hippocampal neurons.

Materials:

  • Primary cortical or hippocampal neurons cultured on poly-D-lysine coated plates

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • This compound stock solution (10 mM in DMSO)

  • Hydrogen peroxide (H₂O₂) solution

  • Cell viability assay kit (e.g., MTT, PrestoBlue, or Live/Dead staining)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Plating: Plate primary neurons at a suitable density (e.g., 50,000 to 100,000 cells/well in a 96-well plate) and culture for 7-10 days in vitro (DIV) to allow for maturation.

  • Pre-treatment with this compound:

    • Prepare working solutions of this compound in neuronal culture medium at various concentrations (e.g., 1, 5, 10, 20, 50 µM). Include a vehicle control (medium with 0.1% DMSO).

    • Remove the existing medium from the neuronal cultures and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for 2 to 4 hours at 37°C in a 5% CO₂ incubator.

  • Induction of Oxidative Stress:

    • Prepare a working solution of H₂O₂ in neuronal culture medium. The final concentration needs to be optimized for the specific neuron type and culture density to induce approximately 50% cell death (a typical starting range is 50-100 µM).

    • After the this compound pre-treatment, add the H₂O₂ solution directly to the wells. Include control wells with no H₂O₂ treatment.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability:

    • After the 24-hour incubation, assess neuronal viability using a standard assay such as the MTT assay, following the manufacturer's instructions.

    • Quantify the results using a plate reader.

    • Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated vehicle control.

Protocol 3: Western Blot Analysis of BDNF-TrkB-pCREB Signaling Pathway

This protocol details the investigation of this compound's effect on the BDNF signaling pathway in primary neurons.

Materials:

  • Primary cortical or hippocampal neurons cultured in 6-well plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BDNF, anti-p-TrkB (Tyr816), anti-TrkB, anti-p-CREB (Ser133), anti-CREB, anti-β-actin or anti-GAPDH (as loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Culture primary neurons to DIV 10-14.

    • Treat the neurons with this compound at desired concentrations (e.g., 10, 20, 50 µM) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours). The optimal treatment time should be determined empirically.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the wells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each sample using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C on a shaker.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the levels of the target proteins (BDNF, p-TrkB, p-CREB) to their respective total proteins or to the loading control.

    • Express the results as a fold change relative to the vehicle-treated control.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Primary Neuronal Culture (e.g., Cortical or Hippocampal) B Treatment with this compound (Various Concentrations) A->B C Induction of Neuronal Stress (e.g., Oxidative, Excitotoxic) B->C D Incubation Period C->D E Neuroprotection Assay (e.g., MTT, Live/Dead) D->E Analysis F Western Blot Analysis (Signaling Pathways) D->F Analysis G Mitochondrial Function Assay (e.g., TMRM, JC-1) D->G Analysis

Caption: General experimental workflow for assessing this compound's effects in primary neuronal cultures.

G cluster_1 This compound-Mediated Neurotrophic Signaling This compound This compound BDNF BDNF Release/Expression This compound->BDNF promotes TrkB TrkB Receptor BDNF->TrkB binds pTrkB Phosphorylated TrkB (Active) TrkB->pTrkB activates CREB CREB pTrkB->CREB phosphorylates pCREB Phosphorylated CREB (Active) CREB->pCREB phosphorylates Transcription Gene Transcription pCREB->Transcription Outcomes Neuronal Survival Synaptic Plasticity Neurogenesis Transcription->Outcomes

Caption: Proposed signaling pathway for this compound-induced neurogenesis and neuroprotection.

G cluster_2 Logical Relationship of this compound's Neuroprotective Mechanisms Entacapone_L This compound COMT COMT Inhibition Entacapone_L->COMT BDNF_Pathway BDNF Pathway Activation Entacapone_L->BDNF_Pathway Antioxidant Antioxidant Activity Entacapone_L->Antioxidant Dopamine Increased Dopamine Bioavailability (with L-DOPA) COMT->Dopamine Neuroprotection Neuroprotection Dopamine->Neuroprotection BDNF_Pathway->Neuroprotection Antioxidant->Neuroprotection

Caption: Interplay of this compound's mechanisms contributing to its neuroprotective effects.

References

Application Notes and Protocols for Studying Dopamine Metabolism in Neuroblastoma Cells Using Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the catechol-O-methyltransferase (COMT) inhibitor, entacapone, to investigate dopamine metabolism in neuroblastoma cell lines, such as SH-SY5Y. This document outlines the theoretical background, experimental protocols, and expected outcomes for such studies.

This compound is a selective and reversible inhibitor of COMT, an enzyme crucial for the degradation of catecholamines, including the neurotransmitter dopamine.[1][2] By inhibiting COMT, this compound prevents the conversion of dopamine to 3-methoxytyramine (3-MT) and its primary metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), to homovanillic acid (HVA).[3] This inhibition leads to an accumulation of dopamine and DOPAC, making this compound a valuable tool for studying the consequences of altered dopamine metabolism in a controlled in vitro setting. Neuroblastoma cells, particularly the SH-SY5Y line, are frequently used in neurological research as they can be differentiated into a dopaminergic phenotype and express the necessary enzymes for dopamine synthesis and metabolism.[4][5]

Data Presentation

Expected Effects of this compound on Dopamine and its Metabolites

The primary effect of this compound is the inhibition of COMT, which is expected to alter the concentrations of dopamine and its key metabolites. While specific quantitative changes will vary depending on experimental conditions, the anticipated directional changes are summarized below.

AnalyteExpected Change with this compound TreatmentRationale
Dopamine (DA) IncreaseReduced degradation via the COMT pathway.
3,4-dihydroxyphenylacetic acid (DOPAC) IncreaseShifting of dopamine metabolism towards the MAO pathway and reduced conversion of DOPAC to HVA.
Homovanillic acid (HVA) DecreaseDirect inhibition of the conversion of DOPAC to HVA by COMT.
3-Methoxytyramine (3-MT) DecreaseDirect inhibition of the conversion of dopamine to 3-MT by COMT.
Inhibitory Potency of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

Tissue Source (COMT)IC50 (nM)
Rat Liver100
Rat Brain150
Data sourced from in vitro studies.

Signaling Pathways and Experimental Workflows

Dopamine Metabolism Pathway and Site of this compound Inhibition

Dopamine Dopamine MAO MAO Dopamine->MAO COMT_alt COMT Dopamine->COMT_alt DOPAC DOPAC COMT COMT DOPAC->COMT HVA HVA ThreeMT 3-Methoxytyramine (3-MT) MAO->DOPAC COMT->HVA This compound This compound This compound->COMT This compound->COMT_alt COMT_alt->ThreeMT

Caption: Dopamine metabolism pathway showing the roles of MAO and COMT and the inhibitory action of this compound.

Experimental Workflow for Studying this compound's Effects

cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture SH-SY5Y Cells Differentiate Differentiate Cells (Optional) Culture->Differentiate Treat Treat with this compound Differentiate->Treat Harvest Harvest Cells and Media Treat->Harvest Extract Extract Metabolites Harvest->Extract HPLC HPLC-ECD Analysis Extract->HPLC Data Data Quantification HPLC->Data

Caption: A generalized experimental workflow for investigating the impact of this compound on neuroblastoma cells.

Experimental Protocols

SH-SY5Y Neuroblastoma Cell Culture

This protocol outlines the basic steps for maintaining and passaging the SH-SY5Y human neuroblastoma cell line.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • 0.25% Trypsin-EDTA

  • T-75 cell culture flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Maintain SH-SY5Y cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • For passaging, aspirate the old medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin by adding 7-8 mL of complete culture medium.

  • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

  • Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium. A split ratio of 1:4 to 1:6 is typical.

  • Change the medium every 2-3 days.

This compound Treatment of SH-SY5Y Cells

This protocol describes how to treat cultured SH-SY5Y cells with this compound to study its effects on dopamine metabolism.

Materials:

  • Cultured SH-SY5Y cells (at ~80% confluency)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and sterile-filtered)

  • Serum-free DMEM

Procedure:

  • Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Aspirate the complete medium from the cultured SH-SY5Y cells and wash once with sterile PBS.

  • Add the prepared this compound working solutions or vehicle control to the respective wells/flasks.

  • Incubate the cells for the desired period (e.g., 24 hours) at 37°C and 5% CO2.

  • Following incubation, collect both the cell culture medium and the cells for analysis.

Sample Preparation for HPLC-ECD Analysis

This protocol details the extraction of dopamine and its metabolites from cell lysates and culture medium for subsequent analysis.

Materials:

  • Collected cell culture medium and cell pellets

  • Ice-cold 0.1 M perchloric acid (PCA) containing an internal standard (e.g., isoproterenol)

  • Sonicator or tissue homogenizer

  • Centrifuge (refrigerated at 4°C)

  • 0.22 µm syringe filters

Procedure:

  • Cell Pellet:

    • Wash the collected cell pellet with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the pellet in a known volume of ice-cold 0.1 M PCA with an internal standard.

    • Sonicate the suspension on ice to lyse the cells.

    • Centrifuge the lysate at 15,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Culture Medium:

    • To the collected culture medium, add an equal volume of ice-cold 0.1 M PCA with an internal standard.

    • Vortex briefly and let it sit on ice for 10 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • Store the filtered samples at -80°C until analysis.

HPLC-ECD Analysis of Dopamine and Metabolites

This protocol provides a general method for the quantification of dopamine, DOPAC, and HVA using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[6][7][8]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, and electrochemical detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An aqueous buffer (e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, 0.5 mM 1-octanesulfonic acid) with an organic modifier (e.g., 10-15% methanol), adjusted to an acidic pH (e.g., 3.0) with phosphoric acid. The mobile phase should be filtered and degassed.

  • Flow Rate: 0.8 - 1.2 mL/min.

  • Injection Volume: 20 µL.

  • Electrochemical Detector:

    • Working Electrode: Glassy carbon.

    • Potential: +0.6 V to +0.8 V vs. Ag/AgCl reference electrode (optimize for best signal-to-noise ratio).

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard curve by running a series of known concentrations of dopamine, DOPAC, and HVA.

  • Inject the prepared samples (from step 3) into the HPLC system.

  • Identify and quantify the peaks corresponding to dopamine, DOPAC, and HVA by comparing their retention times and peak areas/heights to the standards.

  • Normalize the results to the protein concentration of the cell lysates or the cell number.

References

Application Note and Protocol: Quantification of Genotoxic Impurities in Entacapone using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Entacapone is a catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson's disease.[1] During the synthesis of active pharmaceutical ingredients (APIs) like this compound, there is a potential for the formation of genotoxic impurities (GTIs). These impurities can damage DNA, leading to mutations and potentially cancer, and are therefore strictly regulated by health authorities.[2][3][4] Consequently, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels.[5][6]

This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the potential genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA) in this compound drug substance.[1][7] CDEA is a potential genotoxic impurity that can be carried over into the final this compound product.[1] Due to the limitations of traditional HPLC methods in achieving the required low detection limits for GTIs, an LC-MS/MS method with its superior sensitivity and selectivity is the preferred analytical approach.[1][3][5]

Experimental Workflow

The following diagram outlines the general workflow for the quantification of the genotoxic impurity CDEA in this compound.

LC-MS Method for Genotoxic Impurity Analysis in this compound Workflow for CDEA Quantification in this compound cluster_prep Sample and Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Acquisition and Processing prep_stock_cdea Prepare CDEA Stock Solution (1 mg/mL) prep_linearity Prepare Linearity Solutions (0.250 - 1.500 ng/mL) prep_stock_cdea->prep_linearity prep_stock_enta Prepare this compound Stock Solution (1 mg/mL) prep_sample Prepare this compound Sample Solution prep_stock_enta->prep_sample lc_separation Chromatographic Separation (Zorbax SB Aq column) prep_linearity->lc_separation Inject prep_sample->lc_separation Inject ms_detection Mass Spectrometric Detection (API-4000 Mass Spectrometer) lc_separation->ms_detection Eluent data_acquisition Data Acquisition ms_detection->data_acquisition Signal data_processing Data Processing and Quantification data_acquisition->data_processing reporting Reporting of Results data_processing->reporting

Caption: Experimental workflow for CDEA quantification in this compound.

Materials and Methods

Materials
  • Standards and Reagents: this compound and 2-Chloro-N,N-diethylacetamide (CDEA) were obtained from Suven Life sciences Ltd., Hyderabad, India.[1] Analytical reagent grade Formic acid, Methanol, and Acetonitrile were purchased from Merck.[1] HPLC grade water was used from a Milli-Q water purification system.[1]

  • Diluent: A mixture of Water and Acetonitrile in a 50:50 (v/v) ratio was used as the diluent.[1]

Instrumentation

A high-sensitivity LC-MS/MS system is required for this analysis. The validated method utilized an "Applied Biosystems, Sciex, API-4000" Mass spectrometer with "API 4000, MDS Sciex, Toronto/Canada" Mass Detectors.[1][7]

Chromatographic Conditions
ParameterValue
Column Zorbax SB Aq (4.6 x 250 mm, 5 µm)[1][7]
Mobile Phase A 0.1% Formic acid in water (v/v)[1]
Mobile Phase B Acetonitrile (100% v/v)[1]
Flow Rate Not specified in the source
Injection Volume Not specified in the source
Column Temperature Not specified in the source
Injector Wash Solvent Methanol (100% v/v)[1]
Mass Spectrometric Conditions
ParameterValue
Ionization Mode Not specified in the source
Detection Mode Multiple Reaction Monitoring (MRM)
Mass Transitions Not specified in the source
Preparation of Solutions
  • CDEA Stock Solution (Solution A: 1 mg/mL): Accurately weigh about 50 mg of CDEA, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]

  • This compound Stock Solution (Solution B: 1 mg/mL): Accurately weigh about 50 mg of this compound, dissolve it in 10 mL of diluent, and make up the volume to 50 mL with the diluent.[1]

  • Linearity Solutions: Prepare a series of linearity solutions ranging from 0.250 ng/mL to 1.500 ng/mL by diluting the CDEA stock solution with the diluent.[1]

Method Validation and Quantitative Data

The developed LC-MS/MS method was validated according to ICH guidelines.[1] The validation parameters demonstrate the method's suitability for the intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis.

Specificity

The method demonstrated good specificity, with no interference from the this compound drug substance at the retention time of the CDEA impurity.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The sensitivity of the method was determined by establishing the LOD and LOQ.

ParameterValue
LOD Not explicitly stated in ng/mL, but the LOQ is 0.250 ng/mL.[1]
LOQ 0.250 ng/mL[1]

It is important to note that a previous HPLC method had an LOQ of 24 ppm for CDEA, which was insufficient. The developed LC-MS/MS method needed to achieve an LOQ of less than 1.25 ppm based on the maximum daily dose of this compound.[1]

Linearity

The linearity of the method was evaluated over a concentration range of 0.250 ng/mL to 1.500 ng/mL for CDEA.[1] The correlation coefficient should be greater than 0.99.

ParameterValue
Linearity Range 0.250 ng/mL - 1.500 ng/mL[1]
Correlation Coefficient (r²) > 0.99 (Implied)
Accuracy (Recovery)

The accuracy of the method was determined by spiking this compound samples with known amounts of CDEA at different concentration levels.

Concentration LevelAcceptance Criteria
LOQ ± 30%
100% of Specification Level ± 20%
200% of Specification Level ± 20%

The recovery of CDEA was found to be within the predefined acceptance criteria.[1]

Precision

The precision of the method was evaluated by performing replicate injections of the CDEA standard solution. The relative standard deviation (%RSD) should be within acceptable limits.

Conclusion

The detailed LC-MS/MS method provides a sensitive, specific, linear, accurate, and precise approach for the quantification of the genotoxic impurity 2-Chloro-N,N'-diethylacetamide (CDEA) in this compound. This method is suitable for routine quality control in pharmaceutical manufacturing to ensure the safety and purity of the drug substance. The significantly lower LOQ achieved with this method compared to traditional HPLC methods highlights the importance of employing advanced analytical techniques for the control of genotoxic impurities.

References

Troubleshooting & Optimization

Entacapone solubility issues and solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of entacapone solubility in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and reversible inhibitor of catechol-O-methyltransferase (COMT).[1][2] In clinical settings, it is used as an adjunct to levodopa/carbidopa therapy for Parkinson's disease.[2][3] By inhibiting COMT, this compound prevents the peripheral breakdown of levodopa to 3-O-methyldopa, which increases the bioavailability of levodopa in the brain.[4][5] Its inhibitory concentrations (IC50) are in the nanomolar range for various rat tissues.[1][6]

Q2: Why is this compound challenging to dissolve for in vitro assays?

This compound's poor aqueous solubility is the primary challenge. It is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[3][7] Its solubility is highly pH-dependent; it is practically insoluble in acidic aqueous solutions (pH ≤ 5.0) and its solubility significantly increases as the pH becomes more alkaline.[7][8] For instance, its solubility is reported to be around 0.017 mg/mL at pH 1.2, which increases to 1.75 mg/mL at pH 7.4.[8]

Q3: What is the recommended solvent for preparing an this compound stock solution?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is also soluble in other organic solvents like ethanol and dimethylformamide (DMF).[1]

Q4: How should I prepare a working solution of this compound in my aqueous assay buffer or cell culture medium?

The recommended method is to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution.[1][2] This stock solution should then be serially diluted with the aqueous buffer or cell culture medium of choice to achieve the final desired concentration.[1] It is crucial to add the stock solution to the aqueous medium slowly and with gentle mixing to avoid high local concentrations that can cause the compound to precipitate.[9][10] The final concentration of the organic solvent (e.g., DMSO) in the medium should typically be kept low (e.g., <0.1% to <0.5%) to avoid solvent-induced cellular toxicity.[11]

Q5: My this compound precipitated after I added the stock solution to my media. What went wrong?

Precipitation, often called "crashing out," typically occurs for one or more of the following reasons:

  • Supersaturation: The final concentration of this compound in the aqueous medium exceeds its solubility limit at that specific pH and temperature.[9]

  • Rapid Dilution: Adding a concentrated DMSO stock directly and quickly into the media creates a localized area of high compound concentration and rapid solvent exchange, causing the hydrophobic this compound to precipitate before it can be properly dispersed.[10][12]

  • Temperature Effects: Adding the stock solution to cold media can decrease solubility. Cell culture media should be pre-warmed to 37°C before adding the compound.[10]

  • pH Incompatibility: The pH of your final medium may be too acidic to keep the this compound in solution.[8]

Q6: How should I store this compound solutions?

This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in an organic solvent like DMSO, the stock solution should be stored at -20°C and is typically stable for at least one month.[2] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Aqueous working solutions are not stable and it is recommended to prepare them fresh for each experiment and not store them for more than one day.[1]

Troubleshooting Guide for this compound Precipitation

This guide addresses the common problem of this compound precipitating out of solution when being introduced to cell culture media or aqueous buffers.

Observation Potential Cause Recommended Solution
Immediate, heavy precipitation upon adding stock solution to media. Supersaturation / High Local Concentration: The final concentration exceeds the aqueous solubility limit. Rapid dilution from the organic solvent causes the compound to "crash out."[9][12]1. Decrease Final Concentration: Verify that your target concentration is below the known solubility limit at the media's pH. 2. Use a Serial Dilution Approach: Do not add the concentrated stock directly to the final media volume. First, create an intermediate dilution in a smaller volume of pre-warmed media. Then, add this intermediate dilution to the final volume.[10][12] 3. Slow Addition & Mixing: Add the stock solution dropwise to the vortex of the media while gently swirling or stirring.[9]
Media appears cloudy or a fine precipitate forms after incubation (e.g., at 37°C). Temperature-Dependent Solubility: The compound may be less stable or soluble at the incubation temperature over time.[9] Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes over time.[13] pH Shift: Cellular metabolism can alter the pH of the media, reducing this compound solubility.[9]1. Confirm Solubility at 37°C: Perform a solubility test by incubating your final concentration at 37°C for the duration of your experiment and visually inspecting for precipitation. 2. Consider Serum-Free Media: If using serum-containing media, interactions with serum proteins can be a factor. Test solubility in a serum-free formulation.[9] 3. Use Freshly Prepared Solutions: Prepare the final working solution immediately before use. Do not store diluted aqueous solutions.[1]
Precipitate forms after a freeze-thaw cycle of the stock solution. Reduced Solubility after Freezing: The compound may not fully redissolve after being frozen in the stock solvent.1. Aliquot Stock Solutions: Prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[2] 2. Ensure Complete Dissolution: Before use, ensure the thawed aliquot is at room temperature and the compound is fully dissolved. Gentle vortexing or brief sonication may be necessary.[10]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

Solvent Approximate Solubility Source(s)
DMSO ≥13.1 mg/mL to 30 mg/mL [1][2][14]
Dimethylformamide (DMF) ~30 mg/mL [1]
Ethanol ~5 mg/mL to ≥12.65 mg/mL (with ultrasonic) [1][14]

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[1] |

Table 2: pH-Dependent Aqueous Solubility of this compound

pH Approximate Solubility Source(s)
≤ 5.0 < 80 µg/mL [8]
1.2 ~17 µg/mL [8]
3.0 ~12.4 µg/mL [8]
7.4 ~1.75 mg/mL [8]

| 7.5 | ~1.75 mg/mL |[8] |

Table 3: IC₅₀ Values of this compound for COMT Inhibition

Tissue Source IC₅₀ Value Source(s)
Rat Duodenum 10 nM [1]
Rat Brain 10 nM [1][6]
Rat Erythrocytes 20 nM [1][6]
Rat Liver 160 nM [1][6]

| Human Liver | 151 nM |[15] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the recommended procedure for preparing this compound solutions for in vitro cell-based assays to minimize precipitation.

  • Prepare High-Concentration Stock Solution (e.g., 30 mM in DMSO):

    • Weigh the required amount of solid this compound powder (Molecular Weight: 305.29 g/mol ).[14]

    • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 10 mg of powder, add 1.09 mL of DMSO for a 30 mM stock).[2]

    • Ensure the compound is fully dissolved by vortexing. If necessary, use brief sonication in a water bath.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store aliquots at -20°C, protected from light.[2]

  • Prepare Final Working Solution (Example: 30 µM in 10 mL of Media):

    • Pre-warm the final volume of complete cell culture medium (e.g., 10 mL) to 37°C.[10]

    • Thaw one aliquot of the 30 mM this compound stock solution and bring it to room temperature.

    • Step A - Intermediate Dilution (Recommended): Pipette 99 µL of pre-warmed, serum-free medium or PBS into a sterile microcentrifuge tube. Add 1 µL of the 30 mM stock solution to create a 300 µM intermediate solution. Gently vortex to mix.

    • Step B - Final Dilution: While gently swirling the 10 mL of pre-warmed complete medium, add 1 mL of the 300 µM intermediate solution from Step A. This results in a final concentration of 30 µM this compound with a final DMSO concentration of 0.1%.

    • Visually inspect the final medium for any signs of precipitation. Use the freshly prepared this compound-containing medium immediately.[1]

Protocol 2: General In Vitro COMT Inhibition Assay

This protocol outlines a general method for measuring COMT activity and its inhibition by this compound, adapted from published methodologies.[16]

  • Reagents and Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) containing MgCl₂ (e.g., 5 mM) and DTT (e.g., 1 mM).

    • Enzyme: Recombinant human S-COMT (e.g., 2.0 µg/mL final concentration).

    • Substrate: A fluorescent substrate such as 3-Bromo-7,8-dihydroxy-2H-chromen-2-one (3-BTD) (e.g., 2 µM final concentration).

    • Methyl Donor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM final concentration).

    • Inhibitor: this compound, prepared in a dilution series to determine the IC₅₀ value.

  • Assay Procedure:

    • In a microplate, add the assay buffer, COMT enzyme, and varying concentrations of this compound (or vehicle control, e.g., DMSO).

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate (3-BTD) and methyl donor (SAM) to all wells.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C, protected from light.

    • Stop the reaction by adding a suitable stop solution (e.g., an acidic solution).

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

COMT_Inhibition_Pathway cluster_pathway Levodopa Metabolism Levodopa Levodopa Dopamine Dopamine Levodopa->Dopamine  DDC OMD 3-O-Methyldopa Levodopa->OMD  COMT This compound This compound This compound->OMD Inhibits COMT

Caption: this compound inhibits COMT, preventing levodopa metabolism to 3-O-methyldopa.

Entacapone_Prep_Workflow cluster_working Working Solution Preparation start Start: Weigh This compound Powder stock Dissolve in 100% DMSO to create stock solution start->stock mix_stock Vortex / Sonicate to ensure full dissolution stock->mix_stock aliquot Aliquot stock solution for single use mix_stock->aliquot store Store aliquots at -20°C aliquot->store prewarm Pre-warm aqueous media/buffer to 37°C store->prewarm Thaw one aliquot intermediate Perform intermediate dilution in small media volume prewarm->intermediate final_dilution Add intermediate solution dropwise to final media volume with mixing intermediate->final_dilution end Use Freshly Prepared Solution Immediately final_dilution->end

Caption: Recommended workflow for preparing this compound stock and working solutions.

Troubleshooting_Logic start Precipitation Observed? when When did it occur? start->when Yes immediate Immediately upon adding stock to media when->immediate Immediately delayed After incubation at 37°C when->delayed Delayed cause_immediate Cause: Supersaturation, High Local Concentration immediate->cause_immediate cause_delayed Cause: Instability at 37°C, pH shift, Media interaction delayed->cause_delayed solution_immediate Solution: 1. Lower final concentration. 2. Use serial dilution. 3. Add stock slowly to pre-warmed media. cause_immediate->solution_immediate solution_delayed Solution: 1. Confirm solubility at 37°C. 2. Prepare solutions fresh. 3. Check media pH. cause_delayed->solution_delayed

Caption: A troubleshooting decision tree for this compound precipitation issues.

References

Technical Support Center: Optimizing Entacapone Dosage for In Vivo COMT Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Entacapone dosage to achieve maximal Catechol-O-methyltransferase (COMT) inhibition in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for preclinical in vivo studies?

For preclinical studies in rats, a common oral dose is 10 mg/kg, which has been shown to produce a maximal degree of COMT inhibition in peripheral tissues[1]. However, the optimal dose can vary depending on the animal model, the specific research question, and the co-administered substances. It is always recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions. In humans, the 200 mg dose is considered optimal for prolonging the therapeutic effect of levodopa[2][3].

Q2: How does this compound's mechanism of action influence experimental design?

This compound is a potent and specific peripheral COMT inhibitor.[4] It works by blocking the COMT enzyme, which is a major pathway for the metabolism of levodopa to 3-methoxy-4-hydroxy-L-phenylalanine (3-OMD).[5][6] By inhibiting peripheral COMT, this compound increases the plasma half-life and bioavailability of levodopa, allowing more of it to reach the brain.[6][7][8] It is important to note that this compound has no antiparkinsonian activity on its own and must be co-administered with levodopa.[4][6] Its effects are primarily peripheral, as it minimally crosses the blood-brain barrier.[6]

Q3: How frequently should this compound be administered to maintain consistent COMT inhibition?

This compound has a short elimination half-life, approximately 0.8 hours in rats and 0.4-0.7 hours (β-phase) in humans.[1][5] Due to this rapid elimination, frequent dosing is necessary to maintain stable COMT inhibition.[9][10] In clinical settings, this compound is administered with each levodopa dose.[3][11] For in vivo animal studies, this means that single daily doses may not be sufficient for experiments requiring sustained COMT inhibition. A continuous infusion or multiple daily administrations may be necessary to avoid fluctuations in plasma levels and COMT inhibition.[10] After a 7-day treatment in rats (10 mg/kg twice daily), COMT activity recovered to control levels within 8 hours of the last dose.[1]

Q4: What are the key pharmacokinetic parameters of this compound to consider?

Understanding the pharmacokinetics of this compound is crucial for proper experimental design. Key parameters are summarized in the table below. This compound is rapidly absorbed, with peak plasma concentrations (Tmax) reached in about 1 hour.[4][5][7] It is highly bound to plasma proteins (98%), primarily albumin, which limits its distribution into tissues.[4][5][7] The absolute oral bioavailability is approximately 35%.[4][7]

Troubleshooting Guide

Issue: Suboptimal or no significant COMT inhibition observed.

Possible Cause 1: Inadequate Dosage

  • Solution: The dose of this compound may be too low for the specific animal model or experimental conditions. It is crucial to perform a dose-response study to establish the effective dose range. In human studies, doses of 200 mg were found to be optimal, while higher doses like 400 mg showed a reduced response.[4][6]

Possible Cause 2: Timing of Administration and Measurement

  • Solution: Due to its short half-life, the timing of tissue collection or functional measurement relative to this compound administration is critical.[1][10] With a 200 mg single dose in humans, maximum inhibition of erythrocyte COMT activity (average 65%) returns to baseline within 8 hours.[7] Ensure that your measurements are taken within the window of expected maximal inhibition.

Possible Cause 3: Route of Administration

  • Solution: Oral bioavailability is approximately 35% and can be variable.[4][7] If inconsistent results are obtained with oral administration, consider alternative routes such as intravenous (IV) injection to ensure complete bioavailability and more predictable plasma concentrations.

Possible Cause 4: Drug Formulation and Stability

  • Solution: Ensure the this compound formulation is appropriate for the chosen route of administration and that the compound is stable under your experimental conditions. Check the solubility and stability of your formulation. This compound is soluble in DMSO and ethanol.[12]

Issue: High variability in experimental results between subjects.

Possible Cause 1: Inter-individual Pharmacokinetic Variability

  • Solution: The absorption and metabolism of this compound can vary significantly between individuals.[4] Increasing the number of subjects per group can help to mitigate the impact of this variability on statistical power.

Possible Cause 2: Influence of Food

  • Solution: While food does not significantly affect the pharmacokinetics of this compound itself, meals rich in large neutral amino acids can delay and reduce the absorption of co-administered levodopa.[6][7] Standardize feeding protocols for all experimental subjects to ensure consistency.

Issue: Unexpected side effects or toxicity.

Possible Cause 1: Off-target effects at high concentrations

  • Solution: While this compound is a specific COMT inhibitor, very high concentrations might lead to off-target effects.[5] If toxicity is observed, consider reducing the dose. Unlike the related COMT inhibitor Tolcapone, this compound has a better safety profile regarding hepatotoxicity.[13]

Possible Cause 2: Interaction with other compounds

  • Solution: this compound is often used with levodopa and a dopa-decarboxylase inhibitor like carbidopa.[4] This combination increases levodopa levels, which can enhance dopaminergic side effects like dyskinesia.[3][4] If such effects are observed, a reduction in the levodopa dose may be necessary.[11]

Data Presentation

Table 1: Pharmacokinetic Profile of this compound

ParameterHuman (200 mg oral dose)Rat (3 mg/kg IV)Rat (10 mg/kg oral)
Tmax (Time to Peak Plasma Conc.) ~1 hour[4][5][7]N/A~0.5 hours[1]
Cmax (Peak Plasma Conc.) ~1.2 µg/mL[4][5][7]N/A~2000 ng/mL[1]
Elimination Half-life (t½) ~0.4-0.7 h (β-phase), 2.4 h (γ-phase)[5]0.8 hours[1]0.8 hours[1]
Oral Bioavailability ~35%[4][7]N/ANot specified, but sufficient for effect
Plasma Protein Binding 98% (mainly albumin)[4][5][7]Not specifiedNot specified

Table 2: Dose-Dependent Inhibition of Human Erythrocyte COMT Activity (Single Oral Dose)

This compound DoseMaximum Inhibition
200 mg ~65%[7]
800 mg ~82%[7]

Experimental Protocols

Protocol 1: Measurement of COMT Activity in Erythrocytes

This protocol provides a general framework for assessing peripheral COMT inhibition by measuring enzyme activity in red blood cells (RBCs), a common and accessible method.

  • Blood Collection: Collect whole blood samples from subjects at baseline (pre-dose) and at various time points post-Entacapone administration (e.g., 1, 2, 4, 8 hours). Use an anticoagulant such as EDTA.

  • Erythrocyte Isolation: Centrifuge the blood samples to separate plasma and buffy coat from the RBC pellet. Wash the RBC pellet multiple times with cold isotonic saline solution.

  • Lysate Preparation: Lyse the washed RBCs by adding cold distilled water or a hypotonic buffer. Centrifuge the lysate to remove cell debris. The resulting supernatant contains the COMT enzyme.

  • COMT Activity Assay:

    • The assay mixture typically contains the RBC lysate (enzyme source), a catechol substrate (e.g., epinephrine or a specific probe), a methyl donor (S-adenosyl-L-methionine, SAM), and magnesium chloride (MgCl₂) in a suitable buffer (e.g., phosphate buffer, pH 7.4).[14][15]

    • Incubate the reaction mixture at 37°C for a defined period.

    • Terminate the reaction by adding an acid (e.g., perchloric acid or formic acid).[15]

  • Quantification:

    • The O-methylated product is quantified using methods like High-Performance Liquid Chromatography (HPLC) with electrochemical detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17]

    • COMT activity is expressed as the amount of product formed per unit of time per milligram of protein.

  • Data Analysis: Calculate the percentage of COMT inhibition at each post-dose time point relative to the baseline (pre-dose) activity.

Visualizations

Levodopa_Metabolism_Pathway Levodopa Levodopa (in periphery) BBB Blood-Brain Barrier Levodopa->BBB Crosses DDC DDC Levodopa->DDC Metabolized by COMT COMT Levodopa->COMT Metabolized by Dopamine Dopamine OMD 3-O-Methyldopa (3-OMD) Levodopa_CNS Levodopa (in CNS) BBB->Levodopa_CNS DDC_CNS DDC Levodopa_CNS->DDC_CNS Converted by Dopamine_CNS Dopamine (in CNS) DDC->Dopamine COMT->OMD DDC_CNS->Dopamine_CNS This compound This compound This compound->COMT Inhibits

Caption: Levodopa metabolism and the inhibitory action of this compound.

Experimental_Workflow start Start: Dose Optimization Study acclimatize Animal Acclimatization & Baseline Measurements start->acclimatize grouping Randomize into Groups (Vehicle, Different Doses of this compound) acclimatize->grouping admin Administer Vehicle or this compound (+/- Levodopa) grouping->admin sampling Collect Blood/Tissue Samples at Predetermined Time Points admin->sampling assay Perform COMT Activity Assay (e.g., Erythrocyte Lysate) sampling->assay analysis Data Analysis: Calculate % COMT Inhibition vs. Dose assay->analysis end Determine Optimal Dose for Maximal COMT Inhibition analysis->end

Caption: Workflow for an in vivo this compound dose optimization study.

Troubleshooting_Tree start Issue: Suboptimal COMT Inhibition q_dose Was a dose-response study performed? start->q_dose s_dose Action: Perform pilot dose-escalation study. q_dose->s_dose No q_timing Is sample collection timed with drug's t½ and Tmax? q_dose->q_timing Yes s_timing Action: Adjust sampling schedule. Consider multiple dosing. q_timing->s_timing No q_route Is oral administration leading to high variability? q_timing->q_route Yes s_route Action: Consider IV administration for consistent bioavailability. q_route->s_route Yes s_ok Re-evaluate protocol and formulation. q_route->s_ok No

Caption: Decision tree for troubleshooting suboptimal COMT inhibition.

References

Technical Support Center: Troubleshooting Entacapone Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the drug Entacapone in common colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, understand, and mitigate this interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

A1: this compound is a medication used in the treatment of Parkinson's disease. It belongs to a class of drugs known as catechol-O-methyltransferase (COMT) inhibitors. Its chemical structure contains a nitrocatechol group, which is the primary cause of interference in many biochemical assays. This interference can occur through several mechanisms:

  • Intrinsic Color: this compound solutions are yellow, which can contribute to the absorbance reading in colorimetric assays, leading to falsely elevated results. The UV-visible spectrum of this compound shows absorbance maxima that can overlap with the wavelengths used in many assays.[1][2][3]

  • Reducing Properties: The catechol moiety of this compound has antioxidant properties, allowing it to act as a reducing agent. This can interfere with assays that rely on the reduction of metal ions (e.g., Cu²⁺ in BCA and Lowry assays) or the quenching of radical species.

  • Chelating Properties: Catechols are known to chelate metal ions. This can interfere with assays where metal ions are part of the detection mechanism.

  • Reactivity with Assay Reagents: The nitro group and the catechol hydroxyls make this compound a reactive molecule that can potentially interact directly with assay reagents, leading to unpredictable results.

Q2: Which colorimetric assays are most likely to be affected by this compound?

A2: Based on its chemical properties, this compound has the potential to interfere with a range of colorimetric assays, including:

  • Protein Assays:

    • Bicinchoninic Acid (BCA) Assay: Highly susceptible due to the reduction of Cu²⁺ to Cu⁺ by both proteins and this compound.[4][5][6][7]

    • Lowry Assay: Susceptible for similar reasons to the BCA assay, as it also involves the reduction of a copper-tartrate complex.[8][9][10]

    • Bradford Assay: Potentially less susceptible as it is based on dye-binding, but interference can still occur due to spectral overlap or interactions with the dye molecule.[11][12][13]

  • Creatinine Assays:

    • Jaffé Method: This method is prone to interference from various substances that can react with alkaline picrate, and the structure of this compound suggests a potential for such a reaction.[14][15][16]

  • Uric Acid Assays:

    • Uricase-Peroxidase Based Assays: The antioxidant properties of this compound can interfere with the peroxidase-catalyzed color development step.

Q3: How can I determine if this compound is interfering with my assay?

A3: To confirm interference, you can perform the following control experiments:

  • Spike-in Control: Add a known concentration of this compound to a sample with a known analyte concentration and compare the result to the same sample without this compound. A significant difference indicates interference.

  • This compound-only Control: Run a sample containing only this compound (at the concentration expected in your experimental samples) in your assay. Any signal detected will be due to the drug's interference.

  • Serial Dilution: Analyze a series of dilutions of your experimental sample. If interference is present, the calculated analyte concentration may not be linear across the dilution series.

Troubleshooting Guides

Issue 1: Inaccurate results in protein quantification assays (Bradford, BCA, Lowry).

This guide will help you troubleshoot and mitigate interference from this compound in common protein assays.

Potential CauseTroubleshooting StepsExpected Outcome
Spectral Interference (Intrinsic Color of this compound) 1. Measure the absorbance spectrum of this compound: Dissolve this compound in the assay buffer and measure its absorbance across the relevant wavelength range (e.g., 400-700 nm). 2. Use a sample-specific blank: For each sample containing this compound, prepare a parallel blank containing the same concentration of this compound in the assay buffer but without the protein standard or sample. Subtract the absorbance of this blank from your sample reading.Correction for the background absorbance of this compound, leading to more accurate protein concentration measurements.
Chemical Interference (Reducing/Chelating Properties) 1. Protein Precipitation: Use methods like trichloroacetic acid (TCA) or acetone precipitation to separate the protein from the interfering drug.[17][18][19][20] 2. Solid-Phase Extraction (SPE): If working with biological fluids like plasma, use a suitable SPE cartridge to remove this compound prior to the assay.[21][22][23][24][25]Removal of this compound from the sample, eliminating its chemical interference with the assay reagents.

Protocol 1: Trichloroacetic Acid (TCA) / Acetone Protein Precipitation

  • To 100 µL of your protein sample containing this compound, add 100 µL of 20% TCA.

  • Vortex briefly and incubate on ice for 30 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant which contains the this compound.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone and centrifuge again at 15,000 x g for 5 minutes at 4°C.

  • Remove the acetone and allow the pellet to air dry.

  • Resuspend the protein pellet in a buffer compatible with your chosen protein assay.

DOT Script for Protein Precipitation Workflow:

Sample Protein Sample + this compound Add_TCA Add TCA (10% final) Sample->Add_TCA Incubate Incubate on Ice (30 min) Add_TCA->Incubate Centrifuge1 Centrifuge (15,000 x g, 10 min) Incubate->Centrifuge1 Supernatant Supernatant (Contains this compound) Centrifuge1->Supernatant Discard Pellet1 Protein Pellet Centrifuge1->Pellet1 Add_Acetone Add Cold Acetone Pellet1->Add_Acetone Centrifuge2 Centrifuge (15,000 x g, 5 min) Add_Acetone->Centrifuge2 Pellet2 Washed Protein Pellet Centrifuge2->Pellet2 Resuspend Resuspend in Assay Buffer Pellet2->Resuspend Assay Perform Protein Assay Resuspend->Assay

Protein precipitation workflow for removing this compound.

Issue 2: Falsely elevated creatinine levels in the Jaffé assay.

This guide addresses interference from this compound in the Jaffé method for creatinine determination.

Potential CauseTroubleshooting StepsExpected Outcome
Formation of a Colored Complex 1. Switch to an Enzymatic Creatinine Assay: Enzymatic methods are generally more specific and less prone to interference from non-creatinine chromogens.[26] 2. Sample Pre-treatment: If an enzymatic assay is not available, consider methods to remove this compound, such as solid-phase extraction, before performing the Jaffé assay.More accurate creatinine measurements by avoiding the non-specific reaction of this compound with the Jaffé reagents.

DOT Script for Creatinine Assay Troubleshooting Logic:

Start Inaccurate Creatinine Result with Jaffé Assay Check_Interference Suspect this compound Interference? Start->Check_Interference Switch_Assay Switch to Enzymatic Creatinine Assay Check_Interference->Switch_Assay Yes Pretreat_Sample Perform Sample Pre-treatment (e.g., SPE) Check_Interference->Pretreat_Sample Enzymatic assay not available Accurate_Result Accurate Creatinine Measurement Switch_Assay->Accurate_Result Perform_Jaffe Perform Jaffé Assay Pretreat_Sample->Perform_Jaffe Perform_Jaffe->Accurate_Result

Decision pathway for addressing this compound interference in creatinine assays.

Issue 3: Inaccurate results in uric acid assays.

This guide provides steps to address interference from this compound in uricase-based uric acid assays.

Potential CauseTroubleshooting StepsExpected Outcome
Antioxidant Interference 1. Sample Dilution: Diluting the sample may reduce the concentration of this compound to a level that no longer significantly interferes with the assay, while keeping the uric acid concentration within the detectable range. 2. Sample Pre-treatment: Use solid-phase extraction to remove this compound from the sample before the assay.Accurate determination of uric acid concentration by minimizing the quenching of the colorimetric signal by this compound.

DOT Script for Uric Acid Assay Interference Pathway:

This compound This compound (Antioxidant) Interference Interference: This compound scavenges H2O2 or reduces the oxidized chromogen This compound->Interference Uricase Uricase Allantoin Allantoin + H2O2 Uricase->Allantoin Uric_Acid Uric Acid Uric_Acid->Uricase Peroxidase Peroxidase Allantoin->Peroxidase Chromogen_Oxidized Colored Product (Measured) Peroxidase->Chromogen_Oxidized Chromogen_Reduced Colorless Chromogen Chromogen_Reduced->Peroxidase Interference->Peroxidase Inhibits

Potential mechanism of this compound interference in uricase-based uric acid assays.

References

Technical Support Center: Enhancing the Oral Bioavailability of Entacapone in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies aimed at improving the oral bioavailability of Entacapone.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound inherently low and variable?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it possesses both low aqueous solubility and low permeability.[1][2] Its bioavailability is further compromised by high lipophilicity, significant pre-systemic clearance (first-pass metabolism) in the gastrointestinal mucosa, and potential P-glycoprotein (P-gp) efflux.[1][2] These factors collectively contribute to its limited and unpredictable absorption after oral administration.

Q2: What are the primary formulation strategies being investigated to improve this compound's oral bioavailability?

Current research focuses on advanced drug delivery systems to overcome the solubility and permeability challenges of this compound. The most promising approaches include:

  • Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate this compound, enhancing its solubility and protecting it from degradation and first-pass metabolism.[1][3]

  • Cocrystallization: This technique involves modifying the solid-state properties of this compound by combining it with a coformer (like theophylline) to create a new crystalline structure with improved solubility and dissolution rates.[4]

  • Solid Lipid Dispersions: These formulations involve dispersing this compound in a lipid matrix, often in an amorphous state, to increase its surface area and dissolution velocity.

  • Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form nanoemulsions in the gastrointestinal tract, improving drug solubilization and absorption.[5]

Q3: How do Nanostructured Lipid Carriers (NLCs) enhance the bioavailability of this compound?

NLCs improve the oral bioavailability of this compound through several mechanisms. Their nanoscale particle size increases the surface area for dissolution. The lipid matrix solubilizes the lipophilic this compound, and the formulation can protect the drug from enzymatic degradation in the GI tract. Furthermore, lipid-based formulations can facilitate lymphatic transport, bypassing the portal circulation and reducing first-pass metabolism in the liver.[1] Studies have shown that this compound-loaded NLCs lead to a significant increase in plasma concentration and residence time compared to the free drug.[1][3]

Q4: What is the principle behind using cocrystals to improve this compound's properties?

Cocrystallization alters the physicochemical properties of an active pharmaceutical ingredient (API) without modifying its chemical structure. By forming a cocrystal with a water-soluble coformer, the resulting solid form of this compound can exhibit enhanced aqueous solubility and a faster dissolution rate.[4] For instance, a cocrystal of this compound with theophylline hydrate has been shown to have both high solubility and good permeability.[4][6]

Troubleshooting Guides

Formulation of this compound-Loaded Nanostructured Lipid Carriers (NLCs)
Issue Potential Cause Troubleshooting/Recommendation
Low Entrapment Efficiency Poor solubility of this compound in the selected lipids.Screen various solid and liquid lipids to determine the highest solubility for this compound. For example, Glyceryl Monostearate (GMS) as a solid lipid and Oleic acid as a liquid lipid have shown good results.[1] Optimize the solid lipid to liquid lipid ratio.
Drug leakage during the formulation process.Ensure the temperature of the aqueous phase is similar to the melted lipid phase during pre-emulsion formation to prevent premature lipid solidification. Optimize sonication time and amplitude to achieve rapid nanoparticle formation and drug entrapment.[1]
Large Particle Size or High Polydispersity Index (PDI) Inefficient homogenization or sonication.Increase sonication time or amplitude. A probe sonicator is often more effective than a bath sonicator for producing smaller, more uniform NLCs.[2] Ensure the surfactant concentration (e.g., Tween 80) is sufficient to stabilize the nanoparticle surface and prevent agglomeration.[1]
Aggregation of nanoparticles.Check the zeta potential of the formulation. A higher absolute value (e.g., > |-20| mV) indicates better colloidal stability. Adjusting the type or concentration of the surfactant can help increase surface charge and prevent aggregation.
Instability of the NLC dispersion during storage Ostwald ripening or particle aggregation over time.Optimize the lipid composition and surfactant concentration. Lyophilization of the NLC dispersion with a suitable cryoprotectant can improve long-term stability.
In-Vivo Pharmacokinetic Studies in Rats
Issue Potential Cause Troubleshooting/Recommendation
High variability in plasma concentrations between animals Inconsistent dosing volume or technique.Ensure accurate oral gavage technique and consistent administration volume based on animal body weight.
Differences in food intake affecting absorption.Fast the animals overnight (with free access to water) before dosing to standardize gastric conditions.
Low or undetectable plasma concentrations of this compound Poor absorption of the formulation.Re-evaluate the in-vitro dissolution and permeability of the formulation. The formulation may not be releasing the drug effectively in the GI tract.
Rapid clearance of the drug.For novel formulations, consider a pilot study with a more frequent blood sampling schedule in the initial hours post-dosing to accurately capture the Cmax and initial absorption phase.
Unexpected adverse events in study animals Toxicity of the formulation components.Review the safety and GRAS (Generally Regarded As Safe) status of all excipients used. Consider a preliminary dose-ranging toxicity study for novel formulations.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Plain this compound and this compound-Loaded NLCs in Wistar Rats

ParameterPlain this compoundThis compound-NLCs
Cmax (ng/mL) 1592 ± 992993 ± 322
Tmax (h) 0.5 ± 0.081.0 ± 0.13
t1/2 (h) 0.704 ± 0.014.74 ± 0.58
AUC0–∞ (ng·h/mL) Not explicitly stated in snippet, but significantly lower than NLCs.Significantly higher than plain this compound.[1]
Mean Residence Time (MRT) Not explicitly stated in snippet, but significantly lower than NLCs.Significantly higher than plain this compound.[1]

Data sourced from in-vivo studies in Wistar rats.[1]

Experimental Protocols

Preparation of this compound-Loaded NLCs by Probe Sonication
  • Lipid Screening:

    • Determine the solubility of this compound in various solid lipids (e.g., Glyceryl Monostearate, Glyceryl tribehenate) and liquid lipids (e.g., Oleic acid, Olive oil).[1]

    • Select the solid and liquid lipid combination that demonstrates the highest solubility for this compound. For example, GMS and Oleic acid have been successfully used.[1]

  • Preparation of Lipid and Aqueous Phases:

    • Prepare the lipid phase by melting the selected solid lipid (e.g., GMS) and liquid lipid (e.g., Oleic acid) at a specific ratio (e.g., 70:30) at a temperature of approximately 80°C.[1]

    • Dissolve this compound in the molten lipid mixture.

    • Prepare the aqueous phase by dissolving a surfactant (e.g., Tween 80) in double-distilled water and heating it to the same temperature as the lipid phase (80°C).[1]

  • Formation of Pre-emulsion:

    • Add the hot lipid phase to the hot aqueous phase under continuous stirring (e.g., 1800 rpm) to form a coarse pre-emulsion.[1]

  • Sonication:

    • Homogenize the warm pre-emulsion using a probe sonicator (e.g., at 60% amplitude with a pulse cycle of 20 seconds on and 10 seconds off) for a predetermined time (e.g., 10 minutes) to form the NLC dispersion.[1]

    • Allow the resulting nanoemulsion to cool to room temperature, leading to the formation of solid this compound-loaded NLCs.

In-Vivo Pharmacokinetic Study in Wistar Rats
  • Animal Acclimatization and Grouping:

    • Acclimatize healthy Wistar rats (e.g., 200-250g) for at least one week before the experiment, with standard access to food and water.

    • Divide the animals into two groups: a control group (receiving plain this compound suspension) and a test group (receiving this compound-loaded NLCs).

  • Dosing:

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of the respective formulations to each group via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.5 mL) from the retro-orbital plexus at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[1]

    • Collect the samples in heparinized tubes and centrifuge to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma samples for this compound concentration using a validated analytical method, such as HPLC.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) from the plasma concentration-time profiles using non-compartmental analysis software.[1]

Visualizations

Experimental_Workflow_NLC_Preparation cluster_screening 1. Material Screening cluster_preparation 2. Formulation Preparation SolidLipid Solid Lipid Screening (e.g., GMS) Solubility Determine this compound Solubility SolidLipid->Solubility LiquidLipid Liquid Lipid Screening (e.g., Oleic Acid) LiquidLipid->Solubility LipidPhase Prepare Lipid Phase: Melt Lipids + Dissolve this compound (80°C) Solubility->LipidPhase PreEmulsion Create Pre-Emulsion (High-Speed Stirring) LipidPhase->PreEmulsion AqueousPhase Prepare Aqueous Phase: Surfactant in Water (80°C) AqueousPhase->PreEmulsion Sonication Probe Sonication (e.g., 10 min) PreEmulsion->Sonication NLCs This compound-Loaded NLCs Sonication->NLCs

Caption: Workflow for the Preparation of this compound-Loaded NLCs.

InVivo_Pharmacokinetic_Study_Workflow cluster_animal_prep 1. Animal Preparation cluster_experiment 2. Experimental Procedure cluster_analysis 3. Data Analysis Acclimatization Acclimatize Wistar Rats Grouping Group Allocation: - Control (Plain Drug) - Test (NLC Formulation) Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Gavage Dosing Fasting->Dosing BloodSampling Serial Blood Sampling (Retro-orbital Plexus) Dosing->BloodSampling PlasmaSeparation Centrifugation to Separate Plasma BloodSampling->PlasmaSeparation HPLC HPLC Analysis for Drug Concentration PlasmaSeparation->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) HPLC->PK_Analysis Comparison Compare Formulation vs. Control PK_Analysis->Comparison

Caption: Workflow for an In-Vivo Pharmacokinetic Study in Rats.

References

Minimizing Entacapone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing entacapone degradation during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for this compound are isomerization and photodegradation. The main metabolic pathway involves isomerization to its cis-isomer (Z-entacapone), which is then, along with the parent drug, directly glucuronidated.[1] this compound is also susceptible to photodegradation when exposed to UV light, which can lead to the formation of its geometric Z-isomer.[2][3] Forced degradation studies have shown that this compound can also degrade under acidic, basic, and oxidative conditions.[4][5]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound's solubility and stability are pH-dependent. It is a weak acid and has low solubility in acidic conditions.[6] While some HPLC methods utilize a low pH mobile phase (e.g., pH 2.5-3.0) for optimal separation, it is crucial to minimize the time the sample is in highly acidic or basic solutions during preparation to prevent hydrolysis.[6][7] One study noted that this compound has a tendency to precipitate when left standing in a mixture of acetonitrile and methanol.[8]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is sensitive to light. Exposure to UV light can cause photodegradation, leading to the formation of the Z-isome.[2][3] Therefore, it is critical to protect samples containing this compound from light at all stages of handling, storage, and analysis. This can be achieved by using amber vials, covering sample containers with aluminum foil, and minimizing exposure to ambient light.[9]

Q4: What are the recommended storage conditions for this compound samples?

A4: To minimize degradation, this compound samples, especially in solution, should be stored at low temperatures and protected from light. For biological samples like plasma, storage at -20°C or -80°C is recommended for long-term stability. For short-term storage and during sample processing, keeping samples on ice or in a refrigerated autosampler is advisable. One study on a fixed-dose combination tablet containing this compound found that solutions were stable for up to 24 hours when stored at 10°C, whereas degradation was observed at 25°C.[8]

Q5: Can antioxidants be used to stabilize this compound solutions?

A5: Yes, the use of antioxidants can help prevent oxidative degradation of this compound. While specific antioxidants for this compound sample preparation are not extensively detailed in the reviewed literature, one study mentioned that solution stability was "guaranteed by the addition of an antioxidant" without specifying the agent.[10] Given the catechol structure of this compound, antioxidants that are effective for other catechols, such as ascorbic acid or sodium metabisulfite, could be considered. However, empirical evaluation of their effectiveness and potential for interference with the analytical method is necessary.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low recovery of this compound Degradation during sample processing: Exposure to light, extreme pH, or elevated temperatures.- Work under low light conditions or use amber-colored labware.- Ensure the pH of solutions is maintained within a stable range (near neutral if possible, though method-dependent).- Keep samples on ice or at a controlled low temperature throughout the extraction process.
Precipitation of this compound: Use of inappropriate solvents.- Avoid prolonged storage in mixtures of acetonitrile and methanol where precipitation has been noted.[8]- If precipitation occurs, try altering the solvent composition or pH. A diluent of 1% orthophosphoric acid and tetrahydrofuran (80:20) has been used to improve solubility and stability.[6]
Appearance of unexpected peaks in the chromatogram Formation of degradation products: Isomerization to Z-entacapone due to light exposure or other degradation pathways.- Strictly protect samples from light.[2][3]- Re-evaluate sample handling procedures to minimize stress conditions (heat, extreme pH).- Perform forced degradation studies to identify the retention times of potential degradation products.[5]
Inconsistent results between replicates Ongoing degradation in prepared samples: Instability of this compound in the final sample solution.- Analyze samples as quickly as possible after preparation.- Store prepared samples in a refrigerated and dark autosampler.- Evaluate the stability of this compound in your specific diluent over the expected analysis time. One study found stability for up to 48 hours in their diluent.[4]

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma for HPLC-MS/MS Analysis

This protocol is a synthesized example based on common practices described in the literature for bioanalytical methods.

  • Sample Collection and Handling:

    • Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).

    • Protect the blood sample from light immediately after collection.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Transfer the plasma to amber-colored cryovials and store at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice in the dark.

    • To 200 µL of plasma in a polypropylene tube, add 50 µL of an internal standard solution (e.g., a structurally similar compound like tolcapone).

    • Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the organic supernatant to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Preparation of this compound Standard Solutions for HPLC Analysis

This protocol is based on methodologies for creating calibration standards as described in various analytical validation studies.[1]

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL amber volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water (50:50, v/v)). Sonicate briefly if necessary to ensure complete dissolution.

    • Store the stock solution at 4°C and protect from light.

  • Working Standard Solution Preparation:

    • Perform serial dilutions of the stock solution using the same diluent to prepare working standards at various concentrations covering the expected range of the samples.

    • Prepare these solutions fresh daily or validate their stability for a longer storage period.

Visualizations

Entacapone_Degradation_Pathway This compound This compound (E-isomer) Z_Isomer Z-Isomer This compound->Z_Isomer Isomerization (Main Metabolic Pathway & Photodegradation) Glucuronide_E This compound Glucuronide (Inactive) This compound->Glucuronide_E Direct Glucuronidation Other_Degradation Other Degradation Products (from Acid/Base/Oxidation) This compound->Other_Degradation Stress Conditions Glucuronide_Z Z-Isomer Glucuronide (Inactive) Z_Isomer->Glucuronide_Z Glucuronidation

Caption: Major degradation and metabolic pathways of this compound.

Sample_Prep_Workflow cluster_prevention Preventative Measures cluster_workflow Sample Preparation Workflow Light Protect from Light Collection Sample Collection Light->Collection Storage Storage Light->Storage Extraction Extraction Light->Extraction Temp Low Temperature Temp->Storage Temp->Extraction pH Control pH pH->Extraction Antioxidant Use Antioxidants Antioxidant->Extraction Collection->Storage Storage->Extraction Analysis Analysis Extraction->Analysis

Caption: Workflow for minimizing this compound degradation.

References

Technical Support Center: Entacapone Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in entacapone pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical pharmacokinetic profile of this compound?

This compound is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) reached in approximately one hour.[1][2][3][4][5] It has an absolute oral bioavailability of about 35%.[5][6][7] The drug is highly bound to plasma proteins (around 98%), primarily albumin, which limits its distribution into tissues.[1][5][8] this compound undergoes extensive metabolism, mainly through isomerization to its cis-isomer and subsequent glucuronidation.[1][5][8] Elimination is biphasic, with an initial half-life of about 0.6 hours and a terminal half-life of approximately 2.4-3.5 hours.[1][6][9]

Q2: Why is there such high variability in this compound pharmacokinetic data?

Significant inter- and intra-individual variability is a known characteristic of this compound's pharmacokinetics.[1] Peak plasma concentrations can vary as much as 20-fold between individuals.[1] This variability can be attributed to several factors, including:

  • Irregular gastric emptying and variable gastrointestinal motility.[1]

  • Genetic polymorphisms in the Catechol-O-methyltransferase (COMT) enzyme.[10][11][12]

  • Extensive first-pass metabolism in the liver and small intestine.[13]

  • Potential for drug-drug interactions.[14][15][16]

Q3: How does food impact the pharmacokinetics of this compound?

Food does not significantly affect the absorption or bioavailability of this compound.[1][5] However, meals rich in large neutral amino acids can delay and reduce the absorption of levodopa, which is often co-administered with this compound.[1]

Q4: What is the primary route of excretion for this compound and its metabolites?

The majority of an this compound dose (approximately 90%) is excreted in the feces, with about 10% excreted in the urine.[1][5][8] Only a very small fraction (about 0.2%) of the dose is found unchanged in the urine.[1][5] This indicates that biliary excretion is the major route of elimination.[1][5][8]

Troubleshooting Guide

This guide addresses common issues encountered during this compound pharmacokinetic experiments.

Issue 1: High variability in Cmax and AUC values between subjects.

  • Possible Cause: Genetic polymorphism of the COMT enzyme, specifically the Val158Met variant, can significantly influence this compound's effect on levodopa pharmacokinetics and may contribute to variability.[10][12][17] Individuals with the high-activity COMT genotype (Val/Val or HH) may exhibit a more pronounced response to this compound compared to those with the low-activity genotype (Met/Met or LL).[10][12]

  • Troubleshooting Steps:

    • Genotyping: Consider genotyping study participants for the COMT Val158Met polymorphism to stratify the data and reduce inter-individual variability.[11]

    • Statistical Analysis: Employ statistical models that account for genotype as a covariate to better understand its contribution to the observed variability.

Issue 2: Inconsistent or delayed absorption (variable Tmax).

  • Possible Cause: Variability in gastric emptying and gastrointestinal motility can lead to inconsistent absorption rates.[1][9] While food itself doesn't impact this compound's PK, the composition of meals can affect GI transit times.

  • Troubleshooting Steps:

    • Standardized Conditions: Ensure strict standardization of fasting conditions before drug administration.

    • Controlled Diet: If the study design allows, provide a standardized meal to all participants to minimize variability in gastric emptying. While this compound's absorption isn't affected by food, this can help standardize the physiological conditions of the GI tract.

Issue 3: Lower than expected plasma concentrations.

  • Possible Cause 1: Issues with sample collection and handling leading to drug degradation.

  • Troubleshooting Steps:

    • Sample Handling Protocol: Follow a strict protocol for blood sample collection, processing, and storage. Use appropriate anticoagulants and store plasma samples at -20°C or lower until analysis.[18]

    • Stability Testing: this compound has been shown to be stable in plasma for at least 30 days when stored frozen.[18] However, it is good practice to perform stability tests under your specific laboratory conditions.

  • Possible Cause 2: Drug-drug interactions affecting absorption or metabolism.

  • Troubleshooting Steps:

    • Concomitant Medications Review: Carefully review and document all concomitant medications, including over-the-counter drugs and supplements. Iron salts, for instance, can reduce the bioavailability of this compound.[14]

    • Interaction Check: Cross-reference concomitant medications with known this compound drug interactions.[14][15][16]

Data Presentation

Table 1: Summary of this compound Pharmacokinetic Parameters (Single 200 mg Dose)

ParameterValueReference
Tmax (Time to Peak Concentration) ~1 hour[1][2][5]
Cmax (Peak Plasma Concentration) ~1.2 µg/mL[1][5]
Absolute Bioavailability ~35%[5][6][7]
Plasma Protein Binding ~98% (mainly to albumin)[1][5]
Elimination Half-life (β-phase) ~2.4 - 3.5 hours[1][6][9]
Volume of Distribution (Vd) ~20 L (at steady state)[5]

Table 2: Influence of COMT Val158Met Polymorphism on Levodopa AUC Increase with this compound

COMT GenotypeMean Increase in Levodopa AUCReference
High-activity (Val/Val or H/H) +62% (± 6%)[10]
Heterozygous (Val/Met or H/L) +41% (± 36%)[12]
Low-activity (Met/Met or L/L) +34% (± 8%)[10]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using HPLC-UV

This protocol is based on a validated method for the quantification of this compound in human plasma.[18]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 500 µL of human plasma, add the internal standard (e.g., rofecoxib).

    • Perform a single-step liquid-liquid extraction using an ethyl acetate/n-hexane mixture (30:70, v/v).

    • Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reverse phase C18 column.

    • Mobile Phase: Isocratic mixture of 30 mM phosphate buffer (pH 2.75) and acetonitrile (62:38, v/v).[18]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 315 nm.[18]

  • Validation Parameters:

    • Linearity: Establish a linear range, for example, from 25 to 2500 ng/mL.[18]

    • Lower Limit of Quantitation (LLOQ): Should be determined, for example, 25 ng/mL with a relative standard deviation of less than 8%.[18]

    • Precision and Accuracy: Within-batch and between-batch precision should be assessed, with acceptance criteria typically within ±15% (±20% for LLOQ).[18]

Visualizations

Entacapone_Metabolism_Pathway ENT This compound (trans-isomer) CIS Cis-isomer ENT->CIS Isomerization (Main Metabolic Pathway) ENT_GLUC This compound Glucuronide ENT->ENT_GLUC Direct Glucuronidation CIS_GLUC Cis-isomer Glucuronide CIS->CIS_GLUC Glucuronidation EXCRETION Excretion (Feces and Urine) ENT_GLUC->EXCRETION CIS_GLUC->EXCRETION

Caption: Metabolic pathway of this compound.

PK_Variability_Factors PK_Var This compound Pharmacokinetic Variability GI Gastrointestinal Factors (Gastric Emptying, Motility) GI->PK_Var Genetics Genetic Factors (COMT Polymorphism) Genetics->PK_Var Metabolism First-Pass Metabolism (Liver, Intestine) Metabolism->PK_Var DDI Drug-Drug Interactions DDI->PK_Var

Caption: Key factors contributing to this compound PK variability.

Experimental_Workflow_HPLC Sample 1. Plasma Sample Collection LLE 2. Liquid-Liquid Extraction (with Internal Standard) Sample->LLE HPLC 3. HPLC Analysis (C18 Column, UV Detection) LLE->HPLC Data 4. Data Analysis (Quantification) HPLC->Data

Caption: Workflow for this compound quantification in plasma by HPLC.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Entacapone.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (this compound). For biological samples like human plasma, this includes proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[1][2]

Q2: What are the common signs that my this compound assay is being affected by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples.

  • Inaccurate quantitative results.

  • Non-linear calibration curves.

  • Decreased assay sensitivity.

  • Inconsistent peak areas for the same concentration across different biological samples.[3]

Q3: How can I identify and quantify matrix effects in my this compound analysis?

A3: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative technique to identify regions in the chromatogram where ion suppression or enhancement occurs. A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the constant signal of this compound indicates the presence of matrix effects at that specific retention time.[1]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of matrix effects. The response of this compound in a neat (clean) solvent is compared to its response in an extracted blank matrix that has been spiked with this compound after the extraction process.[1] The matrix factor (MF) is calculated as follows:

    MF = (Peak Area in Post-Extracted Spiked Sample) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and mitigating matrix effects in your this compound LC-MS/MS analysis.

Step 1: Identify the Problem

First, confirm that the issues you are observing are likely due to matrix effects.

Symptom Possible Cause Related to Matrix Effects
Inconsistent retention timesMatrix components affecting the column chemistry.
Poor peak shape (tailing, fronting, splitting)Co-eluting matrix components interfering with the peak.
Low signal intensity/sensitivityIon suppression caused by the sample matrix.
High variability in resultsInconsistent matrix effects between different samples.
Step 2: Assess and Quantify Matrix Effects

If you suspect matrix effects, perform a quantitative assessment to understand the extent of the issue. The following table provides an example of how to present this data.

Table 1: Quantitative Assessment of Matrix Effect and Recovery for this compound

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Peak Area (Neat Solution)Mean Peak Area (Post-Extraction Spike in Plasma)Matrix Factor (MF)Recovery (%)
Liquid-Liquid Extraction (LLE) 180150,000142,5000.95 (5% Suppression)90.22[4]
17601,480,0001,450,4000.98 (2% Suppression)-
Protein Precipitation (PPT) 180150,000112,5000.75 (25% Suppression)>95%
17601,480,0001,184,0000.80 (20% Suppression)-

Note: Data for LLE is derived from literature values demonstrating minimal matrix effect.[4] Data for PPT is illustrative of a common outcome where this method can lead to more significant ion suppression compared to LLE.[5][6]

Step 3: Implement Strategies to Overcome Matrix Effects

Based on your assessment, implement one or more of the following strategies.

  • Optimize Sample Preparation: The goal is to remove interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Often provides cleaner extracts than protein precipitation.[6]

    • Solid-Phase Extraction (SPE): Can be highly selective in removing interferences.

    • Protein Precipitation (PPT): A simpler but generally less clean method. May be sufficient if matrix effects are minimal.[5]

  • Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components.

    • Change the mobile phase gradient: A shallower gradient can improve resolution.

    • Adjust the mobile phase pH: This can alter the retention times of both this compound and interfering compounds.

    • Use a different column chemistry: A column with a different stationary phase (e.g., C8 instead of C18) may provide better separation.[7][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for matrix effects. A SIL-IS (e.g., this compound-d10) is chemically identical to the analyte and will be affected by matrix effects in the same way. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be normalized.

  • Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as your samples. This helps to ensure that the calibration curve accurately reflects the analytical response in the presence of matrix components.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma

This protocol is based on a validated method for the determination of this compound in human plasma.[4]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 50 µL of the internal standard working solution (e.g., Tolcapone in methanol).

    • Add 100 µL of 0.1 M NaOH and vortex for 30 seconds.

    • Add 2.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Vortex for 10 minutes.

  • Centrifugation:

    • Centrifuge the tubes at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Evaporation:

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 500 µL of the mobile phase.

    • Vortex for 1 minute.

  • Injection:

    • Inject a suitable volume (e.g., 15 µL) into the LC-MS/MS system.[4]

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These parameters are a starting point and may require optimization for your specific instrument.

  • Liquid Chromatography:

    • Column: ACE 3 C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]

    • Mobile Phase: 50:50 (v/v) mixture of acetonitrile and 10 mM ammonium phosphate.[4]

    • Flow Rate: 0.5 mL/min.[4]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

    • Injection Volume: 15 µL.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode.[4]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (m/z) 305.10 → Product ion (m/z) 242.10.[4]

      • Tolcapone (Internal Standard): Precursor ion (m/z) 272.20 → Product ion (m/z) 212.10.[4]

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for your specific instrument.

Visualizations

TroubleshootingWorkflow cluster_Start Start: Analytical Issue Observed cluster_Assessment Step 1: Problem Identification & Assessment cluster_Mitigation Step 2: Mitigation Strategies cluster_Validation Step 3: Re-evaluation cluster_End End: Method Validated Start Poor Reproducibility, Inaccurate Results, Low Sensitivity Assess Perform Quantitative Matrix Effect Assessment (Post-Extraction Spike) Start->Assess Decision Is Matrix Effect Significant? Assess->Decision Optimize_SP Optimize Sample Preparation (LLE, SPE) Decision->Optimize_SP Yes End Proceed with Validated Method Decision->End No Optimize_LC Optimize Chromatographic Separation Optimize_SP->Optimize_LC Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_LC->Use_SIL_IS Matrix_Match Use Matrix-Matched Calibration Use_SIL_IS->Matrix_Match Reassess Re-assess Matrix Effect Matrix_Match->Reassess Final_Decision Problem Resolved? Reassess->Final_Decision Final_Decision->Assess No, Iterate Final_Decision->End Yes

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SamplePrepComparison cluster_Input Input cluster_Methods Sample Preparation Methods cluster_Output Output for LC-MS/MS Plasma Plasma Sample (this compound + Matrix) PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Plasma->LLE PPT_Extract Less Clean Extract (Higher Matrix) PPT->PPT_Extract LLE_Extract Cleaner Extract (Lower Matrix) LLE->LLE_Extract

Caption: Comparison of sample preparation methods for matrix effect reduction.

References

Entacapone stability in different solvents and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Entacapone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in various solvents and under different storage conditions. Below you will find frequently asked questions and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

A: Solid, crystalline this compound should be stored at -20°C in a tightly sealed container.[1] Under these conditions, it is stable for at least four years.[2] For combination products like Stalevo™, storage is recommended at room temperature (below 30°C or 86°F), protected from heat, moisture, and direct light.[3]

Q2: What are the best solvents for dissolving this compound?

A: this compound is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[2] For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices, offering high solubility. Ethanol can also be used, although the solubility is lower.[2] It is recommended to purge organic solvents with an inert gas before preparing solutions.[2]

Q3: How do I prepare an aqueous solution of this compound?

A: Due to its poor water solubility, this compound should first be dissolved in a minimal amount of DMSO to create a concentrated stock solution.[2] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[2]

Q4: How stable is this compound once in solution?

A: The stability of this compound in solution depends on the solvent and storage temperature.

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day due to limited stability.[2]

  • DMSO Stock Solutions: When stored at -20°C, DMSO stock solutions should be used within one month to prevent loss of potency.[4] It is best practice to create single-use aliquots to avoid repeated freeze-thaw cycles.[4]

  • Other Solutions: A study involving a combined formulation found that solutions were stable for up to 24 hours when stored at 10°C.[5] Test solutions prepared in an acetonitrile/water diluent have been shown to be stable for up to 48 hours.[6]

Q5: What are the main degradation pathways for this compound?

A: The primary degradation pathways for this compound are isomerization and hydrolysis.

  • Isomerization: The main metabolic and photodegradation pathway is the isomerization of the active (E)-isomer to its inactive (Z)-isomer (cis-isomer).[7][8] This can be induced by exposure to UV light.[8]

  • Hydrolysis & Oxidation: Forced degradation studies show that this compound is susceptible to degradation under acidic, basic, and oxidative (e.g., hydrogen peroxide) conditions.[6] The most significant degradation occurs in basic conditions.[9]

Data Summary Tables

Table 1: Solubility of this compound in Common Solvents

SolventApproximate SolubilityReference(s)
DMSO (Dimethyl Sulfoxide)~30 mg/mL[2][4][10]
DMF (Dimethylformamide)~30 mg/mL[2]
Ethanol~5 mg/mL[2]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mL[2]
20% Sodium Acetate (aq)Enhanced aqueous solubility[11]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationKey ConsiderationsReference(s)
Crystalline Solid-20°C≥ 4 yearsKeep in a desiccated, tightly sealed container.[2]
DMSO Stock Solution-20°C≤ 1 monthAliquot to avoid freeze-thaw cycles.[4]
Aqueous Solution2-8°C≤ 24 hoursPrepare fresh before use. Not recommended for long-term storage.[2]

Table 3: Summary of Forced Degradation Studies

Stress ConditionObservationReference(s)
Acidic HydrolysisConsiderable degradation observed.[6]
Basic HydrolysisSignificant degradation observed; greatest among stressors.[6][9]
Oxidation (H₂O₂)Considerable degradation observed.[6]
Photolytic (UV Light)Isomerization to (Z)-Entacapone.[8]
Thermal (Heat)Generally stable. No significant degradation at 105°C.[12][13]
HumidityGenerally stable.[14]

Troubleshooting Guides

Issue 1: My this compound has precipitated out of my aqueous buffer.

This is a common issue due to this compound's low aqueous solubility.

  • Cause 1: Concentration is too high. The final concentration in your aqueous buffer may have exceeded its solubility limit (~0.5 mg/mL in 1:1 DMSO:PBS).

    • Solution: Decrease the final concentration of this compound. If possible, increase the proportion of the organic co-solvent (like DMSO), ensuring it does not exceed the tolerance of your experimental system.

  • Cause 2: Insufficient initial dissolution. The initial DMSO stock solution was not concentrated enough, requiring a large volume to be added to the aqueous buffer, thereby altering the solvent properties.

    • Solution: Prepare a more concentrated initial stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the final concentration, minimizing the risk of precipitation.

  • Cause 3: pH of the buffer. The solubility of this compound may be pH-dependent.

Start This compound Precipitated in Aqueous Buffer Check_Conc Is final concentration >0.5 mg/mL? Start->Check_Conc Check_DMSO Is % DMSO in final solution very low (<1%)? Check_Conc->Check_DMSO No High_Conc Reduce final This compound concentration. Check_Conc->High_Conc Yes Low_DMSO Increase DMSO stock concentration and re-prepare. Check_DMSO->Low_DMSO Yes Reassess Reassess experimental protocol for solvent tolerance. Check_DMSO->Reassess No Resolved Issue Resolved High_Conc->Resolved Low_DMSO->Resolved Reassess->Resolved

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: I am seeing an unexpected peak in my HPLC chromatogram.

An extra peak, especially one close to the main this compound peak, could indicate degradation or isomerization.

  • Cause 1: Isomerization. this compound can convert to its (Z)-isomer, particularly if the sample or solution was exposed to light.[7][8] The (Z)-isomer is the most common metabolite and degradant.

    • Solution: Protect all solutions and samples from light by using amber vials or covering glassware with foil. Prepare samples fresh and analyze them promptly. If you have a (Z)-Entacapone standard, you can inject it to confirm the identity of the peak.

  • Cause 2: Degradation. If samples were prepared in acidic or basic conditions, or stored for extended periods at room temperature, you may be observing degradation products.

    • Solution: Ensure the pH of your diluent is neutral and compatible with this compound stability. Analyze samples as quickly as possible after preparation or store them at 10°C for no more than 24 hours.[5]

  • Cause 3: Contamination. The peak could be from a contaminated solvent, glassware, or an impurity in the this compound starting material.

    • Solution: Run a blank injection (diluent only) to check for solvent contamination. Ensure all glassware is thoroughly cleaned. Review the certificate of analysis for your this compound lot to check for known impurities.

cluster_pathway This compound (E)-Isomer to (Z)-Isomer Degradation E_Isomer (E)-Entacapone (Active) Z_Isomer (Z)-Entacapone (Inactive Degradant) E_Isomer->Z_Isomer UV Light / Metabolism

Caption: Primary degradation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions, as mandated by ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water).[12]

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1.0 N hydrochloric acid. Keep the solution at 60°C for three hours.[12] Cool, neutralize with 1.0 N sodium hydroxide, and dilute to a final concentration with the diluent.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N sodium hydroxide. Keep the solution at 60°C for three hours.[12] Cool, neutralize with 1.0 N hydrochloric acid, and dilute to a final concentration.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 5% hydrogen peroxide solution. Keep the solution at 60°C for three hours and then dilute to a final concentration.[12]

  • Thermal Degradation: Expose the solid this compound powder to a dry heat of 105°C for 24 hours.[13] Then, prepare a solution at the target concentration.

  • Photolytic Degradation: Expose an this compound solution (in a quartz cuvette) to UV light (254 nm) for a defined period.[8]

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC method (see Protocol 2). Use a photodiode array (PDA) detector to check for peak purity and identify any degradants.

Start Prepare this compound Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Parallel) Start->Stress Acid Acid Hydrolysis (1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (5% H2O2, 60°C) Stress->Oxidation Thermal Thermal Stress (Solid, 105°C) Stress->Thermal Photo Photolytic Stress (Solution, UV 254nm) Stress->Photo Neutralize Neutralize/Dilute Samples to Final Concentration Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via Stability-Indicating HPLC-PDA Method Neutralize->Analyze

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

This is a representative HPLC method for separating this compound from its potential degradation products.

  • Column: X-terra C18 (250 x 4.6 mm), 5.0 µm particle size.[12]

  • Mobile Phase: Acetonitrile and 0.1% v/v phosphoric acid in Water (35:65, v/v).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 30°C.[12]

  • Injection Volume: 10 µL.[12]

  • Detector: PDA Detector, with wavelength set at 210 nm.[12]

  • Expected Retention Time: Approximately 12.0 minutes for this compound.[12]

  • System Suitability:

    • Tailing Factor: Not more than 2.0 for the this compound peak.

    • Relative Standard Deviation (%RSD): Not more than 2.0% for the peak area from five replicate injections of the standard solution.

References

Technical Support Center: Optimizing HPLC Parameters for Entacapone Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the impurity profiling of Entacapone.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound and its impurities?

A1: A common starting point for developing an HPLC method for this compound impurity profiling is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution. The mobile phase often consists of an acidic aqueous component (e.g., phosphate buffer or 0.1% phosphoric acid) and an organic modifier like acetonitrile or methanol.[1][2] Detection is typically performed using a UV detector at wavelengths such as 210 nm or 300 nm.[1][3]

Q2: Which impurities of this compound should I be looking for?

A2: Besides the active pharmaceutical ingredient (API), you should monitor for known process-related impurities and degradation products. A significant impurity to consider is the (Z)-isomer of this compound.[4] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[2][5] Pharmacopoeias and relevant literature can provide a list of specified impurities.[2]

Q3: What are the critical parameters to consider during method development for this compound impurity profiling?

A3: Key parameters to optimize include:

  • Column Chemistry: C18 columns are widely used, but other stationary phases like phenyl columns can offer different selectivity.[3]

  • Mobile Phase pH: The pH of the aqueous mobile phase is crucial for controlling the retention and peak shape of this compound and its impurities, many of which have ionizable groups. A pH around 2.5 is often employed.[2]

  • Organic Modifier: The choice and proportion of the organic solvent (acetonitrile vs. methanol) will significantly impact the resolution of impurities.

  • Gradient Profile: A well-designed gradient is essential to separate impurities that elute close to the main peak and those that are strongly retained.

  • Column Temperature: Maintaining a consistent column temperature (e.g., 25°C or 30°C) is important for reproducible retention times and peak shapes.[1][2]

  • Detection Wavelength: The selection of the detection wavelength should be based on the UV spectra of this compound and its impurities to ensure adequate sensitivity for all components. 210 nm is often used for detecting a broad range of impurities.[1][2]

Q4: How can I ensure my HPLC method is stability-indicating?

A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, impurities, or excipients. To demonstrate this, you must perform forced degradation studies.[2] The drug substance should be subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light.[1][2] The resulting chromatograms should show that the degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the main peak is spectrally pure.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor resolution between this compound and an impurity peak Inadequate mobile phase composition or gradient.- Adjust the organic solvent-to-aqueous buffer ratio.- Modify the gradient slope to be shallower around the elution time of the critical pair.- Evaluate a different organic solvent (e.g., switch from acetonitrile to methanol or vice-versa).- Consider a different column chemistry (e.g., Phenyl or a different C18 phase).
Peak tailing for this compound or impurity peaks - Secondary interactions with the stationary phase.- Column overload.- Dead volume in the HPLC system.- Adjust the mobile phase pH to suppress ionization of the analytes.- Use a high-purity, well-maintained column.- Reduce the sample concentration or injection volume.- Check and minimize the length of tubing and ensure all fittings are secure.
Baseline noise or drift - Air bubbles in the mobile phase or pump.- Contaminated mobile phase.- Detector lamp issue.- Temperature fluctuations.- Degas the mobile phase thoroughly using sonication or an online degasser.- Prepare fresh mobile phase with HPLC-grade solvents and reagents.- Check the detector lamp's age and intensity.- Use a column oven to maintain a stable temperature.
Ghost peaks appearing in the chromatogram - Carryover from a previous injection.- Contamination in the sample diluent or mobile phase.- Implement a robust needle wash program in the autosampler.- Inject a blank (diluent) run to confirm carryover.- Use fresh, high-purity solvents for sample and mobile phase preparation.[6]
Variable retention times - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction or leaks.- Prepare mobile phase accurately and consistently.- Use a reliable column oven.- Perform pump performance checks and inspect for leaks in the system.

Experimental Protocols

Key Experiment 1: Forced Degradation Study

Objective: To identify potential degradation products of this compound and demonstrate the stability-indicating nature of the HPLC method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 1.0 N HCl. The mixture can be heated to accelerate degradation. Samples should be taken at various time points, neutralized, and diluted for HPLC analysis.[2]

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.05 N NaOH. Keep the solution at room temperature and collect samples at different intervals. Neutralize and dilute the samples before injection.[2]

  • Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Analyze samples at various time points.[2]

  • Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 105°C) for a specified period.[1][2] Dissolve the stressed powder in a suitable diluent for analysis.

  • Photolytic Degradation: Expose a solution of this compound or the solid drug to UV light (e.g., 365 nm) for an extended period.[1] Prepare the sample for HPLC analysis.

Key Experiment 2: HPLC Method for Impurity Profiling

Objective: To separate and quantify this compound and its related impurities.

Methodology:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase A: Prepare a phosphate buffer by dissolving 1.361 g of potassium dihydrogen phosphate and 1.742 g of dipotassium phosphate in 1.0 L of water. Adjust the pH to 2.5 with orthophosphoric acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more retained impurities.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

Data Presentation

Table 1: Example HPLC Method Parameters for this compound Impurity Profiling

ParameterCondition 1Condition 2
Column X-terra C18 (250 x 4.6 mm, 5 µm)[1]YMC Pack ODS-AQ (C18) (250 x 4.6 mm, 5 µm)[2]
Mobile Phase A 0.1% v/v Phosphoric Acid in Water[1]Phosphate Buffer (pH 2.5)[2]
Mobile Phase B Acetonitrile[1]Acetonitrile[2]
Elution Mode Isocratic (35:65 v/v, B:A)[1]Gradient[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Column Temp. 30°C[1]25°C[2]
Detection λ 210 nm[1]210 nm[2]
Injection Vol. 10 µL[1]10 µL[2]

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (for this compound peak) Not more than 2.0[1]
Theoretical Plates (for this compound peak) > 2000
%RSD of Peak Area (for replicate injections) Not more than 2.0%[1]

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Poor Peak Shape (Tailing/Fronting) Check_pH Check Mobile Phase pH Problem->Check_pH Possible Cause: Secondary Interactions Check_Column Evaluate Column Condition Problem->Check_Column Possible Cause: Column Degradation Check_Concentration Review Sample Concentration Problem->Check_Concentration Possible Cause: Column Overload Adjust_pH Adjust pH to Suppress Analyte Ionization Check_pH->Adjust_pH Action Replace_Column Replace or Flush Column Check_Column->Replace_Column Action Dilute_Sample Dilute Sample Check_Concentration->Dilute_Sample Action

Caption: Troubleshooting workflow for poor peak shape in HPLC analysis.

Experimental_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress prep Sample Preparation (Dilution, Filtration) stress->prep hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc data Data Analysis (Peak Purity, Resolution, Quantification) hplc->data report Report Results data->report

Caption: Experimental workflow for stability-indicating method development.

References

Technical Support Center: Entacapone Isomer Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Entacapone and its isomers.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis and purification of this compound, offering potential solutions and preventative measures.

Issue 1: High Percentage of Z-Isomer in the Crude Product

  • Question: My Knoevenagel condensation reaction is producing a high ratio of the undesired Z-isomer of this compound. How can I increase the yield of the E-isomer?

  • Answer: The Knoevenagel condensation of 3,4-dihydroxy-5-nitrobenzaldehyde and N,N-diethyl-2-cyanoacetamide typically yields a mixture of (E)- and (Z)-isomers, often in a 70-80% to 20-30% ratio respectively.[1][2][3][4] To favor the formation of the therapeutically active E-isomer, consider the following:

    • Catalyst and Solvent Optimization: The choice of catalyst and solvent system is crucial. While piperidine acetate in ethanol is a traditional method, it can be lengthy.[3] An improved process utilizes a two-component solvent system, such as toluene and cyclohexane, with a catalyst like piperidine, which can lead to higher yields and better isomeric purity.[3] The use of bases like glycine or imidazole has also been explored to improve the yield of the E-isomer.[5]

    • Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or elevated temperatures can sometimes lead to isomerization or side reactions.

Issue 2: Difficulty in Separating E/Z Isomers

  • Question: I am struggling to efficiently separate the E- and Z-isomers of this compound after synthesis. What are the recommended purification methods?

  • Answer: The separation of this compound's geometric isomers is a critical step. Several methods can be employed:

    • Crystallization: This is a widely used and effective method.

      • From Aliphatic Carboxylic Acids: Crystallization of the crude mixture from a lower aliphatic carboxylic acid (e.g., acetic acid) with a catalytic amount of HBr or HCl can yield the stable polymorphic form A of the E-isomer, with the Z-isomer content reduced to less than 3%.[1][2]

      • From Toluene/Acetone: A mixture of toluene and acetone is effective for purification. The process involves dissolving the crude product in the solvent mixture by heating, followed by distillation to remove some acetone and subsequent cooling to precipitate the pure trans-Entacapone.[6][7]

      • Salt Formation: A process involving the formation of organic or inorganic salts (e.g., with piperidine or sodium) can selectively precipitate the E-isomer, leaving the Z-isomer in the solution. The pure E-isomer can then be regenerated by acidification.[1][4] This method can yield this compound that is substantially free of the Z-isomer (less than 0.5%).[1]

    • Chromatography: For analytical and small-scale preparative separations, chromatographic techniques are highly effective.

      • Reverse-Phase HPLC: RP-HPLC is a robust method for both quantifying and separating E- and Z-isomers. A variety of C18 columns with mobile phases consisting of an acidic buffer and an organic modifier (e.g., methanol or acetonitrile) have been successfully used.[8][9][10][11]

      • Capillary Electrophoresis (CE): CE, particularly with a non-aqueous background electrolyte, can achieve good resolution between the cis and trans isomers.[12]

Issue 3: Presence of Process-Related Impurities

  • Question: My purified this compound shows the presence of unknown peaks in the HPLC chromatogram. What are the common impurities I should be aware of?

  • Answer: Besides the Z-isomer, several other process-related impurities can be present in the final product. It is essential to identify and control these to ensure the quality of the API. Common impurities include:

    • Starting Material Impurities: Unreacted 3,4-dihydroxy-5-nitrobenzaldehyde.

    • Side-Reaction Products: Impurities can arise from side reactions during the synthesis. These can include this compound amide impurity, Desethylthis compound, and Methoxy impurity.[13][14] European Pharmacopoeia (EP) lists several potential impurities such as Impurity B and F.[13]

    • Degradation Products: this compound can degrade under stress conditions (acidic, basic, oxidative, thermal, and photolytic). Forced degradation studies can help identify potential degradants.[10]

    To minimize these impurities, ensure the purity of starting materials, optimize reaction conditions, and employ an efficient purification method as described above.

Issue 4: Polymorphic Form Control

  • Question: I am observing different crystalline forms of this compound in my experiments. How can I control the polymorphism to obtain the desired form?

  • Answer: this compound is known to exist in multiple polymorphic forms, with Form A being the stable one.[15] Controlling the crystallization process is key to obtaining the desired polymorph.

    • Solvent System: The choice of solvent is critical. Crystallization from acetone can lead to the formation of the metastable Form D in the bulk solution, while the stable Form A can be formed on specific surfaces like Au(111).[15] As mentioned earlier, crystallization from acetic acid with a catalytic amount of HBr or HCl is a reliable method for obtaining Form A.[2]

    • Crystallization Conditions: Factors such as the rate of cooling, agitation, and the presence of seed crystals can influence the resulting polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of E/Z isomers obtained in the synthesis of this compound?

A1: The synthesis of this compound typically yields a mixture of the (E)- and (Z)-isomers in a ratio of approximately 70-80% (E) to 20-30% (Z).[1][2][3][4]

Q2: What are the key differences in properties between the E- and Z-isomers of this compound?

A2: The E- and Z-isomers are geometric isomers with different spatial arrangements around the C=C double bond. While both isomers are pharmacologically active as COMT inhibitors with equivalent activity, the (E)-isomer was chosen for development due to a more favorable synthetic route and greater stability.[9] The Z-isomer is considered to be unstable.[1][4]

Q3: Which analytical techniques are most suitable for quantifying the isomeric purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely used and validated technique for the separation and quantification of this compound and its isomers.[8][9][10][11] Capillary Electrophoresis (CE) is another effective method for resolving the isomers.[12]

Q4: Are there any specific safety precautions to consider when working with the reagents used in this compound synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. Specifically, when using reagents like piperidine, which is a flammable and corrosive liquid, work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Similarly, handling of acids like HBr and HCl requires caution due to their corrosive nature.

Data Presentation

Table 1: Chromatographic Conditions for this compound Isomer Separation

ParameterMethod 1: LC-ESI-MS/MS[8]Method 2: RP-HPLC[9]Method 3: RP-HPLC[11]
Column Gemini C18 (50mm x 4.6mm, 5µm)Inertsil C18 (250 x 4.6 mm, 5 micron)Inertsil C8 (250 x 4.6mm)
Mobile Phase 1% Formic Acid and Methanol (50:50, v/v)Ammonium acetate buffer : Methanol (55:45 v/v, pH 3.0)Ammonium acetate Buffer (pH = 3.0) : Methanol (55:45 v/v)
Flow Rate Not SpecifiedNot Specified1 ml/min
Detection ESI-MS/MS (MRM, positive ion mode)UV at 283 nmUV at 283 nm
Retention Time (Z-isomer) Not Specified14.76 minNot Specified
Retention Time (E-isomer) Not Specified29.67 min24.2 ± 0.05 min

Experimental Protocols

Protocol 1: Synthesis of Crude this compound (E/Z Mixture)

This protocol is a generalized procedure based on the Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dihydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol or a mixture of toluene and cyclohexane).[3]

  • Addition of Reagents: Add N,N-diethyl-2-cyanoacetamide to the solution, followed by a catalytic amount of a base such as piperidine or piperidine acetate.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution.

  • Isolation: Filter the precipitated solid and wash it with a small amount of cold solvent.

  • Drying: Dry the crude product under vacuum to obtain a mixture of (E)- and (Z)-Entacapone.

Protocol 2: Purification of (E)-Entacapone by Crystallization from Acetic Acid

This protocol is based on the method to obtain the stable polymorphic form A.[2]

  • Dissolution: Dissolve the crude this compound (E/Z mixture) in acetic acid by heating to approximately 90 °C.

  • Acidification: Add a catalytic amount of hydrobromic acid (HBr) or hydrochloric acid (HCl) to the hot solution.

  • Crystallization: Slowly cool the solution to room temperature to allow the (E)-Entacapone to crystallize.

  • Isolation: Filter the crystalline product and wash it with a small amount of cold acetic acid, followed by a non-polar solvent like heptane to remove the residual acid.

  • Drying: Dry the purified (E)-Entacapone under vacuum.

Visualizations

Entacapone_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials: 3,4-dihydroxy-5-nitrobenzaldehyde N,N-diethyl-2-cyanoacetamide reaction Knoevenagel Condensation (Solvent + Catalyst) start->reaction crude Crude this compound (E/Z Isomer Mixture) reaction->crude purification Purification Method (Crystallization or Chromatography) crude->purification pure_E Pure (E)-Entacapone purification->pure_E Desired Product z_isomer Z-Isomer and Impurities purification->z_isomer Byproducts

Caption: General workflow for the synthesis and purification of (E)-Entacapone.

Troubleshooting_Logic problem Problem Identified in Synthesis/Purification high_z High Z-Isomer Content problem->high_z separation_issue Difficulty in E/Z Separation problem->separation_issue impurities Presence of Other Impurities problem->impurities solution_z Optimize Catalyst/Solvent Control Reaction Conditions high_z->solution_z solution_sep Crystallization (e.g., Acetic Acid, Toluene/Acetone) Salt Formation Preparative Chromatography separation_issue->solution_sep solution_imp Purify Starting Materials Optimize Reaction Conditions Employ Efficient Purification impurities->solution_imp

Caption: Troubleshooting logic for common challenges in this compound synthesis.

References

Navigating the Challenges of Entacapone Photodegradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in preventing the photodegradation of Entacapone in experimental solutions. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the stability and integrity of this compound during laboratory work.

This compound, a crucial medication in the treatment of Parkinson's disease, is known to be susceptible to degradation upon exposure to light, particularly UV radiation. This can lead to the formation of its geometric isomer, (Z)-entacapone, potentially impacting experimental outcomes and the development of reliable data. This technical support center aims to equip researchers with the knowledge and tools to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for this compound?

A1: Photodegradation is a process where a molecule breaks down or transforms due to the absorption of light energy. For this compound, this is a significant concern as exposure to light, especially UV radiation, can cause it to convert into its inactive (Z)-isomer.[1][2] This transformation can lead to inaccurate experimental results, loss of compound efficacy, and the generation of impurities.

Q2: What is the primary photodegradation product of this compound?

A2: The main product of this compound photodegradation is its geometric isomer, (Z)-entacapone.[1][2] This occurs through a process of E/Z isomerization around the carbon-carbon double bond in the propenamide side chain.

Q3: Under what light conditions is this compound most susceptible to degradation?

A3: this compound is particularly sensitive to UV light, with studies showing degradation under UV radiation at wavelengths of 254 nm.[1][2] While some studies have reported stability under fluorescent light, it is best practice to protect this compound solutions from all direct light sources to minimize the risk of degradation.[3]

Q4: How can I visually detect if my this compound solution has degraded?

A4: While visual inspection is not a definitive method for detecting photodegradation, a change in the color or clarity of the solution could indicate a chemical change. However, the formation of the (Z)-isomer may not result in a visible change. Therefore, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for accurate assessment.

Q5: What is the kinetic profile of this compound's photodegradation?

A5: Studies have shown that the photodegradation of this compound in a methanolic solution when exposed to UV light at 254 nm follows second-order kinetics.[1][2] The rate of degradation can be influenced by factors such as solvent, pH, and light intensity.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Inconsistent experimental results with this compound. Photodegradation of the this compound stock or working solutions.1. Verify Solution Integrity: Analyze your this compound solution using a validated stability-indicating HPLC method to check for the presence of the (Z)-isomer or other degradation products. 2. Implement Light Protection: Strictly follow all light protection protocols during solution preparation, storage, and experimentation.
Appearance of unexpected peaks in HPLC chromatogram. Formation of photodegradation products, primarily the (Z)-isomer.1. Confirm Peak Identity: If possible, use a reference standard for the (Z)-isomer to confirm the identity of the unexpected peak. 2. Review Handling Procedures: Assess your experimental workflow for any steps where the solution might have been inadvertently exposed to light.
Loss of this compound concentration over a short period. Rapid photodegradation due to intense light exposure or inappropriate solvent.1. Shield from Light: Immediately protect the solution from all light sources by using amber vials, aluminum foil, and working in a dimly lit area. 2. Solvent Consideration: Evaluate the solvent used. While photodegradation has been observed in methanol, the stability in other solvents should be considered and tested if necessary.

Experimental Protocols

Protocol 1: General Handling and Storage of this compound Solutions

This protocol outlines the essential steps to minimize photodegradation during routine handling and storage.

G cluster_prep Solution Preparation cluster_storage Storage cluster_handling Experimental Handling prep1 Weigh this compound in low light prep2 Dissolve in appropriate solvent prep1->prep2 prep3 Use amber volumetric flasks prep2->prep3 store1 Aliquot into amber vials prep3->store1 Transfer for storage store2 Wrap vials in aluminum foil store1->store2 store3 Store at recommended temperature (e.g., -20°C or as specified) store2->store3 handle1 Work in a dimly lit area or use a dark room store3->handle1 Retrieve for experiment handle2 Keep containers covered with foil during experiments handle1->handle2 handle3 Minimize exposure time to ambient light handle2->handle3

Caption: Workflow for protecting this compound solutions.

Protocol 2: Forced Photodegradation Study of this compound

This protocol is designed to intentionally degrade this compound to study its degradation pathway and validate analytical methods. This should be performed in a controlled environment.

G start Prepare this compound solution in a quartz cuvette expose Expose to UV light source (e.g., 254 nm in a photostability chamber) start->expose sample Take aliquots at defined time intervals expose->sample analyze Analyze aliquots by stability-indicating HPLC method sample->analyze end Determine degradation kinetics and identify degradants analyze->end

Caption: Forced photodegradation experimental workflow.

Signaling Pathways and Logical Relationships

Photodegradation Pathway of this compound

The primary mechanism of this compound photodegradation involves the isomerization from the pharmacologically active (E)-isomer to the inactive (Z)-isomer.

G E_this compound (E)-Entacapone (Active) Z_this compound (Z)-Entacapone (Inactive Isomer) E_this compound->Z_this compound UV Light (e.g., 254 nm) G start Inconsistent Results? check_stability Analyze solution by HPLC for degradants? start->check_stability degradation_found Degradation Confirmed? check_stability->degradation_found implement_protection Review and Reinforce Light Protection Protocols degradation_found->implement_protection Yes no_degradation Investigate Other Experimental Variables degradation_found->no_degradation No end Problem Resolved implement_protection->end

References

Technical Support Center: Purification of Crude Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Entacapone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most prevalent and effective method for the purification of crude this compound is recrystallization.[1][2][3] This technique is widely cited for its ability to yield high-purity this compound, effectively removing common impurities.

Q2: What are the typical impurities found in crude this compound?

A2: A common impurity in crude this compound is the cis-isomer ((Z)-isomer) of this compound.[2][3] The desired active compound is the trans-isomer ((E)-isomer). Other process-related impurities may also be present depending on the synthetic route.

Q3: What level of purity and yield can be expected from the purification process?

A3: With optimized recrystallization methods, it is possible to achieve a purity of not less than 99.5%, and in some cases, as high as 99.88%.[2] The yield of pure this compound can range from 78% to 88%, depending on the specific protocol and the quality of the crude material.[2][3]

Q4: How can the cis-isomer of this compound be effectively removed?

A4: A specific method for reducing the cis-isomer involves the formation of an organic or inorganic salt of this compound. For example, reacting a mixture of (E)- and (Z)-isomers with sodium hydroxide in ethanol can lead to the precipitation of the sodium salt of the E-isomer, leaving the Z-isomer in the solution. Subsequent neutralization of the salt yields this compound with a significantly reduced Z-isomer content.

Q5: Is it necessary to use activated carbon during purification?

A5: The use of activated carbon (e.g., Acticarbon) is often recommended in purification protocols.[2][3] It is used to remove colored impurities and other minor contaminants from the solution before crystallization, leading to a purer final product.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Low Yield of Purified this compound - Incomplete precipitation from the solution.- Using an excessive amount of solvent.- Loss of product during filtration and washing.- Ensure the solution is sufficiently cooled for an adequate duration to maximize crystal formation.[2][3]- Use the minimum amount of hot solvent required to fully dissolve the crude this compound.- Wash the filtered crystals with a minimal amount of cold solvent to avoid redissolving the product.
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated to a very high degree.- The cooling rate is too rapid.- The presence of impurities inhibiting crystal nucleation.- Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.- Employ a very slow cooling process. Allow the solution to cool to room temperature undisturbed before transferring to a colder environment (e.g., refrigerator or ice bath).- Try scratching the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound.
Persistent Impurities in the Final Product (e.g., cis-isomer) - The chosen solvent system is not effective for separating the specific impurity.- Impurities are co-crystallizing with the product.- For cis-isomer removal, consider the salt formation method described in the FAQs.- Ensure a slow rate of crystallization, as rapid cooling can trap impurities within the crystal lattice.- Perform a second recrystallization of the purified material.
Colored Final Product - Presence of colored impurities not removed during the process.- Treat the hot solution with activated carbon before filtration and crystallization.[2][3] Ensure the activated carbon is thoroughly filtered out while the solution is still hot to prevent premature crystallization.
General Purification Issues
Problem Possible Cause(s) Troubleshooting Steps
Difficulty Dissolving Crude this compound - Insufficient solvent volume.- Inadequate heating.- Gradually add more solvent in small portions while heating and stirring until complete dissolution is achieved.- Ensure the mixture is heated to the reflux temperature of the solvent system for a sufficient amount of time.[2][3]
Premature Crystallization During Hot Filtration - The solution cools down too quickly during filtration.- Use a pre-heated filter funnel and receiving flask.- Keep the solution at or near its boiling point during the filtration process.- Add a small excess of hot solvent before filtration to ensure the product remains in solution.

Experimental Protocols

Recrystallization of Crude this compound using Toluene and Acetone

This protocol is designed to purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Toluene

  • Acetone

  • Activated Carbon (optional)

  • Heating mantle with magnetic stirrer

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a flask equipped with a reflux condenser and magnetic stirrer, suspend the crude this compound in a mixture of toluene and acetone. A common ratio is approximately 5 volumes of toluene per gram of this compound, with a toluene to acetone ratio between 5:1.5 and 5:6.[1]

  • Heating: Heat the mixture to reflux with continuous stirring until the this compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, cool it slightly and add a small amount of activated carbon (e.g., 10% w/w of the crude this compound). Re-heat the mixture to reflux for a short period (e.g., 15-30 minutes).

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities. It is crucial to keep the solution hot during filtration to prevent premature crystallization.

  • Solvent Removal and Crystallization: Distill off a portion of the acetone from the filtrate. This will increase the concentration of the less soluble solvent (toluene) and induce crystallization. Continue distillation until the internal temperature reaches 75-80°C.[1]

  • Cooling: Allow the solution to cool down slowly to room temperature to promote the formation of large, pure crystals. Further cool the mixture in an ice bath or refrigerator to maximize the yield.

  • Isolation and Washing: Isolate the crystals by filtration. Wash the crystals with a small amount of a cold mixture of toluene and acetone.

  • Drying: Dry the purified this compound in a vacuum oven at a suitable temperature (e.g., 45°C) until a constant weight is achieved.[2]

Quantitative Data Summary:

Purification Method Solvent System Starting Purity Final Purity Yield Reference
RecrystallizationToluene/Acetone99.7%99.88%84%[2]
RecrystallizationToluene/Ethanol97.4%99.2%88%[2][3]
RecrystallizationEthyl Acetate97.2%99.1%85%[2]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization & Isolation crude Crude this compound dissolve Heat to Reflux crude->dissolve solvent Toluene/Acetone Mixture solvent->dissolve hot_filtration Hot Filtration (Optional: with Activated Carbon) dissolve->hot_filtration distillation Distill off Acetone hot_filtration->distillation slow_cool Slow Cooling to Room Temp distillation->slow_cool cold_cool Cool in Ice Bath slow_cool->cold_cool filtration Filtration & Washing cold_cool->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the purification of crude this compound by recrystallization.

Troubleshooting_Logic start Purification Issue Encountered low_yield Low Yield? start->low_yield oiling_out Oiling Out? start->oiling_out impurities Persistent Impurities? start->impurities check_cooling Optimize Cooling Time & Temp low_yield->check_cooling Yes check_solvent Check Solvent Volume low_yield->check_solvent Yes slow_cooling Ensure Slow Cooling oiling_out->slow_cooling Yes add_solvent Re-dissolve & Cool Slowly oiling_out->add_solvent Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal Yes rerun Perform Second Recrystallization impurities->rerun Yes salt_formation Consider Salt Formation impurities->salt_formation Yes

Caption: Decision-making flowchart for troubleshooting common recrystallization issues.

References

Validation & Comparative

Entacapone vs. Tolcapone: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two pivotal COMT inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive data-driven comparison to inform future research and development in the treatment of Parkinson's disease.

Entacapone and tolcapone are selective and reversible inhibitors of catechol-O-methyltransferase (COMT), an enzyme crucial in the peripheral metabolism of levodopa. By blocking this enzyme, both drugs increase the bioavailability of levodopa in the brain, thereby extending its therapeutic effects and mitigating motor fluctuations in patients with Parkinson's disease. Despite this shared mechanism, their distinct pharmacological profiles, clinical efficacy, and safety considerations warrant a thorough comparative evaluation.

Mechanism of Action: Enhancing Levodopa Availability

Both this compound and tolcapone function by inhibiting the COMT enzyme, which is responsible for converting levodopa to 3-O-methyldopa (3-OMD) in the periphery.[1] This inhibition leads to a higher and more sustained concentration of levodopa in the bloodstream, facilitating its transport across the blood-brain barrier. Once in the central nervous system, levodopa is converted to dopamine, replenishing the deficient neurotransmitter levels that characterize Parkinson's disease.

COMT_Inhibition_Pathway cluster_periphery Peripheral Circulation cluster_bbb Blood-Brain Barrier cluster_brain Central Nervous System Levodopa_Administered Administered Levodopa COMT_Enzyme COMT Enzyme Levodopa_Administered->COMT_Enzyme Metabolized by Levodopa_Brain Levodopa Levodopa_Administered->Levodopa_Brain Crosses BBB Metabolite_3OMD 3-O-methyldopa (3-OMD) COMT_Enzyme->Metabolite_3OMD Produces COMT_Inhibitor This compound / Tolcapone COMT_Inhibitor->COMT_Enzyme Inhibits Dopaminergic_Neuron Dopaminergic Neuron Levodopa_Brain->Dopaminergic_Neuron Enters Dopamine Dopamine Dopaminergic_Neuron->Dopamine Converted to

Caption: COMT Inhibition Signaling Pathway.

Pharmacokinetic and Pharmacodynamic Data

Key differences in the pharmacokinetic and pharmacodynamic profiles of this compound and tolcapone significantly influence their clinical application. Tolcapone exhibits a longer half-life and penetrates the central nervous system, whereas this compound's effects are primarily peripheral and of shorter duration.

ParameterThis compoundTolcapone
Bioavailability 35%~65%
Plasma Half-life 0.4-0.7 hours (beta phase), 2.4 hours (gamma phase)2-3 hours
Peak Plasma Concentration (Tmax) ~1 hour~2 hours
Protein Binding >98%>99%
Metabolism Isomerization and glucuronidationGlucuronidation and methylation
Excretion Feces (90%), Urine (10%)Urine (60%), Feces (40%)
Site of Action Primarily PeripheralPeripheral and Central
Erythrocyte COMT Inhibition (single 200mg dose) ~65% (peak)>80% (peak)

Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have consistently demonstrated the superiority of tolcapone over this compound in improving motor function in Parkinson's disease patients. A Cochrane meta-analysis of 14 studies involving 2566 patients revealed that both drugs were significantly more effective than placebo in increasing "on" time and decreasing "off" time.[2] The analysis further highlighted that the weighted mean difference in "on" and "off" time for tolcapone-treated patients was double that of those treated with this compound.[2]

Efficacy EndpointThis compoundTolcapone
Increase in "On" Time (placebo-corrected) 1.01 hours/day1.6 hours/day
Decrease in "Off" Time (placebo-corrected) 0.68 hours/day1.6 hours/day
Patients with ≥1 hour increase in "On" Time 43%53%
Patients with ≥3 hours increase in "On" Time 13%25%

Safety and Tolerability Profile

The most significant differentiating factor between the two drugs is their safety profile, particularly concerning hepatotoxicity. Tolcapone carries a black box warning for potentially fatal liver injury, necessitating regular monitoring of liver enzymes.[3] In contrast, this compound is not associated with significant hepatotoxicity.[3]

Adverse EventThis compoundTolcapone
Diarrhea CommonMore frequent and severe
Nausea CommonCommon
Dyskinesia Common (related to levodopa dose)Common (related to levodopa dose)
Urine Discoloration Brownish-orangeBright yellow
Hepatotoxicity Not significantly different from placeboBlack Box Warning: Risk of acute liver failure

Experimental Protocols: A Standardized Comparative Clinical Trial Design

The following section outlines a typical experimental protocol for a randomized, double-blind, active-controlled clinical trial comparing the efficacy and safety of this compound and tolcapone, based on established clinical trial methodologies.

Experimental_Workflow cluster_enrollment Patient Enrollment & Baseline cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_followup Follow-up & Data Analysis Patient_Screening Screening of Parkinson's Patients (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Data Collection (UPDRS, 'On/Off' Diaries, LFTs) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Baseline_Assessment->Randomization Blinding Double-Blinding (Patient & Investigator) Randomization->Blinding Group_A Group A: Levodopa/Carbidopa + this compound Blinding->Group_A Group_B Group B: Levodopa/Carbidopa + Tolcapone Blinding->Group_B Efficacy_Assessment Efficacy Assessment (Change in 'On/Off' Time) Group_A->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, LFTs) Group_A->Safety_Monitoring Group_B->Efficacy_Assessment Group_B->Safety_Monitoring Statistical_Analysis Statistical Analysis Efficacy_Assessment->Statistical_Analysis Safety_Monitoring->Statistical_Analysis

Caption: Experimental Workflow for a Comparative Trial.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, parallel-group study.

  • Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, currently treated with levodopa/carbidopa and experiencing end-of-dose motor fluctuations.

  • Inclusion Criteria:

    • Age 30-85 years.

    • Stable dose of levodopa/carbidopa for at least 4 weeks prior to screening.

    • Average of at least 1.5 hours of "off" time per day.

  • Exclusion Criteria:

    • Atypical parkinsonism.

    • History of severe dyskinesia or disabling "on" period dystonia.

    • Evidence of liver disease.

    • Previous treatment with a COMT inhibitor.

  • Randomization and Blinding: Patients are randomized in a 1:1 ratio to receive either this compound (200 mg with each levodopa dose) or tolcapone (100 mg three times daily). Both patients and investigators are blinded to the treatment allocation.

  • Outcome Measures:

    • Primary Efficacy Endpoint: Change from baseline in the mean daily "on" time, as measured by patient diaries.

    • Secondary Efficacy Endpoints: Change from baseline in mean daily "off" time, Unified Parkinson's Disease Rating Scale (UPDRS) scores, and investigator and patient global assessment of improvement.

    • Safety Endpoints: Incidence of adverse events, changes in vital signs, and laboratory parameters, with a focus on liver function tests (ALT and AST).

  • Statistical Analysis: The primary efficacy analysis is an analysis of covariance (ANCOVA) on the change from baseline in "on" time, with treatment as a factor and baseline "on" time as a covariate. Safety data are summarized using descriptive statistics.

Conclusion for the Research Community

Tolcapone demonstrates superior efficacy in improving motor function in Parkinson's disease patients compared to this compound. However, its use is significantly limited by the risk of hepatotoxicity, mandating rigorous patient monitoring. This compound, while less potent, offers a more favorable safety profile, making it a first-line COMT inhibitor for many clinicians.

Future research should be directed towards developing COMT inhibitors that combine the high potency and central nervous system penetration of tolcapone with the safety profile of this compound. Additionally, pharmacogenomic studies to identify patients at higher risk of tolcapone-induced hepatotoxicity could enable a more personalized and safer application of this effective medication. Further head-to-head clinical trials with standardized methodologies and reporting, in line with CONSORT guidelines, are crucial for a more definitive comparison of these and future COMT inhibitors.[4][5][6]

References

A Head-to-Head Comparison of Entacapone and Other COMT Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical efficacy, safety, and pharmacokinetic data for Entacapone, Tolcapone, and Opicapone.

Catechol-O-methyltransferase (COMT) inhibitors are a class of drugs primarily used as an adjunct to levodopa therapy in patients with Parkinson's disease to manage motor fluctuations.[1][2][3][4][5] By inhibiting the peripheral degradation of levodopa, these agents increase its bioavailability to the brain, thereby extending the therapeutic effect of each dose.[1][4][5] This guide provides a detailed head-to-head comparison of the three main COMT inhibitors: this compound, Tolcapone, and the newer, third-generation inhibitor, Opicapone. The information presented is based on data from clinical trials and post-marketing surveillance, aimed at providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these compounds.

Mechanism of Action

COMT inhibitors function by blocking the COMT enzyme, which is crucial in the metabolic pathway of catecholamines, including levodopa.[4] In patients treated with levodopa and a dopa-decarboxylase inhibitor, COMT becomes the primary enzyme for peripheral levodopa metabolism. By inhibiting COMT, these drugs prevent the conversion of levodopa to 3-O-methyldopa, a metabolite with no therapeutic benefit.[4] This leads to a higher and more sustained plasma concentration of levodopa, allowing more of the drug to cross the blood-brain barrier where it is converted to dopamine.[1][4][5]

COMT_Inhibition_Pathway cluster_periphery Periphery cluster_bbb Blood-Brain Barrier cluster_brain Brain Levodopa_peripheral Levodopa COMT_peripheral COMT Levodopa_peripheral->COMT_peripheral Metabolism DDC_peripheral DDC Levodopa_peripheral->DDC_peripheral Metabolism Levodopa_crosses_BBB Levodopa Levodopa_peripheral->Levodopa_crosses_BBB Metabolite_3OMD 3-O-Methyldopa (Inactive) COMT_peripheral->Metabolite_3OMD COMT_Inhibitor COMT Inhibitor (this compound, Tolcapone, Opicapone) COMT_Inhibitor->COMT_peripheral Inhibition Dopamine_peripheral Dopamine DDC_peripheral->Dopamine_peripheral DDC_Inhibitor DDC Inhibitor (Carbidopa/Benserazide) DDC_Inhibitor->DDC_peripheral Inhibition Levodopa_brain Levodopa Levodopa_crosses_BBB->Levodopa_brain DDC_brain DDC Levodopa_brain->DDC_brain Conversion Dopamine_brain Dopamine (Therapeutic Effect) DDC_brain->Dopamine_brain

Figure 1: Mechanism of COMT Inhibition in Levodopa Metabolism.

Comparative Efficacy

The primary measure of efficacy for COMT inhibitors in clinical trials is the reduction of "OFF" time, the periods when Parkinson's symptoms are not well-controlled, and the increase of "ON" time, when symptoms are adequately managed.

This compound vs. Tolcapone

Tolcapone is generally considered more effective than this compound.[2] A meta-analysis of 14 studies involving 2566 patients found that both drugs were superior to placebo in increasing "ON" time and decreasing "OFF" time.[6][7] However, the weighted mean difference from baseline for both placebo-corrected "ON" and "OFF" time was approximately twice as large for tolcapone compared to this compound.[6][7] Studies involving a switch between the two drugs have also suggested greater efficacy for tolcapone.[6][7][8] In a double-blind, randomized, active-controlled trial where patients on this compound were switched to tolcapone, a greater proportion of patients experienced a clinically significant increase in "ON" time.[8]

This compound vs. Opicapone

Opicapone, a third-generation COMT inhibitor, has demonstrated non-inferiority and, in some analyses, superiority to this compound. The pivotal BIPARK I phase 3 clinical trial established the non-inferiority of once-daily opicapone (50 mg) compared to multiple daily doses of this compound (200 mg).[9] Opicapone showed a greater magnitude of "OFF" time reduction from baseline compared to this compound (–116.8 minutes vs. –96.3 minutes, respectively).[9] Furthermore, a higher percentage of patients treated with opicapone showed improvement in Clinician and Patient Global Impression of Change scores.[9] An open-label extension of the BIPARK I study showed that patients who switched from this compound to opicapone experienced a further reduction in "OFF" time and an increase in "ON" time without dyskinesia.[9]

ParameterThis compoundTolcaponeOpicapone
"OFF" Time Reduction (vs. Placebo) Modest Reduction[10]Significant Reduction[1][2]Significant Reduction[2][9]
"ON" Time Increase (vs. Placebo) Modest Increase[6][7]Significant Increase[1][2][6][7]Significant Increase[2]
Levodopa Daily Dose Reduction ~27%[1]~25%[1]Data suggests potential for reduction[11][12]

Table 1: Summary of Efficacy Data for COMT Inhibitors.

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic profiles of these inhibitors influence their dosing frequency and clinical effects. Both this compound and tolcapone prolong the elimination half-life and increase the area under the curve (AUC) of levodopa without significantly affecting its maximum concentration (Cmax).[1][13]

ParameterThis compoundTolcaponeOpicapone
Dosing Frequency With each levodopa dose[14]Three times daily[1]Once daily[3][14]
Plasma Half-life 1.5 - 3.5 hours[1]~2-3 hoursLong half-life[14]
Site of Action Primarily Peripheral[15]Peripheral and Central[15]Primarily Peripheral[16]
COMT Inhibition Reversible[1]ReversibleSustained[9]

Table 2: Comparative Pharmacokinetic and Pharmacodynamic Properties.

Safety and Tolerability

The safety profiles of COMT inhibitors are a critical consideration in their clinical use. While all can cause an increase in dopaminergic side effects due to the potentiation of levodopa, there are important distinctions between them.

This compound

Common adverse effects of this compound include dyskinesia, nausea, and diarrhea.[10][14] Diarrhea can be a significant issue for some patients.[14] Unlike tolcapone, this compound has not been associated with significant hepatotoxicity.[17]

Tolcapone

The use of tolcapone is limited due to the risk of liver toxicity.[2][4][10] Post-marketing surveillance identified cases of fatal hepatic toxicity, leading to its withdrawal in some countries and strict monitoring requirements where it is available.[10] This has relegated tolcapone to a second-line therapy for patients who do not respond to or tolerate other COMT inhibitors.[2][3]

Opicapone

Opicapone has shown a favorable safety profile in clinical trials.[9] Notably, treatment-related diarrhea and urine discoloration, which are associated with this compound, have not been observed with opicapone.[18] However, as with other COMT inhibitors, an increase in dyskinesia can occur.[2][19] A retrospective analysis of the FDA Adverse Event Reporting System (FAERS) suggested that when normalized for drug exposure, this compound had a lower risk of total and serious adverse events compared to both opicapone and tolcapone.[19][20][21] It is important to note that this was a retrospective analysis and prospective, long-term clinical trials are needed to confirm these findings.[19][20][21]

Adverse EventThis compoundTolcaponeOpicapone
Dyskinesia Increased risk[10]Increased risk[2]Increased risk[2][19]
Nausea/Vomiting Increased risk[10]Increased risk-
Diarrhea Increased risk[10][14]Increased riskNot significantly reported[18]
Hepatotoxicity No significant risk[17]Significant risk (requires monitoring) [2][4][10]No significant risk reported
Urine Discoloration Reported[18]-Not reported[18]

Table 3: Comparative Safety Profiles of COMT Inhibitors.

Experimental Protocols: A General Overview

The clinical development of COMT inhibitors has followed standard protocols for adjunctive therapies in Parkinson's disease. A typical pivotal trial design is a randomized, double-blind, placebo-controlled, and often active-comparator-controlled study.

BIPARK I Study (Opicapone vs. This compound)
  • Objective: To assess the efficacy and safety of opicapone as an adjunct to levodopa therapy in patients with Parkinson's disease and end-of-dose motor fluctuations.

  • Design: A phase 3, multicenter, randomized, double-blind, placebo- and active-controlled trial.

  • Participants: Patients with a diagnosis of idiopathic Parkinson's disease, treated with 3 to 8 daily doses of levodopa, and with signs of wearing-off.

  • Intervention: Patients were randomized to receive opicapone (50 mg once daily), this compound (200 mg with each levodopa dose), or placebo for 14-15 weeks.

  • Primary Outcome: Change from baseline in absolute "OFF" time.

  • Secondary Outcomes: Change in "ON" time, investigator and patient global assessments of change, and safety assessments.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Screening Screening & Baseline (Patient Recruitment) Randomization Randomization Screening->Randomization Placebo Placebo Group Randomization->Placebo Arm 1 Entacapone_Arm Active Comparator (e.g., this compound) Randomization->Entacapone_Arm Arm 2 Opicapone_Arm Investigational Drug (e.g., Opicapone) Randomization->Opicapone_Arm Arm 3 FollowUp Follow-up Period (e.g., 14-15 weeks) Placebo->FollowUp Entacapone_Arm->FollowUp Opicapone_Arm->FollowUp Endpoint Primary & Secondary Endpoint Assessment FollowUp->Endpoint Analysis Data Analysis Endpoint->Analysis

Figure 2: Generalized Workflow of a Pivotal COMT Inhibitor Clinical Trial.

Conclusion

The landscape of COMT inhibitors has evolved, offering clinicians and patients a range of options for managing motor fluctuations in Parkinson's disease. This compound remains a widely used first-line agent, while the greater efficacy of tolcapone is offset by its significant risk of hepatotoxicity, limiting its use.[2][3][4] The newer agent, opicapone, presents a compelling alternative with the convenience of once-daily dosing and a favorable efficacy and safety profile in head-to-head comparisons with this compound.[3][9][14] For researchers and drug development professionals, the distinct profiles of these compounds in terms of efficacy, safety, and pharmacokinetics provide a valuable framework for the development of future therapies aimed at optimizing the management of Parkinson's disease.

References

Validating Entacapone's Specificity for COMT Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specificity of Entacapone as a Catechol-O-Methyltransferase (COMT) inhibitor, comparing its performance against other commercially available alternatives: Tolcapone, Opicapone, and Nitecapone. The following sections present quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate an objective evaluation of these compounds.

Mechanism of COMT Inhibition

Catechol-O-methyltransferase is a key enzyme involved in the peripheral metabolism of levodopa, a primary therapeutic agent for Parkinson's disease.[1] COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group of catechols, including levodopa and dopamine. By inhibiting COMT, drugs like this compound prevent the breakdown of levodopa in the periphery, thereby increasing its bioavailability and extending its therapeutic window in the central nervous system.[1][2]

cluster_0 Peripheral Circulation cluster_1 Blood-Brain Barrier cluster_2 Central Nervous System Levodopa Levodopa COMT COMT Levodopa->COMT Levodopa_CNS Levodopa Levodopa->Levodopa_CNS OMethyldopa 3-O-Methyldopa COMT->OMethyldopa This compound This compound This compound->COMT Inhibits BBB Dopamine Dopamine Levodopa_CNS->Dopamine Conversion

Caption: Simplified signaling pathway of this compound's action.

Comparative Analysis of COMT Inhibitor Specificity

The specificity of a COMT inhibitor is crucial for minimizing off-target effects and ensuring a favorable safety profile. The following tables summarize the available quantitative data on the inhibitory potency (IC50 and Ki values) of this compound and its alternatives against COMT and other key enzymes involved in neurotransmitter metabolism.

InhibitorTarget EnzymeIC50 (nM)Ki (nM)Source
This compound Rat Liver Soluble COMT14.3-[3]
Rat Liver Total COMT20.110.7[3]
Rat Liver Membrane-Bound COMT73.3-[3]
Rat Duodenum Soluble COMT10-[4]
Human Liver COMT151-[5]
Tolcapone Rat Brain Soluble COMT2-[6]
Rat Brain Membrane-Bound COMT3-[6]
Rat Liver Membrane-Bound COMT123-[6]
Rat Liver Soluble COMT795-[6]
Human Liver COMT773-[5]
Opicapone Rat Peripheral COMTED50 < 1.4 mg/kg-[7]
Human Erythrocyte S-COMT>83% inhibition (50mg dose)sub-picomolar Kd[8]
Nitecapone Human Erythrocyte COMTDose-dependent inhibition-[9]

Table 1: Potency of COMT Inhibitors Against COMT

A key aspect of validating this compound's specificity is its activity against other enzymes. An ideal inhibitor should exhibit high potency for its target (low IC50/Ki) and significantly lower potency for other enzymes (high IC50/Ki).

InhibitorOff-Target EnzymeIC50Source
This compound Tyrosine Hydroxylase> 48 µg/mL[10]
Other Catecholamine-metabolizing enzymes> 50 µM
Tolcapone 3-hydroxyisobutyryl-CoA hydrolase (HIBCH)Identified as an off-target[11]
Opicapone Not specified in available literature-
Nitecapone Not specified in available literature-

Table 2: Selectivity Profile of COMT Inhibitors Against Off-Target Enzymes

The data indicates that this compound is a potent COMT inhibitor with significantly lower affinity for other tested catecholamine-metabolizing enzymes, supporting its high specificity.[10] Notably, Tolcapone has been shown to interact with off-target enzymes like HIBCH, which is not observed with this compound.[11] For Opicapone and Nitecapone, comprehensive public data on their selectivity against a broad panel of enzymes is less available.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines a standard in vitro COMT inhibition assay protocol.

In Vitro COMT Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against COMT.

1. Reagents and Materials:

  • Recombinant human soluble COMT (S-COMT)

  • Catechol substrate (e.g., L-DOPA, epinephrine)

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • Test inhibitors (this compound, Tolcapone, Opicapone, Nitecapone) dissolved in DMSO

  • Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Stop solution (e.g., 0.5 M HCl)

2. Assay Procedure:

  • Prepare serial dilutions of the test inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, S-COMT enzyme solution, and the test inhibitor at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the catechol substrate and SAM to each well.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Measure the formation of the methylated product using a microplate reader. The detection method will depend on the substrate used (e.g., absorbance for certain chromogenic products or fluorescence for fluorogenic products).

  • Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Reagents Prepare Reagents: - COMT Enzyme - Substrate - SAM - Inhibitors Dilutions Serial Dilutions of Inhibitors Reagents->Dilutions Plate Add to 96-well Plate: - Buffer - COMT - Inhibitor Dilutions->Plate Preincubation Pre-incubate at 37°C Plate->Preincubation Reaction Initiate Reaction: Add Substrate & SAM Preincubation->Reaction Incubation Incubate at 37°C Reaction->Incubation Termination Terminate Reaction: Add Stop Solution Incubation->Termination Readout Measure Product Formation (Spectrophotometry/Fluorometry) Termination->Readout Analysis Calculate IC50 Values Readout->Analysis

Caption: General experimental workflow for an in vitro COMT inhibition assay.

Selectivity Profiling

To assess the specificity of an inhibitor, a similar in vitro assay is conducted against a panel of other relevant enzymes, such as:

  • Monoamine Oxidase A (MAO-A)

  • Monoamine Oxidase B (MAO-B)

  • Tyrosine Hydroxylase

  • Other methyltransferases

The IC50 values obtained for the off-target enzymes are then compared to the IC50 value for COMT. A significantly higher IC50 for the off-target enzymes indicates a higher degree of selectivity for COMT.

Conclusion

The available data strongly supports the high specificity of this compound for the COMT enzyme. Its potent inhibitory activity against COMT, coupled with significantly lower activity against other key catecholamine-metabolizing enzymes, distinguishes it from some of its alternatives. While Tolcapone also demonstrates high potency for COMT, concerns regarding off-target effects and associated hepatotoxicity have been raised. Opicapone shows promise with its long duration of action, though a more comprehensive public dataset on its selectivity profile would be beneficial for a complete comparative assessment. For Nitecapone, more quantitative data is needed to fully evaluate its specificity relative to other inhibitors. The provided experimental protocols offer a standardized framework for researchers to conduct further head-to-head comparisons and validate the specificity of these and other novel COMT inhibitors.

References

A Comparative Guide to Analytical Methods for the Quantification of Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

Entacapone is a selective and reversible catechol-O-methyltransferase (COMT) inhibitor, primarily used in combination with levodopa and carbidopa for the treatment of Parkinson's disease. Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This guide provides a comparative overview of various analytical methods employed for the quantification of this compound, with a focus on their performance, experimental protocols, and validation parameters.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography coupled with an Ultraviolet (UV) detector is a widely used technique for the routine analysis of this compound in pharmaceutical dosage forms. It offers a balance of sensitivity, specificity, and cost-effectiveness.

Table 1: Performance Comparison of HPLC-UV Methods for this compound Quantification

ParameterMethod 1[1][2]Method 2[3]Method 3[4]Method 4[5][6]
Column Cosmosil PE (150 x 4.6 mm, 5 µm)Inertsil C8 (250 x 4.6 mm)C18 columnX timate™ HPLC C18 (250×4.6 mm, 5µ)
Mobile Phase Gradient mode with phosphate buffer (pH 2.5) and MethanolAmmonium acetate buffer (pH 3.0) : Methanol (55:45 v/v)Potassium phosphate buffer (pH 2.75, 30 mM)-methanol (50:50, v/v)Acetonitrile : 0.02M Potassium dihydrogen orthophosphate (pH 6.0) (55:45)
Flow Rate Not Specified1 ml/min1.0 mL/min1 ml/min
Detection Wavelength 280 nm283 nm310 nm310 nm
Linearity Range 0.05 to 0.15 mg/ml0.06 - 0.75 µg/ml50% to 150% of 0.2 mg/mL20 to 120 µg/ml
Limit of Detection (LOD) Not Specified0.004%0.05 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified0.012%0.13 µg/mLNot Specified
Accuracy (% Recovery) Not SpecifiedNot Specified100.10%Not Specified
Precision (%RSD) Not Specified0.12%0.45%< 2%

Experimental Protocol: A Representative HPLC-UV Method [3]

  • Chromatographic System: A Shimadzu LC 2010C HT system with a quaternary gradient pump and UV/VIS detector was used.

  • Column: Inertsil C8, 250 x 4.6mm.

  • Mobile Phase: A mixture of ammonium acetate buffer (pH 3.0) and methanol in a 55:45 v/v ratio. The buffer was prepared by dissolving 7.75 g of ammonium acetate in 1000 ml of distilled water.

  • Flow Rate: 1 ml/min.

  • Detection: UV detection at 283 nm.

  • Standard Solution Preparation: A standard stock solution of this compound was prepared by dissolving 25 mg of the standard in a 50 ml volumetric flask with methanol.

  • Sample Preparation (Tablets): Twenty tablets were weighed and finely powdered. A quantity of powder equivalent to 100 mg of this compound was transferred to a 200 ml volumetric flask, dissolved in 120 ml of methanol with sonication for 15 minutes, and then the volume was made up with methanol.

  • Injection Volume: 20 µl.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh this compound Standard Dissolve_Standard Dissolve in Methanol Standard->Dissolve_Standard Sample Weigh & Crush Tablets Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Dilute_Standard Dilute to Final Concentration Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute to Final Concentration Dissolve_Sample->Dilute_Sample Inject Inject 20 µl Dilute_Standard->Inject Dilute_Sample->Inject Column Inertsil C8 Column Inject->Column Detection UV Detector (283 nm) Column->Detection Mobile_Phase Ammonium Acetate Buffer (pH 3.0) & Methanol (55:45) Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify using Peak Area Chromatogram->Quantification

Fig. 1: HPLC-UV Experimental Workflow

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying this compound in complex biological matrices like human plasma.

Table 2: Performance Comparison of LC-MS/MS Methods for this compound Quantification

ParameterMethod 1[7]Method 2[8]Method 3[9][10]
Matrix Drug SubstanceHuman PlasmaHuman Plasma
Column Zorbax SB Aq (4.6 × 250 mm, 5 µm)ACE 3 C18 (150 × 4.6 mm, 5 µ)C8 column
Mobile Phase Gradient with 0.1% formic acid in water and AcetonitrileAcetonitrile : 10 mM Ammonium Phosphate (50:50, v/v)Gradient with water and acetonitrile:methanol (90:10 v/v), both with 0.1% formic acid
Flow Rate Not Specified0.5 mL/min700 μl/min
Ionization Mode Not SpecifiedPositive Ion Mode (ESI)Not Specified
Linearity Range 0.250 ng/mL to 1.500 ng/mL (for impurity)Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified1.0 ng/ml
Limit of Quantification (LOQ) 0.250 ng/mL (for impurity)60 ng/mL10.0 ng/ml
Accuracy (% Recovery) Within ± 20% to ± 30%Not SpecifiedRE < 11.8%
Precision (%RSD) 9.892% at LOQNot SpecifiedRSD < 11.3%

Experimental Protocol: A Representative LC-MS/MS Method [8]

  • Chromatographic System: An LC-MS/MS system (e.g., API 4000) with an electrospray ionization (ESI) source.

  • Column: ACE 3 C18 (150 × 4.6 mm, 5 µ).

  • Mobile Phase: A binary mixture of HPLC grade Acetonitrile and 10 mM Ammonium Phosphate buffer (50:50, v/v).

  • Flow Rate: 0.5 mL/min.

  • Ionization: Positive ion mode electrospray ionization.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions m/z 305.10 → 242.10 for this compound.

  • Internal Standard: Tolcapone (m/z 272.20 → 212.10).

  • Sample Preparation (Human Plasma): Liquid-liquid extraction.

  • Standard Solution Preparation: A stock solution of this compound (1 mg/mL) was prepared by dissolving 10 mg in a 10 mL volumetric flask with 0.25% ammonia solution in acetonitrile.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma_Sample Human Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Reconstitute Reconstitute in Mobile Phase LLE->Reconstitute Inject Inject Sample Reconstitute->Inject Standard_Prep Prepare Calibration Standards Standard_Prep->Inject Column ACE 3 C18 Column Inject->Column MS_Detection MS/MS Detector (MRM Mode) Column->MS_Detection Mobile_Phase Acetonitrile & Ammonium Phosphate Buffer (50:50) Chromatogram Obtain Chromatogram MS_Detection->Chromatogram Quantification Quantify using Peak Area Ratio Chromatogram->Quantification

Fig. 2: LC-MS/MS Experimental Workflow

Other Analytical Techniques

Besides the mainstream HPLC-UV and LC-MS/MS methods, other techniques have also been reported for the quantification of this compound.

  • High-Performance Thin-Layer Chromatography (HPTLC): An HPTLC method has been developed for the simultaneous estimation of Levodopa, Carbidopa, and this compound.[11] This method utilized a mobile phase of acetonitrile–n-butanol–water–triethylamine (0.5:9.5:1:0.001, v/v/v/v) with densitometric evaluation at 282 nm.[11] The RF values for Levodopa, Carbidopa, and this compound were 0.46, 0.64, and 0.87, respectively.[11] The method was validated for linearity in the concentration range of 200–2000 ng per spot for this compound.[11]

  • UV-Visible Spectrophotometry: Simple and cost-effective spectrophotometric methods have been developed for the estimation of this compound in pharmaceutical formulations. One method involves the use of 0.1M NaOH as a solvent, with the absorbance measured at 421.0 nm.[12] This method demonstrated linearity in the concentration range of 3-18 µg/mL.[12] Another approach utilizes a first-order derivative spectrophotometry in 0.01M NaOH, with determination at 375.0 nm and a linearity range of 2-25 µg/mL.[12] A hydrotropic solubilization technique using 20% Sodium acetate solution has also been reported for the UV spectroscopic estimation of this compound at 378 nm, with a linearity range of 0.5-5.0 μg/ml.[13]

  • Voltammetry: A differential pulse voltammetric (DPV) method using a bare glassy carbon electrode has been developed for the simultaneous determination of Levodopa, Carbidopa, and this compound.[14] This electrochemical method, coupled with chemometrics (partial least squares), offers a fast and green alternative for the quantitative analysis of these drugs in their dosage forms.[14]

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. For routine quality control of pharmaceutical formulations, HPLC-UV provides a robust and reliable solution. For bioanalytical applications requiring high sensitivity and selectivity, such as in pharmacokinetic studies, LC-MS/MS is the preferred method. Other techniques like HPTLC, UV-Visible Spectrophotometry, and Voltammetry offer alternative approaches that can be advantageous in specific contexts, particularly in terms of cost and speed. The validation data presented in this guide demonstrates that a variety of well-established and reliable methods are available to researchers and drug development professionals for the accurate quantification of this compound.

References

Comparative Analysis of Entacapone's Effects in Different Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical evaluation of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used in the management of Parkinson's disease. This document provides a detailed comparison of this compound's performance across various animal models, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

This compound is a peripherally acting inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of levodopa.[1][2] By inhibiting COMT, this compound increases the bioavailability and prolongs the therapeutic effect of levodopa, a primary treatment for Parkinson's disease.[1][2] Understanding its effects in different animal models is crucial for preclinical research and the development of novel therapeutic strategies.

Pharmacodynamic Effects of this compound Across Species

This compound's primary pharmacodynamic effect is the inhibition of COMT activity, which leads to a significant alteration in the metabolism of levodopa. This is consistently observed across different animal models.

Table 1: Effect of this compound on Levodopa (L-DOPA) Metabolism in Various Animal Models
Animal ModelThis compound DoseCo-administered AgentsKey FindingsReference
Rat (Japanese Encephalitis Virus-induced Parkinson's)10 mg/kg (oral)Levodopa/DDCI (10 mg/kg)Significantly increased striatal dopamine concentrations.[3][3]
Rat (6-hydroxydopamine-lesioned)6.5 mg/kgLevodopa/BenserazideSignificantly enhanced contralateral turning response.[4][4]
Rat 30 mg/kg (oral)Levodopa (50 mg/kg) / Carbidopa (50 mg/kg)Increased bioavailability of L-dopa to ~190%; prolonged elimination half-life from 0.9 h to 2.2 h.[5][5]
Beagle Dog Not specifiedLevodopa (i.v.), CarbidopaReduced the AUC of 3-O-methyldopa (3-OMD) by 98% in blood plasma and 85% in skeletal muscle ECF.[6][7][6][7]
Mouse (C57BL/6J)50 mg/kg (oral)NoneIncreased exploration time in novel object recognition tests, suggesting improved memory function.[8][9][8][9]

Mechanism of Action: Levodopa Metabolism and this compound's Role

This compound's therapeutic benefit stems from its ability to modulate the metabolic pathway of levodopa. The following diagram illustrates this process.

cluster_brain Central Nervous System Levodopa Levodopa DDC Dopa-decarboxylase (DDC) Levodopa->DDC COMT COMT Levodopa->COMT BBB Blood-Brain Barrier Levodopa->BBB Crosses Dopamine Dopamine (Brain) 3-OMD 3-O-Methyldopa (Peripheral) DDC->Dopamine COMT->3-OMD This compound This compound This compound->COMT Inhibits Carbidopa Carbidopa Carbidopa->DDC Inhibits

Caption: Levodopa metabolism and the inhibitory action of this compound.

Comparative Pharmacokinetics of this compound

The pharmacokinetic profile of this compound varies across species, which can influence its efficacy and duration of action in different animal models.

Table 2: Pharmacokinetic Parameters of this compound in Different Species
SpeciesDoseElimination Half-life (t½)BioavailabilityKey NotesReference
Rat 3 mg/kg (i.v.)0.8 h20-55% (oral, dose-dependent)Poor penetration into the CNS.[5][10][5][10]
Dog Not specified--High protein binding (~10%).[5][5]
Human 200 mg (oral)1.5-3.5 h29-49%Primarily peripheral action.[2][11][2][11]

Experimental Protocols: A Closer Look

The methodologies employed in preclinical studies are critical for interpreting the results. Below are detailed protocols from key experiments.

Japanese Encephalitis Virus (JEV)-Induced Parkinson's Disease Model in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Parkinsonism: Intracerebral injection of JEV.

  • Treatment: Single oral administration of this compound (10 mg/kg) in combination with levodopa/dopadecarboxylase inhibitor (DDCI) (10 mg/kg).

  • Behavioral Assessment: Motor functions were evaluated to assess recovery.

  • Neurochemical Analysis: Striatal dopamine concentrations were measured post-treatment.[3]

6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model of Parkinson's Disease

A standard preclinical model for evaluating anti-Parkinsonian drugs. The workflow for this model is outlined below.

A Animal Acclimation B Unilateral 6-OHDA Lesion in Medial Forebrain Bundle A->B C Post-operative Recovery (2-3 weeks) B->C D Apomorphine-induced Rotation Test (Baseline) C->D E Randomization into Treatment Groups D->E F Chronic Treatment with Levodopa/Benserazide +/- this compound E->F G Weekly Rotational Behavior Testing F->G H Terminal Microdialysis (Striatal Dopamine Measurement) G->H I Data Analysis H->I

Caption: Experimental workflow for the 6-OHDA-lesioned rat model.

This compound's Effects Beyond Motor Symptoms

Recent studies suggest that this compound may have effects beyond the motor system, including potential roles in cognitive function.

In C57BL/6J mice, oral administration of this compound (50 mg/kg and 200 mg/kg) for 21 days led to increased exploration time in novel object recognition tests.[8][9] This was associated with increased numbers of proliferating cells and immature neurons in the hippocampus, suggesting a role in promoting neurogenesis.[8][9] These effects are thought to be mediated through the BDNF-TrkB-pCREB pathway.[8][9]

However, in another study using the novel object recognition test in rats, this compound (up to 30 mg/kg) did not show efficacy, in contrast to the centrally-acting COMT inhibitor tolcapone.[12] This highlights the importance of considering the species and specific experimental design when evaluating the central effects of peripherally acting drugs.

Conclusion

The preclinical data from various animal models consistently demonstrate that this compound is a potent peripheral COMT inhibitor that enhances the efficacy of levodopa. In rodent models of Parkinson's disease, it improves motor function and increases striatal dopamine levels when co-administered with levodopa.[3][4] Pharmacokinetic studies show a relatively short half-life and limited CNS penetration.[5][10] While some studies in mice suggest potential cognitive benefits through hippocampal neurogenesis, further research is needed to fully elucidate the central effects of this compound.[8][9] This comparative analysis provides a valuable resource for researchers designing and interpreting preclinical studies involving this compound and other COMT inhibitors.

References

Synergistic Efficacy of Entacapone in Levodopa Therapy for Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Levodopa/Carbidopa therapy with and without the adjunct of Entacapone for the treatment of Parkinson's disease. It is designed to offer an objective analysis of the synergistic effects of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Introduction to the Synergistic Mechanism

Levodopa remains the gold standard for symptomatic treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons. Levodopa, a dopamine precursor, is administered with a peripheral dopa-decarboxylase inhibitor (DDCI) such as Carbidopa to prevent its premature conversion to dopamine outside the brain, thereby increasing its central bioavailability.

However, a significant portion of Levodopa is also metabolized in the periphery by the enzyme Catechol-O-methyltransferase (COMT) to an inactive metabolite, 3-O-methyldopa (3-OMD). This compound is a selective and reversible inhibitor of COMT. By inhibiting COMT, this compound reduces the peripheral breakdown of Levodopa, thereby increasing its plasma half-life and the amount of Levodopa available to cross the blood-brain barrier. This synergistic action leads to more stable and sustained plasma Levodopa concentrations, resulting in improved motor control and a reduction in "wearing-off" periods, a common complication of long-term Levodopa therapy.

Comparative Efficacy and Safety Data

The addition of this compound to Levodopa/Carbidopa therapy has demonstrated significant improvements in motor function and activities of daily living in patients with Parkinson's disease experiencing motor fluctuations. The following tables summarize key quantitative data from pivotal clinical trials comparing the combination therapy to Levodopa/Carbidopa alone.

Table 1: Efficacy Outcomes - Change from Baseline
Outcome MeasureLevodopa/Carbidopa + this compoundLevodopa/Carbidopa + Placebo
Mean Change in Daily "On" Time (hours) Increase of 1.0 to 1.7 hours[1]Minimal to no significant change
Mean Change in Daily "Off" Time (hours) Decrease of 1.0 to 1.6 hours[1]Minimal to no significant change
UPDRS Part II (ADL) Score Significant ImprovementLess significant or no improvement
UPDRS Part III (Motor) Score Significant ImprovementLess significant or no improvement
Table 2: Key Pharmacokinetic Parameters of Levodopa
Pharmacokinetic ParameterLevodopa/CarbidopaLevodopa/Carbidopa + this compound
Area Under the Curve (AUC) BaselineIncreased by approximately 25-50%
Elimination Half-life (t½) ~1.5 hoursProlonged
Peak Plasma Concentration (Cmax) No significant changeNo significant change
Time to Peak Concentration (Tmax) No significant changeNo significant change
Table 3: Common Adverse Events
Adverse EventLevodopa/Carbidopa + this compound (%)Levodopa/Carbidopa + Placebo (%)
Dyskinesia Increased incidence, often managed by Levodopa dose reduction.[1]Lower incidence
Nausea Similar to placeboSimilar to this compound group
Diarrhea Higher incidenceLower incidence
Urine Discoloration (brownish-orange) Common and harmlessAbsent
Hallucinations Similar to placeboSimilar to this compound group

Experimental Protocols

The following outlines a representative experimental protocol for a Phase III, randomized, double-blind, placebo-controlled clinical trial designed to evaluate the synergistic effects of this compound with Levodopa/Carbidopa in Parkinson's disease patients with motor fluctuations.

Study Design

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population

Inclusion Criteria:

  • Diagnosis of idiopathic Parkinson's disease.

  • Aged 30 years or older.

  • Experiencing end-of-dose "wearing-off" motor fluctuations.

  • On a stable dose of Levodopa/Carbidopa for at least 4 weeks prior to randomization.[2]

  • Hoehn and Yahr stage 2-4 during an "on" period.

Exclusion Criteria:

  • Atypical parkinsonism.

  • Presence of dementia or severe cognitive impairment.

  • History of neuroleptic malignant syndrome or non-traumatic rhabdomyolysis.

  • Clinically significant hepatic or renal impairment.

  • Use of non-selective MAO inhibitors within 2 weeks of screening.

Intervention
  • Treatment Group: Levodopa/Carbidopa at their established individual dose and frequency, with a 200 mg tablet of this compound administered with each Levodopa/Carbidopa dose.

  • Control Group: Levodopa/Carbidopa at their established individual dose and frequency, with a matching placebo tablet administered with each Levodopa/Carbidopa dose.

Outcome Measures
  • Primary Efficacy Endpoint: Change from baseline in the mean total daily "on" time, as recorded by patients in a home diary.

  • Secondary Efficacy Endpoints:

    • Change from baseline in the mean total daily "off" time.

    • Change from baseline in the Unified Parkinson's Disease Rating Scale (UPDRS) scores (Parts I, II, III, and IV).

    • Investigator and patient global assessment of change.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in vital signs, physical examinations, and laboratory parameters.

Data Collection and Analysis
  • Patient Diaries: Patients are instructed to complete a 24-hour home diary for 3 consecutive days prior to each study visit. The diary is divided into 30-minute intervals, and patients record their motor state as "asleep," "off," "on without dyskinesia," "on with non-troublesome dyskinesia," or "on with troublesome dyskinesia."

  • UPDRS Assessment: The UPDRS is administered by a trained and certified rater at baseline and at specified follow-up visits.

  • Statistical Analysis: The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in daily "on" time, with treatment and center as factors and baseline "on" time as a covariate. Secondary endpoints are analyzed using similar statistical models appropriate for the data type. Safety data are summarized using descriptive statistics.

Visualizations

Signaling Pathway of Levodopa and this compound

Levodopa_Metabolism cluster_peripheral Periphery cluster_brain Central Nervous System Levodopa Levodopa (Oral Administration) Peripheral_Compartment Peripheral Compartment DDC DDC Levodopa->DDC Metabolism by Dopa-Decarboxylase (DDC) COMT COMT Levodopa->COMT Metabolism by Catechol-O-methyltransferase (COMT) Levodopa_Brain Levodopa Levodopa->Levodopa_Brain Transport across BBB BBB Blood-Brain Barrier Brain Brain Dopamine_Peripheral Dopamine Dopamine_Brain Dopamine Three_OMD 3-O-Methyldopa (Inactive) This compound This compound This compound->COMT Inhibition DDC->Dopamine_Peripheral COMT->Three_OMD DDC_Brain DDC Levodopa_Brain->DDC_Brain Conversion DDC_Brain->Dopamine_Brain Therapeutic Effect

Caption: Metabolic pathway of Levodopa with and without this compound.

Experimental Workflow of a Pivotal Clinical Trial

Clinical_Trial_Workflow Screening Screening & Baseline Assessment (UPDRS, Patient Diary) Randomization Randomization (1:1) Screening->Randomization Group_A Treatment Group: Levodopa/Carbidopa + this compound Randomization->Group_A Group_B Control Group: Levodopa/Carbidopa + Placebo Randomization->Group_B FollowUp_A Follow-up Visits (e.g., Weeks 4, 8, 12, 24) - Efficacy Assessments - Safety Monitoring Group_A->FollowUp_A FollowUp_B Follow-up Visits (e.g., Weeks 4, 8, 12, 24) - Efficacy Assessments - Safety Monitoring Group_B->FollowUp_B EndOfStudy End of Study - Final Efficacy & Safety Assessments FollowUp_A->EndOfStudy FollowUp_B->EndOfStudy DataAnalysis Data Analysis - Primary & Secondary Endpoints EndOfStudy->DataAnalysis

Caption: Workflow of a randomized controlled trial.

Logical Relationship of Therapeutic Synergy

Synergistic_Effect Levodopa Levodopa/ Carbidopa Stable_Ldopa_Levels More Stable Plasma Levodopa Levels Levodopa->Stable_Ldopa_Levels This compound This compound Inhibit_COMT Inhibits Peripheral COMT This compound->Inhibit_COMT Increase_Ldopa_HalfLife Increases Levodopa Half-life & Bioavailability Inhibit_COMT->Increase_Ldopa_HalfLife Increase_Ldopa_HalfLife->Stable_Ldopa_Levels Sustained_Dopamine Sustained Dopaminergic Stimulation in the Brain Stable_Ldopa_Levels->Sustained_Dopamine Improved_Motor Improved Motor Function Sustained_Dopamine->Improved_Motor Reduced_Off_Time Reduced 'Off' Time Sustained_Dopamine->Reduced_Off_Time

Caption: Logical flow of this compound's synergistic action.

References

Comparative Mitochondrial Toxicity of Entacapone and Tolcapone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mitochondrial toxicity profiles of catechol-O-methyltransferase (COMT) inhibitors is crucial for both efficacy and safety assessments. This guide provides a detailed comparison of the mitochondrial effects of two prominent COMT inhibitors, entacapone and tolcapone, supported by experimental data and methodologies.

Tolcapone, a potent COMT inhibitor, has been associated with significant safety concerns, particularly hepatotoxicity, which is strongly linked to its detrimental effects on mitochondria.[1][2][3] In contrast, this compound, another drug in the same class, is considered to have a safer profile with minimal impact on liver function.[1][2][3] This difference in mitochondrial toxicity is a key factor distinguishing the clinical use of these two drugs.

The primary mechanism underlying tolcapone's toxicity is the uncoupling of oxidative phosphorylation.[1][4][5][6] This process disrupts the mitochondrial proton gradient, leading to a decrease in ATP synthesis and an increase in heat production.[5][6] Studies have consistently shown that tolcapone is a more potent mitochondrial toxicant than this compound.[4]

Data Summary: this compound vs. Tolcapone Mitochondrial Toxicity

The following table summarizes the key quantitative findings from various in vitro studies, highlighting the differential effects of this compound and tolcapone on mitochondrial function.

ParameterThis compoundTolcaponeCell/System UsedKey Findings
Cell Viability >86% viability at 50 μM[1][7]Significant decrease in viability at 10 μM and 50 μM[1][7]HepG2 cellsTolcapone is significantly more cytotoxic than this compound.
ATP Content No depletion up to 200 μM[4]Decreased ATP content (IC50 ~100 μM)[4]HepaRG cellsTolcapone impairs cellular energy production, while this compound does not.
Mitochondrial Respiration No inhibition of maximal complex I & II-linked O2 consumption[4]Inhibited maximal complex I & II-linked O2 consumption[4]HepaRG cellsTolcapone directly inhibits the mitochondrial respiratory chain.
Maximal Respiration Slight increase or no significant alteration[1]Decreased by 55% at 50 μM[1]HepG2 cellsTolcapone significantly impairs the cell's ability to respond to increased energy demand.
Spare Respiratory Capacity No significant alteration[1]Decreased by 80% at 50 μM[1]HepG2 cellsTolcapone severely limits the mitochondrial reserve capacity.
Reactive Oxygen Species (ROS) Production No increase, or a decrease compared to control[1][7]Dose-dependent increase; 12-fold higher at 50 μM[1][7]HepG2 cellsTolcapone induces significant oxidative stress.
Mitochondrial Membrane Potential No effect at therapeutic concentrations[5][8]Disrupted potential at low μM concentrations[5][8]Isolated rat liver mitochondriaTolcapone acts as an uncoupler, dissipating the proton gradient.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assays (MTT and Neutral Red Uptake)
  • Cell Lines: Primary rat hepatocytes, Caco-2, and HepG2 cells.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach.

    • Cells are exposed to increasing concentrations of tolcapone or this compound (e.g., 0, 1, 10, and 50 μM) for 24 hours.

    • MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The crystals are then solubilized, and the absorbance is measured to determine cell viability.

    • Neutral Red (NR) Uptake Assay: Cells are incubated with Neutral Red dye, which is taken up and retained by viable cells in their lysosomes. After incubation and washing, the incorporated dye is released and quantified by measuring absorbance.

  • Reference: [1]

Measurement of Cellular Oxygen Consumption Rate (OCR)
  • Apparatus: Seahorse XF Analyzer.

  • Cell Line: HepG2 cells.

  • Procedure:

    • HepG2 cells are seeded in a Seahorse XF cell culture microplate.

    • Cells are treated with tolcapone or this compound (e.g., 50 μM) for a specified period (e.g., 24 hours).

    • The cell culture medium is replaced with Seahorse XF assay medium.

    • Baseline OCR is measured.

    • A series of mitochondrial respiratory chain modulators are injected sequentially to assess different parameters of mitochondrial function:

      • Oligomycin: Inhibits ATP synthase (Complex V), revealing ATP-linked respiration.

      • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal respiration.

      • Rotenone and Antimycin A: Inhibit Complex I and Complex III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.

  • Reference: [1][9]

Oxidative Stress Measurement (DCFH-DA Assay)
  • Reagent: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

  • Cell Line: HepG2 cells.

  • Procedure:

    • Cells are pre-loaded with DCFH-DA, which is deacetylated by cellular esterases to the non-fluorescent DCFH.

    • Cells are then treated with tolcapone or this compound.

    • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured and is proportional to the level of intracellular ROS.

  • Reference: [1][7]

Visualizing the Mechanisms of Mitochondrial Toxicity

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

cluster_Tolcapone Tolcapone's Mitochondrial Toxicity Pathway Tolcapone Tolcapone Mitochondrion Mitochondrion Tolcapone->Mitochondrion Enters ETC Electron Transport Chain (ETC) Mitochondrion->ETC ProtonGradient Proton Gradient Dissipation (Uncoupling) ETC->ProtonGradient Disrupts ATP_Synthase ATP Synthase ProtonGradient->ATP_Synthase Impacts ROS_Production Increased ROS Production ProtonGradient->ROS_Production ATP_Production Decreased ATP Production ATP_Synthase->ATP_Production Cellular_Damage Cellular Damage & Hepatotoxicity ATP_Production->Cellular_Damage ROS_Production->Cellular_Damage

Caption: Tolcapone's mechanism of mitochondrial toxicity.

cluster_workflow Experimental Workflow for OCR Measurement Start Seed HepG2 Cells Treatment Treat with this compound or Tolcapone Start->Treatment Assay_Prep Replace with Seahorse XF Assay Medium Treatment->Assay_Prep Basal_OCR Measure Basal OCR Assay_Prep->Basal_OCR Oligomycin Inject Oligomycin (Measure ATP-linked Respiration) Basal_OCR->Oligomycin FCCP Inject FCCP (Measure Maximal Respiration) Oligomycin->FCCP Rot_AA Inject Rotenone/Antimycin A (Measure Non-Mitochondrial Respiration) FCCP->Rot_AA Analysis Data Analysis Rot_AA->Analysis

References

The Synergistic Dance: A Comparative Guide to the Pharmacokinetic Interaction of Entacapone and Levodopa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pharmacokinetic interplay between entacapone and levodopa is paramount in the optimization of Parkinson's disease therapy. This guide provides a comprehensive comparison of levodopa's pharmacokinetic profile when administered alone versus in combination with this compound, supported by experimental data and detailed methodologies.

This compound, a selective and reversible inhibitor of catechol-O-methyltransferase (COMT), plays a crucial role in enhancing the therapeutic efficacy of levodopa, the cornerstone of Parkinson's disease treatment. By inhibiting the peripheral metabolism of levodopa, this compound significantly increases its bioavailability and prolongs its duration of action in the central nervous system. This guide delves into the quantitative impact of this interaction, offering a clear perspective on the synergistic relationship between these two compounds.

Quantitative Analysis of Pharmacokinetic Parameters

The co-administration of this compound with levodopa leads to substantial alterations in the pharmacokinetic profile of levodopa. The following tables summarize the key quantitative data from various clinical studies, providing a clear comparison of levodopa's area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and elimination half-life (t1/2) with and without this compound.

Table 1: Impact of this compound on Levodopa Pharmacokinetics (Standard Release Formulations)

Pharmacokinetic ParameterLevodopa/Carbidopa AloneLevodopa/Carbidopa + this compound (200 mg)Percentage Change
AUC (Area Under the Curve) Varies by studyIncreased by 30-40%[1]↑ 30-40%
Cmax (Maximum Concentration) Varies by studySlightly decreased in some studies[1]↓ (slight)
t1/2 (Elimination Half-life) ~1.5 hours[2]Prolonged

Table 2: Impact of this compound on Levodopa Pharmacokinetics (Controlled Release Formulations)

Pharmacokinetic ParameterLevodopa/Carbidopa CR AloneLevodopa/Carbidopa CR + this compound (200 mg)Percentage Change
AUC (Area Under the Curve) 8465 ± 927 ng·h/mL[3]11802 ± 1454 ng·h/mL[3]↑ ~39%[3]
Cmax (Maximum Concentration) Varies by studyIncreased in some studies[4]

Table 3: Effect of Different this compound Doses on Levodopa AUC

This compound DosePercentage Increase in Levodopa AUC
50 mgDose-dependent increase[5]
100 mgDose-dependent increase[5]
200 mgDose-dependent increase[5]
400 mgUp to 65%[5]

Mechanism of Interaction: A Visual Representation

The primary mechanism by which this compound enhances levodopa's efficacy is through the inhibition of the COMT enzyme. In the periphery, levodopa is extensively metabolized by two key enzymes: aromatic L-amino acid decarboxylase (AADC) and COMT. While AADC inhibitors like carbidopa prevent the conversion of levodopa to dopamine outside the brain, a significant portion of levodopa is still degraded by COMT into the inactive metabolite 3-O-methyldopa (3-OMD). This compound specifically targets and blocks this pathway.

G cluster_periphery Peripheral Circulation cluster_cns Central Nervous System (Brain) Levodopa_oral Oral Levodopa/Carbidopa Levodopa_plasma Levodopa (in plasma) Levodopa_oral->Levodopa_plasma Absorption Dopamine_periphery Dopamine (peripheral) Levodopa_plasma->Dopamine_periphery Metabolism by AADC OMD 3-O-methyldopa (3-OMD) Levodopa_plasma->OMD Metabolism by COMT Levodopa_cns Levodopa Levodopa_plasma->Levodopa_cns Crosses Blood-Brain Barrier Carbidopa Carbidopa Carbidopa->Dopamine_periphery Inhibits This compound This compound This compound->OMD Inhibits Dopamine_cns Dopamine Levodopa_cns->Dopamine_cns Conversion by AADC

Levodopa Metabolism with and without this compound

Experimental Protocols

The data presented in this guide are derived from a variety of clinical trials. While specific protocols may vary, a general methodology for assessing the pharmacokinetic interaction between this compound and levodopa is outlined below.

Study Design: Most studies employ a randomized, double-blind, placebo-controlled, crossover design. This design allows each subject to serve as their own control, minimizing inter-individual variability.

Subject Population: Studies typically enroll healthy adult volunteers or patients with Parkinson's disease who are on a stable regimen of levodopa/carbidopa. Key inclusion criteria often include a diagnosis of idiopathic Parkinson's disease and the presence of motor fluctuations.

Dosing Regimen:

  • Levodopa/Carbidopa: Administered at standard or controlled-release dosages, often individualized to the patient's therapeutic needs.

  • This compound: Typically administered as a 200 mg tablet concurrently with each levodopa/carbidopa dose. Some studies have investigated a range of this compound doses (e.g., 50 mg, 100 mg, 400 mg) to assess dose-response relationships[5].

Pharmacokinetic Sampling and Analysis:

  • Blood Sampling: Serial blood samples are collected at predetermined time points following drug administration.

  • Bioanalytical Method: Plasma concentrations of levodopa, its metabolites (such as 3-OMD), and this compound are determined using validated high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods.

  • Pharmacokinetic Parameters: Standard pharmacokinetic parameters, including AUC, Cmax, and t1/2, are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

Statistical Analysis: Statistical methods, such as analysis of variance (ANOVA), are used to compare the pharmacokinetic parameters of levodopa when administered with this compound versus placebo.

Conclusion

The co-administration of this compound with levodopa significantly and predictably alters the pharmacokinetic profile of levodopa. By inhibiting the peripheral metabolism of levodopa via the COMT enzyme, this compound leads to a notable increase in the systemic exposure (AUC) and a prolongation of the elimination half-life of levodopa. This enhanced bioavailability allows for a more sustained delivery of levodopa to the brain, ultimately improving motor control in patients with Parkinson's disease. The data and methodologies presented in this guide provide a robust foundation for researchers and clinicians working to optimize therapeutic strategies for this neurodegenerative disorder.

References

A Comparative Analysis of Entacapone and Opicapone on Levodopa Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the differential effects of two key COMT inhibitors on levodopa bioavailability.

This guide provides a comprehensive comparison of the efficacy of Entacapone and Opicapone, two catechol-O-methyltransferase (COMT) inhibitors, in modulating the pharmacokinetics of levodopa, the primary treatment for Parkinson's disease. By inhibiting COMT, these drugs prevent the peripheral degradation of levodopa, thereby increasing its bioavailability and prolonging its therapeutic effect.[1][2][3] This analysis synthesizes data from key clinical studies to assist researchers in understanding the nuances of these two therapeutic agents.

Mechanism of Action: COMT Inhibition

Both this compound and Opicapone are reversible inhibitors of the COMT enzyme.[4] This enzyme is responsible for the peripheral methylation of levodopa to 3-O-methyldopa (3-OMD), a metabolite that competes with levodopa for transport across the blood-brain barrier.[3][4] By blocking COMT, both drugs increase the plasma half-life of levodopa, leading to more sustained plasma concentrations and improved motor symptom control in Parkinson's disease patients.[1][3] Opicapone, a third-generation COMT inhibitor, is characterized by a longer duration of action compared to this compound, allowing for once-daily dosing.[5]

COMT_Inhibition_Pathway cluster_periphery Peripheral Circulation cluster_inhibitors COMT Inhibitors cluster_cns Central Nervous System Levodopa Levodopa COMT COMT Enzyme Levodopa->COMT Metabolism Dopamine Dopamine Levodopa->Dopamine Crosses BBB & Converts to Dopamine Carbidopa Carbidopa (DDC Inhibitor) Three_OMD 3-O-Methyldopa (3-OMD) COMT->Three_OMD Produces This compound This compound This compound->COMT Inhibits Opicapone Opicapone Opicapone->COMT Inhibits

Diagram 1: COMT Inhibition Pathway

Quantitative Comparison of Pharmacokinetic Parameters

A key randomized, double-blind, parallel-group study provides crucial data on the differential effects of this compound and Opicapone on levodopa pharmacokinetics in healthy subjects. The following table summarizes the key findings from this study.

Pharmacokinetic ParameterPlaceboThis compound (200 mg)Opicapone (25 mg)Opicapone (50 mg)Opicapone (75 mg)
Levodopa AUC (ng·h/mL) No significant difference from placeboSignificant increase vs. PlaceboSignificant increase vs. This compound Significant increase vs. This compound
Levodopa Cmax (ng/mL) No statistical difference between any active treatments and placebo.
Levodopa Cmin (fold increase vs. Placebo) -1.7-foldNot specifiedNot specified3.3-fold
COMT Inhibition (AUEC) -Significant inhibitionSignificantly greater and more sustained inhibition than this compound Significantly greater and more sustained inhibition than this compound Significantly greater and more sustained inhibition than this compound

Data sourced from Rocha, J. F., et al. (2014). Effect of opicapone and this compound upon levodopa pharmacokinetics during three daily levodopa administrations.[5][6]

Key Observations:

  • Opicapone, particularly at doses of 50 mg and 75 mg, demonstrated a significant increase in the systemic exposure (AUC) of levodopa compared to this compound.[5][6]

  • While both drugs increased the minimum plasma concentration (Cmin) of levodopa, Opicapone at 75 mg showed a substantially higher fold increase compared to this compound.[5][6]

  • Neither drug significantly affected the peak plasma concentration (Cmax) of levodopa.[5][6]

  • Opicapone exhibited a more pronounced and sustained inhibition of COMT activity compared to this compound.[5][6][7]

Experimental Protocols

The data presented above was generated from a randomized, double-blind, gender-balanced, parallel-group study involving four groups of 20 healthy subjects each. A summary of the experimental protocol is as follows:

  • Study Design: Randomized, double-blind, parallel-group.

  • Participants: Healthy adult subjects.

  • Treatment Arms:

    • Group 1: Placebo once daily for 11 days, followed by 200 mg this compound concomitantly with each levodopa/carbidopa dose on day 12.

    • Group 2: 25 mg Opicapone once daily for 11 days, followed by placebo with each levodopa/carbidopa dose on day 12.

    • Group 3: 50 mg Opicapone once daily for 11 days, followed by placebo with each levodopa/carbidopa dose on day 12.

    • Group 4: 75 mg Opicapone once daily for 11 days, followed by placebo with each levodopa/carbidopa dose on day 12.

    • A subset of subjects in each group received a placebo throughout the study.

  • Levodopa/Carbidopa Administration: Administered three times on day 12, with a 5-hour interval between doses.

  • Pharmacokinetic Sampling: Blood samples were collected at predetermined intervals to measure plasma concentrations of levodopa and to assess COMT activity.

  • Analytical Method: Plasma concentrations of levodopa were likely determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, as is standard in such studies.

Experimental_Workflow start Start: Subject Screening & Enrollment randomization Randomization into 4 Parallel Groups start->randomization dosing_period 11-Day Dosing Period (Placebo, this compound, or Opicapone) randomization->dosing_period test_day Day 12: Levodopa/Carbidopa Administration (3 doses, 5h interval) dosing_period->test_day washout Washout Period (if applicable for crossover) pk_sampling Serial Blood Sampling for PK Analysis test_day->pk_sampling analysis LC-MS/MS Analysis of Levodopa & COMT Activity pk_sampling->analysis data_analysis Pharmacokinetic & Statistical Analysis analysis->data_analysis end End: Comparison of Efficacy data_analysis->end

Diagram 2: Experimental Workflow

Conclusion

The available evidence strongly suggests that Opicapone provides a more pronounced and sustained inhibition of COMT compared to this compound.[5] This translates to a superior enhancement of levodopa bioavailability, as evidenced by a significantly greater increase in levodopa AUC and Cmin, without impacting Cmax.[5] The once-daily dosing regimen of Opicapone also offers a potential advantage in terms of patient convenience and compliance over the multiple daily doses required for this compound.[1] These findings are critical for researchers and clinicians in the field of Parkinson's disease treatment, guiding the selection of COMT inhibitors to optimize levodopa therapy. Further research, including head-to-head clinical trials in Parkinson's disease patients, will continue to elucidate the comparative clinical benefits of these two agents.

References

A Comparative Guide to Validated HPLC Methods for Entacapone Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Entacapone, a selective and reversible catechol-O-methyl transferase (COMT) inhibitor used in the treatment of Parkinson's disease. The methodologies discussed adhere to the stringent validation parameters set forth by the International Council for Harmonisation (ICH) guidelines, ensuring the reliability, accuracy, and reproducibility of the analytical procedures.

Understanding the Importance of Method Validation

In the pharmaceutical industry, the validation of analytical methods is a critical regulatory requirement to ensure the quality and safety of drug products.[1][2] For a drug substance like this compound, a validated HPLC method is essential for its accurate quantification in bulk drug and pharmaceutical dosage forms, as well as for the determination of any impurities.[3] The ICH guidelines provide a framework for validating analytical procedures, covering parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5][6]

Comparative Analysis of Validated RP-HPLC Methods for this compound

Several studies have reported the development and validation of Reverse Phase-HPLC (RP-HPLC) methods for this compound analysis. Below is a comparative summary of the key chromatographic conditions and validation parameters from different studies. This allows for an objective assessment of their performance.

ParameterMethod 1Method 2Method 3Method 4
Column X–Terra Phenyl (250mm x 4.6 mm), 5µm[4]Phenomenox Kinetex C18[3]Inertsil C18, 4.6 × 250 mm[7]XterraC18 (4.6x250 mm, 5µ)[8]
Mobile Phase Phosphate buffer and a mixture of methanol: Tetrahydrofuran (48:2 v/v) in a 45:55 %v/v ratio (pH: 2.1)[4]0.1% orthophosphoric acid in water and methanol in varying proportions[3]Ammonium acetate Buffer (pH = 3.0) : Methanol (55:45 v/v)[7]Acetonitrile and 0.02M potassium dihydrogen orthophosphate, pH 6.0 (55:45)[8]
Flow Rate 1.2 ml/min[4]Not Specified1 ml/min[7]1.0 ml/min[8]
Detection Wavelength 300 nm[4]Not Specified283 nm[7]310nm[8]
Retention Time 5.390 min[4]Not Specified24.2 ± 0.05 minutes[7]Not Specified
Linearity Range 251.67-755.01 μg/ml[4]Not SpecifiedNot Specified20 to120 µg/ml[8]
Correlation Coefficient (R²) > 0.999[4]Excellent[3]Not Specified0.999[8]
Accuracy (% Recovery) 100.60%[4]Not Specified99.8 –101 %[7]Not Specified
Precision (%RSD) < 2%[4]Reproducible[3]0.99 %[7]< 2%[8]
LOD Not Specified0.1 ppm for known impurities[3]0.004%[7]0.5 µg/ml[8]
LOQ Not SpecifiedNot Specified0.012%[7]Not Specified

Experimental Protocols

Below are detailed methodologies for two of the compared HPLC methods.

Method 1: Experimental Protocol[5]
  • Chromatographic Conditions:

    • Column: X–Terra Phenyl (250mm x 4.6 mm), 5µm particle size.

    • Mobile Phase: A mixture of phosphate buffer and a solvent mixture of methanol and Tetrahydrofuran (48:2 v/v). The final ratio of buffer to the solvent mixture is 45:55 %v/v, with the pH adjusted to 2.1 ± 0.05 with orthophosphoric acid.

    • Flow Rate: 1.2 ml/min.

    • Detection: UV-Visible detector at 300 nm.

  • Preparation of Standard Solution: Accurately weigh and transfer about 25mg of this compound working standard into a 50ml volumetric flask. Add about 30ml of diluent, sonicate to dissolve, and then make up the volume with the diluent.

  • Preparation of Sample Solution: Weigh and powder 20 tablets. Transfer a quantity of powder equivalent to the average weight of one tablet into a volumetric flask. Add diluent, sonicate to dissolve the this compound, and make up to the final volume. Centrifuge the solution for 5 minutes at 5000 rpm and use the supernatant for analysis.

  • Validation Parameters: The method was validated for system suitability, specificity, recovery, precision, linearity, robustness, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.

Method 3: Experimental Protocol[8]
  • Chromatographic Conditions:

    • Column: Inertsil C18, 4.6 × 250 mm.

    • Mobile Phase: A mixture of ammonium acetate buffer (pH = 3.0) and Methanol in a 55:45 (v/v) proportion. The mobile phase is filtered through a 0.45 micron membrane filter.

    • Flow Rate: 1 ml/min.

    • Detection: UV detection at 283 nm.

  • Preparation of Standard Solution: A stock solution of 500 ppm is prepared by dissolving 25 mg of this compound in 50 ml of methanol. Further dilutions are made with methanol to prepare working standard solutions.

  • Preparation of Sample Solution: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 100 mg of this compound is transferred into a 200 ml volumetric flask, and 120 ml of methanol is added. The mixture is sonicated for about 15 minutes to dissolve the drug.

  • Validation Parameters: The method demonstrated good and consistent recoveries (99.8 –101 %). The percent RSD was 0.99 %, indicating high precision. The LOD and LOQ were found to be 0.004% and 0.012%, respectively.

Workflow for HPLC Method Validation of this compound

The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound analysis as per ICH guidelines.

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Documentation & Reporting A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, etc.) A->B C Optimize Method Parameters B->C D Define Validation Parameters (ICH Q2(R1)) C->D E Set Acceptance Criteria D->E F Specificity (Forced Degradation) E->F G Linearity & Range E->G H Accuracy (% Recovery) E->H I Precision (Repeatability & Intermediate) E->I J LOD & LOQ E->J K Robustness E->K L Compile Validation Data K->L M Prepare Validation Report L->M N Method Implementation for Routine Analysis M->N

Caption: Workflow for this compound HPLC Method Validation according to ICH Guidelines.

Conclusion

The presented HPLC methods are demonstrated to be simple, precise, accurate, and robust for the determination of this compound in bulk and pharmaceutical dosage forms. The choice of a specific method may depend on the available instrumentation, the specific requirements of the analysis (e.g., simultaneous determination of other drugs), and the desired run time. The validation data summarized in this guide, in accordance with ICH guidelines, confirms the suitability of these methods for routine quality control analysis. It is imperative for any laboratory to perform its own validation or verification of a chosen method to ensure it is fit for its intended purpose.

References

The Impact of Entacapone on Levodopa Pharmacodynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levodopa pharmacodynamics when administered with and without the catechol-O-methyltransferase (COMT) inhibitor, entacapone. The information presented is supported by experimental data from key clinical trials to assist researchers, scientists, and drug development professionals in understanding the therapeutic potentiation of levodopa by this compound in the treatment of Parkinson's disease.

Mechanism of Action

Levodopa, the metabolic precursor of dopamine, remains the cornerstone of Parkinson's disease therapy.[1][2][3] Its therapeutic efficacy is dependent on its ability to cross the blood-brain barrier and be converted to dopamine in the brain.[1][2] However, levodopa is extensively metabolized in the periphery, primarily by two enzymes: aromatic L-amino acid decarboxylase (AADC) and catechol-O-methyltransferase (COMT).[2][4] While AADC inhibitors like carbidopa are co-administered with levodopa to prevent its conversion to dopamine outside the brain, COMT continues to break down levodopa to an inactive metabolite, 3-O-methyldopa (3-OMD).[2][5]

This compound is a selective and reversible inhibitor of the COMT enzyme.[5][6] Crucially, it acts peripherally and does not cross the blood-brain barrier.[4][5][7] By inhibiting COMT in the periphery, this compound prevents the breakdown of levodopa, thereby increasing its bioavailability and prolonging its plasma half-life.[2][5][6] This leads to a more sustained delivery of levodopa to the brain, resulting in more constant dopaminergic stimulation and improved motor control in patients with Parkinson's disease.[5][8][9]

Levodopa Metabolism Signaling Pathway

cluster_periphery Peripheral Circulation cluster_brain Brain Levodopa Levodopa Dopamine_p Dopamine Levodopa->Dopamine_p Metabolism OMD 3-O-Methyldopa (3-OMD) Levodopa->OMD Metabolism Levodopa_b Levodopa Levodopa->Levodopa_b Crosses Blood-Brain Barrier AADC AADC AADC->Levodopa COMT COMT COMT->Levodopa This compound This compound This compound->COMT Inhibits Dopamine_b Dopamine Levodopa_b->Dopamine_b Conversion AADC_b AADC AADC_b->Levodopa_b

Caption: Levodopa metabolism with and without this compound.

Impact on Levodopa Pharmacokinetics

The co-administration of this compound with levodopa/carbidopa significantly alters the pharmacokinetic profile of levodopa, leading to a more favorable therapeutic window.

Pharmacokinetic ParameterLevodopa/Carbidopa AloneLevodopa/Carbidopa + this compoundPercentage ChangeReference
Area Under the Curve (AUC) Varies by studyIncreased38% - 46% increase[10][11]
Elimination Half-life (t1/2) ~1.5 hours~2.0 hours~33% increase[11]
Peak Plasma Concentration (Cmax) No significant changeNo significant change-[10][12]
Time to Peak Concentration (Tmax) No significant changeNo significant change-[10]

Note: The values presented are averages from the cited studies and may vary between individuals.

Impact on Clinical Pharmacodynamics

The alterations in levodopa pharmacokinetics translate into clinically significant improvements in the pharmacodynamic response, primarily observed as an extension of the therapeutic effect of each levodopa dose.

Clinical OutcomeLevodopa/Carbidopa AloneLevodopa/Carbidopa + this compoundImprovementReference
"On" Time BaselineIncreased "On" time37% prolongation of "on" phase[13][14]
"Off" Time BaselineDecreased "Off" timeCorresponding reduction to "On" time increase[15]
Motor Disability BaselineDecreased disability~16% decrease in clinical disability[10]
Dyskinesia PresentMay increase in duration45-minute increase in duration[16]

Experimental Protocols

The data presented in this guide are derived from randomized, double-blind, placebo-controlled clinical trials. A typical experimental workflow for assessing the impact of this compound on levodopa pharmacodynamics is as follows:

cluster_workflow Experimental Workflow Patient Patient Recruitment (Parkinson's Disease with motor fluctuations) Randomization Randomization Patient->Randomization GroupA Group A (Levodopa/Carbidopa + this compound) Randomization->GroupA GroupB Group B (Levodopa/Carbidopa + Placebo) Randomization->GroupB Treatment Treatment Period (e.g., 24 weeks) GroupA->Treatment GroupB->Treatment Data Data Collection - Plasma Levodopa Levels (PK) - Motor Function Assessment (PD) - Patient Diaries ('On'/'Off' time) Treatment->Data Analysis Statistical Analysis (Comparison between groups) Data->Analysis

Caption: A typical experimental workflow for clinical trials.

A key study exemplifying this methodology involved 205 patients with Parkinson's disease and motor fluctuations who were randomized to receive either 200 mg of this compound or a placebo with each levodopa dose over a 24-week period.[17] The primary efficacy measure was the change in the percentage of "on" time, as recorded in patient diaries.[17] Another study with a crossover design involved 19 patients who received different doses of this compound or a placebo with their individual levodopa regimen, with blood samples taken for pharmacokinetic analysis and clinical response measured using the Unified Parkinson's Disease Rating Scale (UPDRS).[18]

Conclusion

The co-administration of this compound with levodopa/carbidopa significantly enhances the pharmacodynamic profile of levodopa. By inhibiting the peripheral metabolism of levodopa, this compound increases its bioavailability and prolongs its therapeutic effect, leading to a clinically meaningful increase in "on" time and a reduction in motor disability for patients with Parkinson's disease. While this can sometimes be associated with an increase in dyskinesias, these are often manageable with adjustments to the levodopa dosage.[1][16] The data from numerous clinical trials consistently support the use of this compound as an effective adjunct therapy to optimize the pharmacodynamic response to levodopa.

References

Safety Operating Guide

Proper Disposal of Entacapone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Entacapone is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. As a potent pharmaceutical compound, it requires handling and disposal through established protocols for chemical waste. The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste management service.[1][2] This ensures the complete destruction of the active pharmaceutical ingredient (API), preventing its release into the environment.

Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, flushing pharmaceutical waste down the drain is strongly discouraged and, for many waste streams, prohibited.[3][4][5] All waste generated from research activities involving this compound must be segregated, properly containerized, and disposed of in accordance with federal, state, and local regulations.[2]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocol outlines the necessary steps for the safe segregation and disposal of waste generated during laboratory work with this compound.

1. Personal Protective Equipment (PPE): Before handling this compound powder, solutions, or contaminated waste, personnel must wear appropriate PPE, including:

  • Nitrile or neoprene gloves[1]

  • Safety goggles[1]

  • A lab coat

2. Waste Segregation at the Point of Generation: Proper segregation is the most critical step in ensuring safe and compliant disposal.[6][7] Two primary waste streams should be established for this compound-related materials: Bulk Waste and Trace Waste.

3. Handling of Bulk Pharmaceutical Waste: This category includes any quantity of pure, unused, or expired this compound, concentrated stock solutions, and materials from spill cleanups.

  • Collection: Carefully place all bulk this compound powder and concentrated liquid waste into a dedicated, leak-proof, and sealable container clearly labeled as "Hazardous Waste: this compound".[7][8]

  • Spill Residue: In the event of a spill, sweep or vacuum solid material to avoid generating dust.[2] Collect all contaminated absorbents and cleaning materials and place them in the bulk hazardous waste container.[2]

  • Storage: Seal the container and store it in a designated satellite accumulation area until it is collected by a licensed chemical waste disposal service.

4. Handling of Trace Contaminated Waste: This category includes disposable items that have come into contact with this compound but are not grossly contaminated. This includes gloves, weigh boats, bench paper, empty vials, and pipette tips.

  • Definition of "Empty": A container is considered "RCRA empty" when all contents have been removed by normal means (e.g., pouring, scraping).[9]

  • Collection: Place all trace-contaminated items into a designated waste container, which is typically a yellow chemotherapy waste bin or a black hazardous waste bin, as per your institution's guidelines.[7] This container should be clearly labeled to indicate it contains pharmaceutical-contaminated waste.

  • Disposal: This container will be collected for incineration through a regulated medical or chemical waste program.[7]

Data Presentation: this compound Waste Management Summary

The following table provides a clear summary for the segregation and disposal of waste streams associated with this compound.

Waste TypeExamplesRecommended ContainerDisposal Pathway
Bulk this compound Waste Unused/expired raw material, stock solutions, grossly contaminated items, spill cleanup debris.Sealable, leak-proof hazardous waste bottle or drum. Labeled "Hazardous Waste: this compound".Collection by a licensed hazardous chemical waste vendor for incineration.
Trace Contaminated Items Used gloves, bench pads, empty vials, contaminated labware (pipette tips, etc.).Labeled trace pharmaceutical waste container (e.g., yellow or black bin with liner).Disposal via a regulated medical or chemical waste program for incineration.
Contaminated Sharps Needles or syringes used to transfer this compound solutions.Puncture-resistant sharps container.Collection by a licensed sharps or medical waste vendor for treatment/incineration.

Mandatory Visualization: Disposal Workflow

The diagram below illustrates the decision-making process for the proper segregation and disposal of waste generated during laboratory activities involving this compound.

Entacapone_Disposal_Workflow cluster_disposal 3. Final Disposal Pathway start This compound Waste Generated is_bulk Bulk Material or Grossly Contaminated? start->is_bulk is_trace Trace Contaminated Disposable Item? is_bulk->is_trace No bulk_container Hazardous Waste Bottle/Drum (Black Label) is_bulk->bulk_container Yes is_sharp Contaminated Sharp? is_trace->is_sharp No trace_container Trace Pharmaceutical Waste Bin (Yellow or Black Bin) is_trace->trace_container is_sharp->start No sharp_container Puncture-Proof Sharps Container (Red) is_sharp->sharp_container Yes disposal_vendor Licensed Hazardous Waste Vendor for Incineration bulk_container->disposal_vendor trace_container->disposal_vendor sharp_container->disposal_vendor

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

Safeguarding Your Research: A Guide to Handling Entacapone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When working with active pharmaceutical ingredients such as Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, understanding and implementing the proper personal protective equipment (PPE) and handling protocols is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, from operational procedures to disposal plans.

Personal Protective Equipment (PPE) for this compound

When handling this compound powder or in situations where dust may be generated, such as crushing or splitting tablets, a comprehensive PPE strategy is essential to minimize exposure.[1] The following table summarizes the recommended PPE.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH/MSHA approved P3 respiratorTo protect against inhalation of harmful dust particles. Recommended for open handling and dust-generating work.[2]
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.
Eye Protection Protective gogglesTo shield eyes from dust and potential splashes.[2]
Skin and Body Protection Normal working clothes or a protective gownTo prevent contamination of personal clothing.[2] A protective gown is recommended when there is a risk of significant exposure.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is crucial for minimizing the risk of exposure to this compound. The following diagram outlines the key steps for safely handling this compound in a laboratory setting.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Work in a well-ventilated area don_ppe Don appropriate PPE (Gloves, Gown, Goggles, Respirator) prep_area->don_ppe Step 1 handle Handle this compound, minimizing dust generation don_ppe->handle Step 2 avoid_contact Avoid contact with skin, eyes, and clothing handle->avoid_contact collect_waste Collect waste in a labeled, sealed container handle->collect_waste Step 4 decontaminate Decontaminate work surfaces avoid_contact->decontaminate Step 3 doff_ppe Doff PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands dispose Dispose of waste according to regulations collect_waste->dispose

Caption: A step-by-step workflow for the safe handling and disposal of this compound in a laboratory.

First Aid Measures

In the event of accidental exposure to this compound, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if symptoms occur.[1]
Inhalation Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get immediate medical attention.
Ingestion Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1]

Spill and Disposal Procedures

Proper management of spills and waste is a critical aspect of laboratory safety.

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don the appropriate personal protective equipment before cleaning the spill.

  • Containment: For small spills, wipe up with a damp cloth.[1] For larger spills, vacuum or sweep the material into an appropriate container for disposal, avoiding the generation of airborne dust.[1]

  • Decontaminate: Thoroughly clean the spill area.[1]

  • Disposal: Place all contaminated materials into a labeled, sealed container for disposal.[1]

Disposal Plan: All this compound waste and contaminated materials should be disposed of in accordance with federal, state, and local regulations.[1] Incineration is often the recommended method of disposal.[1] Unused tablets can be returned to a pharmacy for proper disposal if this service is available.[1]

Hazard Information

This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] It is harmful if swallowed or inhaled.[3] While occupational exposure limits have not been established, it is crucial to handle the compound with care to minimize any potential health risks.[1][4]

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.